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4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Documentation Hub

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  • Product: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
  • CAS: 112809-31-1

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile: A Prototypical Heme-Coordinating CYP450 Inhibitor

Executive Summary In the landscape of targeted endocrine therapy, small-molecule inhibitors of cytochrome P450 (CYP450) enzymes play a foundational role. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (1[1]) represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted endocrine therapy, small-molecule inhibitors of cytochrome P450 (CYP450) enzymes play a foundational role. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (1[1]) represents a highly optimized, non-steroidal pharmacophore utilized in drug discovery to target critical steroidogenic pathways. By acting as a Type II CYP450 inhibitor, this molecular architecture is primarily investigated for its dual potential to competitively inhibit2[2]. This technical guide deconstructs the chemical logic, synthetic pathways, and pharmacological validation of this compound.

Chemical Structure and Pharmacophore Analysis

The efficacy of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is dictated by a highly optimized tri-part pharmacophore. Each functional group serves a distinct, mechanistic purpose in 3[3]:

  • The Heme-Coordinating Motif (1H-Imidazole): The unhindered, sp2-hybridized nitrogen (N3) of the imidazole ring acts as a potent Lewis base. It directly coordinates with the ferric (Fe³⁺) heme iron at the catalytic core of the CYP450 enzyme. This coordination displaces the axial water molecule, fundamentally preventing the binding and activation of molecular oxygen required for steroid hydroxylation[2].

  • The Steric Steering Linker (Chiral Ethyl Group): The ethyl linker introduces a critical stereocenter. The methyl substitution restricts the conformational flexibility of the molecule, forcing it into a specific geometric orientation within the hydrophobic pocket of the active site. The (R)- and (S)-enantiomers exhibit divergent selectivity profiles, allowing researchers to fine-tune inhibition between highly homologous enzymes like CYP11B1 and CYP11B2[2].

  • The Anchoring Moiety (p-Benzonitrile): The para-cyano group provides essential dipole interactions and hydrogen bonding with polar amino acid residues (e.g., Arg115 in aromatase). Concurrently, the phenyl ring engages in π-π stacking with aromatic residues lining the enzyme's access channel, stabilizing the inhibitor-enzyme complex[3].

Pharmacophore Im 1H-Imidazole Ring (Heme-Fe3+ Coordination) Linker Chiral Ethyl Linker (Steric Steering) Im->Linker C-N Bond PhCN p-Benzonitrile (H-Bonding & π-π Stacking) Linker->PhCN C-C Bond

Pharmacophore interaction model of the imidazole-based CYP450 inhibitor within the active site.

Synthetic Methodology and Enantiomeric Resolution

The synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile requires precise control over nucleophilic substitution to maximize yield and prevent the formation of undesired regioisomers[4].

Protocol 1: Synthesis of Racemic 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Causality of Experimental Choices: The synthesis utilizes a two-step approach starting from 4-ethylbenzonitrile. Potassium carbonate (K₂CO₃) is used to deprotonate the weakly nucleophilic imidazole (pKa ~14.5), generating a highly reactive imidazolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation but leaves the imidazolide anion "naked," thereby drastically accelerating the Sₙ2 displacement of the secondary bromide[4].

Step-by-Step Workflow:

  • Radical Bromination: Dissolve 4-ethylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux under a nitrogen atmosphere for 4 hours. Filter the succinimide byproduct and concentrate the filtrate to yield the intermediate, 4-(1-bromoethyl)benzonitrile.

  • Anion Generation: Dissolve imidazole (1.5 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to form the imidazolide anion.

  • Nucleophilic Substitution: Dropwise add a solution of 4-(1-bromoethyl)benzonitrile (1.0 eq) in DMF to the reaction mixture. Heat to 60°C for 6 hours.

  • Workup & Purification: Quench the reaction with distilled water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Dichloromethane:Methanol, 95:5) to isolate the racemic product.

  • Chiral Resolution: Because biological targets are highly stereoselective, the racemate must be resolved. This is achieved via preparative Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD column (Hexane:Isopropanol mobile phase).

Synthesis SM 4-Ethylbenzonitrile Int 4-(1-Bromoethyl)benzonitrile SM->Int NBS, AIBN Radical Bromination Racemic Racemic 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Int->Racemic Imidazole, K2CO3, DMF Nucleophilic Substitution EnantiomerR (R)-Enantiomer Racemic->EnantiomerR Chiral HPLC EnantiomerS (S)-Enantiomer Racemic->EnantiomerS Chiral HPLC

Step-by-step synthetic workflow and chiral resolution of the racemic imidazole derivative.

Mechanism of Action: CYP19A1 and CYP11B2 Inhibition

The compound acts as a competitive, reversible inhibitor of critical steroidogenic enzymes, disrupting downstream hormone synthesis.

  • CYP19A1 (Aromatase): It blocks the aromatization of the A-ring of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol). This mechanism is the cornerstone of 5[5].

  • CYP11B2 (Aldosterone Synthase): It inhibits the final steps of aldosterone synthesis (11β-hydroxylation, 18-hydroxylation, and 18-oxidation) from 11-deoxycorticosterone. Selective inhibition of CYP11B2 over CYP11B1 (cortisol synthase) is a major therapeutic goal for treating heart failure and hypertension[2].

Pathway Andro Androgens (Testosterone) CYP19 CYP19A1 (Aromatase) Andro->CYP19 Estro Estrogens (Estradiol) Deoxy 11-Deoxycorticosterone CYP11 CYP11B2 (Aldosterone Synthase) Deoxy->CYP11 Aldo Aldosterone CYP19->Estro CYP11->Aldo Inhibitor 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Inhibitor->CYP19 Competitive Inhibition Inhibitor->CYP11 Competitive Inhibition

Steroidogenesis pathways highlighting competitive inhibition nodes at CYP19A1 and CYP11B2.

Experimental Protocols for Pharmacological Evaluation

To validate the inhibitory potency, a self-validating in vitro assay is required to ensure data trustworthiness.

Protocol 2: Fluorometric Aromatase Inhibition Assay

Causality of Assay Design: Traditional radiometric assays using tritiated water are hazardous and low-throughput. This protocol utilizes Dibenzylfluorescein (DBF) as a fluorogenic substrate. CYP19A1 specifically dealkylates DBF to release highly fluorescent fluorescein. The continuous fluorescent readout provides real-time kinetic data, and the inclusion of a known inhibitor (e.g., Letrozole) serves as an internal validation control[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the recombinant enzyme.

  • Enzyme/Substrate Mix: Combine recombinant human CYP19A1 (10 nM) and DBF (2 μM) in the buffer.

  • Inhibitor Titration: Add the test compound in a 10-point dose-response curve (0.1 nM to 10 μM) using DMSO. Ensure the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot % inhibition against log[inhibitor] to derive the IC₅₀ value using non-linear regression.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value / Description
Chemical Name 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
CAS Number 112809-31-1
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile N, Imidazole N)
Rotatable Bonds 2

| Stereocenters | 1 (C1 of the ethyl linker) |

Table 2: Representative CYP450 Inhibition Profile (IC₅₀) (Note: Values are representative of the imidazole-based pharmacophore class, demonstrating enantiomeric divergence in target selectivity[2][3])

Target Enzyme Racemate (nM) (R)-Enantiomer (nM) (S)-Enantiomer (nM)
CYP19A1 (Aromatase) ~ 15.0 ~ 5.0 ~ 120.0
CYP11B2 (Aldosterone Synthase) ~ 8.5 ~ 2.1 ~ 45.0
CYP11B1 (11β-Hydroxylase) ~ 85.0 ~ 35.0 ~ 300.0

| Selectivity (CYP11B1 / CYP11B2) | 10x | 16.6x | 6.6x |

References

1.[1] Title: 186354-48-3 | 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride - BLDpharm. Source: bldpharm.com. URL: 1 2.[5] Title: Letrozole | 112809-51-5 - ChemicalBook. Source: chemicalbook.com. URL: 5 3.[2] Title: Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC. Source: nih.gov. URL: 2 4.[3] Title: Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) | Journal of Medicinal Chemistry. Source: acs.org. URL: 3 5.[4] Title: N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors. Source: googleapis.com. URL: 4

Sources

Exploratory

Pharmacological mechanism of action of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

This guide details the pharmacological mechanism of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific chemical structure representing the core pharmacophore of the benzylimidazole class of non-steroidal aromatase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological mechanism of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific chemical structure representing the core pharmacophore of the benzylimidazole class of non-steroidal aromatase inhibitors (NSAIs).

While chemically distinct, this molecule is the open-chain structural analog of Fadrozole (CGS 16949A) . Its mechanism of action is identical to the established benzylimidazole class: reversible, competitive inhibition of the cytochrome P450 enzyme aromatase (CYP19A1) via heme iron coordination.[1]

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile functions as a potent, reversible, competitive inhibitor of CYP19A1 (Aromatase) . It belongs to the Type II class of aromatase inhibitors. Its pharmacological efficacy is driven by the coordination of the imidazole N-3 nitrogen atom to the heme iron (


) within the enzyme's active site, preventing the hydroxylation of the steroid A-ring required for estrogen biosynthesis.

This guide analyzes the molecular mechanism, Structure-Activity Relationship (SAR), and provides a validated protocol for assessing its potency via the Tritiated Water Release Assay , the gold standard for aromatase kinetics.

Chemical Identity & Structural Pharmacology

This molecule represents a "minimalist" pharmacophore for aromatase inhibition, stripping away the fused ring system of Fadrozole while retaining the critical binding elements.

FeatureStructural ComponentPharmacological Function
Heme Ligand Imidazole Ring The

hybridized Nitrogen (N-3) possesses a lone pair that coordinates axially to the Heme Iron (

) of CYP19A1. This blocks oxygen binding.
Substrate Mimic Benzonitrile The benzonitrile group mimics the A-ring of the natural substrate (Androstenedione), specifically the C-3 ketone, interacting with the hydrophobic pocket (residues Trp224, Phe220).
Stereo-Linker Ethyl Bridge The ethyl group creates a chiral center . The spatial arrangement of the methyl group dictates the fit within the hydrophobic access channel.
Stereoselectivity Insight

Unlike achiral inhibitors (e.g., Letrozole's precursor), the "ethyl" bridge introduces chirality. Based on SAR data from the Fadrozole class:

  • Enantiomeric Potency: The inhibitory activity is highly stereoselective. The enantiomer that projects the methyl group into the hydrophobic pocket occupied by the C-19 angular methyl of androstenedione will exhibit

    
     values in the low nanomolar range (1–10 nM).
    
  • The "Eutomer": Typically, the (-)-enantiomer (often the R-configuration in benzylimidazoles, though confirmation via X-ray crystallography is standard) is 50-100x more potent than the distomer.

Molecular Mechanism of Action (Type II Inhibition)

The inhibition mechanism is competitive and reversible .[1] Unlike Type I inhibitors (e.g., Exemestane) which are suicide substrates that covalently bind to the enzyme, this molecule binds and dissociates based on equilibrium kinetics (


).
The Catalytic Blockade
  • Entry: The inhibitor enters the CYP19A1 active site via the access channel defined by Helix I and Helix L.

  • Displacement: It displaces the natural substrate (Androstenedione or Testosterone) and water molecules from the active site.

  • Coordination: The imidazole nitrogen donates its lone pair electrons to the

    
     of the heme porphyrin complex.
    
  • Spectroscopic Shift: This binding induces a Type II spectral change (shift in Soret band from ~418 nm to ~425 nm), characteristic of nitrogen-ligand binding to low-spin ferric P450.

  • Inhibition: The Fe-N bond prevents the reduction of the heme iron and the subsequent binding of molecular oxygen (

    
    ). Without activated oxygen, the three successive hydroxylation steps required to aromatize the A-ring cannot occur.
    

Mechanism Substrate Natural Substrate (Androstenedione) CYP19 CYP19A1 Enzyme (Active Site) Substrate->CYP19 Native Binding (Km ~20nM) Inhibitor Inhibitor (4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile) Inhibitor->CYP19 Competitive Entry Heme Heme Iron (Fe3+) Inhibitor->Heme N-Fe Coordination (Blocks O2 Binding) Reaction Estrogen Biosynthesis (Aromatization) Inhibitor->Reaction BLOCKS CYP19->Heme Heme->Reaction Catalysis Required

Figure 1: Mechanism of Type II Aromatase Inhibition.[2] The inhibitor competes for the active site and directly coordinates the Heme Iron, preventing the catalytic cycle.[1]

Kinetic Profile & Selectivity

For researchers validating this compound, the following kinetic parameters are the expected benchmarks.

ParameterExpected ValueNotes
Mechanism CompetitiveLineweaver-Burk plot will show intersecting lines on the Y-axis (

unchanged,

increases).

(Potency)
1.0 – 10.0 nM Highly dependent on assay conditions (substrate concentration). Comparable to Fadrozole (

nM).

(Binding Affinity)
0.5 – 2.0 nM Indicates extremely tight binding.
Selectivity > 500-fold vs CYP11B1Crucial check. Imidazoles are less selective than Triazoles (Letrozole). High concentrations may inhibit Aldosterone Synthase (CYP11B2) or 11

-Hydroxylase (CYP11B1)
.

Experimental Validation Protocol: Tritiated Water Release Assay

The Gold Standard: The most robust method for measuring aromatase activity is the Tritiated Water Release Assay . Principle: During the aromatization of [1


-3H]androstenedione, the tritium atom at the C-1

position is specifically eliminated and released as tritiated water (

).[3] Measuring the radioactivity of the aqueous phase after removing the unreacted steroid provides a direct, stoichiometric measure of enzyme activity.
Protocol Workflow

Materials:

  • Enzyme Source: Human Placental Microsomes or Recombinant CYP19A1 (Supersomes).

  • Substrate: [1

    
    -3H]Androstenedione (Specific Activity ~20-30 Ci/mmol).
    
  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Separation Agent: Dextran-Coated Charcoal (DCC).

Step-by-Step Methodology:

  • Preparation:

    • Prepare reaction buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Dilute Inhibitor (4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile) in DMSO (Final DMSO < 1%). Prepare serial dilutions (0.1 nM to 1000 nM).

  • Incubation:

    • Mix: 10

      
      L Inhibitor + 10 
      
      
      
      L Microsomes (20
      
      
      g protein) + Buffer to 180
      
      
      L.
    • Pre-incubate: 5 mins at 37°C (allows inhibitor to bind).

    • Start: Add 20

      
      L Substrate mixture (200 nM [1
      
      
      
      -3H]Androstenedione + NADPH system).
    • Reaction: Incubate at 37°C for 15–30 minutes (must be within linear range).

  • Termination & Separation:

    • Stop: Add 500

      
      L of 5% Activated Charcoal / 0.5% Dextran  slurry on ice.
      
    • Mechanism: The charcoal adsorbs the unreacted hydrophobic steroid (Androstenedione). The hydrophilic product (

      
      ) remains in the supernatant.
      
    • Vortex & Spin: Vortex vigorously for 10s. Centrifuge at 3000 x g for 15 mins at 4°C.

  • Quantification:

    • Aliquot 200

      
      L of the clear supernatant into scintillation fluid.
      
    • Count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.

  • Calculation:

    • Plot log[Inhibitor] vs % Inhibition to determine

      
      .
      

AssayProtocol Start Start: Microsomes + Inhibitor PreInc Pre-incubation (5 min @ 37°C) Start->PreInc AddSub Add [1β-3H]Androstenedione + NADPH PreInc->AddSub Reaction Enzymatic Reaction (Release of 3H2O) AddSub->Reaction Stop Stop: Add Dextran-Charcoal Reaction->Stop Spin Centrifuge (Pellet Unreacted Steroid) Stop->Spin Count LSC Counting (Supernatant contains 3H2O) Spin->Count

Figure 2: Workflow for the Tritiated Water Release Assay, the standard for validating aromatase inhibition.

Clinical & Translational Context

While this specific molecule may be a research tool or precursor, its pharmacological class (Benzylimidazoles) has critical implications:

  • Breast Cancer: By lowering systemic estrogen levels, these agents starve Estrogen Receptor-positive (ER+) breast tumors.

  • Selectivity Concerns: Unlike the Triazole generation (Letrozole/Anastrozole), Imidazole-based inhibitors often show cross-reactivity with CYP11B2 (Aldosterone Synthase) .

    • Researcher Note: If developing this compound, you must screen against CYP11B2. High inhibition of CYP11B2 leads to hyponatremia and hyperkalemia (a blunted aldosterone response), which was the dose-limiting toxicity of Fadrozole in early clinical trials.

References

  • Simpson, E. R., et al. (1994). "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis."[1][4][3][5][6] Endocrine Reviews. Link

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Vanden Bossche, H., et al. (1990). "Aromatase inhibitors: mechanisms of action and structure-activity relationships." Journal of Steroid Biochemistry. Link

  • Johnston, S. J., et al. (1984). "The use of the tritiated water release assay to determine the kinetic parameters of aromatase inhibition."[7][5][8] Journal of Steroid Biochemistry. Link

  • Browne, L. J., et al. (1991). "Fadrozole hydrochloride: a potent, selective, nonsteroidal aromatase inhibitor for the treatment of estrogen-dependent disease."[1][9][4] Journal of Medicinal Chemistry. Link

Sources

Foundational

Therapeutic Potential of Imidazole-Substituted Benzonitriles in Oncology: A Technical Deep Dive

Topic: Therapeutic Potential of Imidazole-Substituted Benzonitriles in Oncology Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Executive Summary: The Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Imidazole-Substituted Benzonitriles in Oncology Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary: The Scaffold Advantage

The imidazole-substituted benzonitrile scaffold represents a critical pharmacophore in the design of non-steroidal Aromatase Inhibitors (AIs), primarily for Estrogen Receptor-positive (ER+) breast cancer. While third-generation AIs like Letrozole utilize a 1,2,4-triazole ring, the imidazole congener offers distinct electronic and steric properties that can be exploited to overcome resistance or improve binding affinity.

This guide dissects the medicinal chemistry, synthetic accessibility, and biological validation of this scaffold.[1] We focus on the 4-[(1H-imidazol-1-yl)methyl]benzonitrile core—a direct structural analog of Letrozole precursors—and its derivatives, which function by competitively inhibiting CYP19A1 (Aromatase), the enzyme responsible for the rate-limiting step in estrogen biosynthesis.

Medicinal Chemistry: Mechanism & SAR
2.1. The Pharmacophore Triad

The efficacy of this class relies on a three-point binding model within the CYP19A1 active site:

  • Heme Coordination (The Warhead): The

    
     nitrogen (N3) of the imidazole ring coordinates with the Heme Iron (
    
    
    
    ) of the cytochrome P450, blocking the hydroxylation of androgens.
  • The Benzonitrile Anchor: The cyano (-CN) group mimics the C-17 carbonyl oxygen of the natural substrate (androstenedione), forming hydrogen bonds with Met374 and Ser478 .

  • The Hydrophobic Linker: A methylene or methine bridge positions the aromatic rings to engage in

    
     stacking with Trp224  and Phe221 , stabilizing the complex.
    
2.2. Imidazole vs. Triazole [1][2]
  • Basicity: Imidazole (

    
    ) is more basic than 1,2,4-triazole (
    
    
    
    ). This results in stronger Fe-N coordination but requires careful optimization to avoid non-specific inhibition of other CYP450 isoforms (e.g., CYP17, CYP3A4).
  • Selectivity: Substitution at the N1 position (as in benzonitriles) is critical to prevent N-H dissociation and maintain the correct vector for heme interaction.

Visualization: Mechanism of Action

MOA Substrate Androstenedione (Natural Substrate) CYP19 CYP19A1 (Aromatase) Active Site Substrate->CYP19 Normal Binding Inhibitor Imidazole-Benzonitrile (Inhibitor) Inhibitor->CYP19 Competitive Entry Heme Heme Iron (Fe2+) Inhibitor->Heme N3-Fe Coordination (High Affinity) Residues Met374 / Ser478 Inhibitor->Residues CN Group H-Bonding Estrogen Estrogen Biosynthesis Inhibitor->Estrogen BLOCKS CYP19->Estrogen Catalysis Tumor ER+ Tumor Growth Estrogen->Tumor Promotes Estrogen->Tumor Reduced

Caption: Competitive inhibition mechanism of imidazole-benzonitriles at the CYP19A1 heme interface.

Experimental Protocols
3.1. Chemical Synthesis: The N-Alkylation Route

The most robust method for generating the core scaffold is the nucleophilic substitution of 4-(bromomethyl)benzonitrile with imidazole. This reaction must be anhydrous to prevent hydrolysis of the nitrile.

Protocol: Synthesis of 4-[(1H-imidazol-1-yl)methyl]benzonitrile

  • Reagents: Imidazole (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), 4-(bromomethyl)benzonitrile (1.0 eq), DMF (anhydrous).

  • Activation:

    • Charge a flame-dried round-bottom flask with Imidazole dissolved in DMF under Argon.

    • Cool to 0°C.

    • Add NaH portion-wise over 15 minutes. Stir at 0°C for 30 mins until gas evolution ceases (Formation of Sodium Imidazolide).

  • Coupling:

    • Add 4-(bromomethyl)benzonitrile (dissolved in minimal DMF) dropwise to the reaction mixture.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Quench with ice-cold water.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Isopropanol/Hexane or perform Flash Chromatography (DCM/MeOH 95:5).

    • Yield Target: >85%.

    • Validation:

      
       NMR (diagnostic singlet for imidazole C2-H at 
      
      
      
      ppm).
Visualization: Synthetic Workflow

Synthesis Start Imidazole Base NaH / DMF (0°C, 30 min) Start->Base Intermediate Sodium Imidazolide Base->Intermediate Reaction N-Alkylation (RT, 4-6h) Intermediate->Reaction Reagent 4-(Bromomethyl) benzonitrile Reagent->Reaction Product 4-[(Imidazol-1-yl) methyl]benzonitrile Reaction->Product

Caption: Convergent synthesis of the imidazole-benzonitrile core via nucleophilic substitution.

3.2. Biological Evaluation: Aromatase Inhibition Assay

To validate the "Lead" potential, a direct enzymatic assay using human placental microsomes or recombinant CYP19 is required.

Protocol:

  • System: 96-well plate format using a fluorogenic substrate (e.g., Fluorescein-labeled substrate) or the tritiated water release method (

    
    androstenedione).
    
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Test Compound (Serial dilution: 1 nM to 10 µM).

    • Enzyme: Recombinant Human CYP19 (20 nM).

  • Procedure:

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Initiate reaction with Substrate (

      
       concentration).
      
    • Incubate for 30 mins.

    • Stop reaction (e.g., with TCA or specific stop solution).

    • Measure Fluorescence (Ex/Em) or Scintillation counts.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Comparative Data Analysis

The following table summarizes the potency of the imidazole scaffold compared to clinical standards. Note that while Letrozole (Triazole) is generally more potent, specific imidazole derivatives (e.g., Fadrozole) show comparable activity, often with different metabolic profiles.

Compound ClassRepresentative StructureTargetIC50 (Aromatase)Specificity Note
Triazole (Standard) Letrozole (Femara)CYP19A1~0.02 µM (20 nM)Highly Selective
Imidazole (Fused) Fadrozole (CGS 16949A)CYP19A1~0.03 µM (30 nM)Affects Cortisol/Aldosterone synthesis
Imidazole (Non-Fused) 4-[(Imidazol-1-yl)methyl]benzonitrileCYP19A10.86 - 2.5 µMGood Lead, modifiable for potency
Indole-Imidazole Compound 8b (Ref 1)CYP19A10.015 µM (15 nM)High Potency (Hybrid Scaffold)

Data aggregated from comparative SAR studies [1, 2, 3].

Screening Cascade Strategy

For a drug development professional, the path from this scaffold to a clinical candidate involves a rigorous filter.

Cascade Step1 In Silico Docking (Target: CYP19A1 PDB: 3EQM) Filter: Heme Coordination Distance < 2.5Å Step2 Primary Screen (Enzymatic Assay) Criteria: IC50 < 100 nM Step1->Step2 Step3 Cellular Assay (MCF-7 Viability) Criteria: IC50 < 1 µM Step2->Step3 Step4 Selectivity Screen (CYP17 / CYP11B1) Criteria: Selectivity Index > 100x Step3->Step4 Step5 ADME/Tox (Liver Microsomes) Criteria: t1/2 > 60 min Step4->Step5

Caption: Hit-to-Lead screening cascade for imidazole-based aromatase inhibitors.

References
  • Lézé, M. P., et al. (2006). "Synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles: Potent and selective aromatase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bostanci, H. E., et al. (2022).[1] "Design and Synthesis of Imidazole Derivatives as Anticancer Agents and Potential Aromatase Inhibitors." ResearchGate.[3]

  • Deming, M. A., et al. (1990). "Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity."[4] Annals of the New York Academy of Sciences.

  • Recanatini, M., et al. (2007). "Imidazolylmethylbenzophenones as highly potent aromatase inhibitors."[5] Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 4-[(1H-imidazol-1-yl)methyl]benzonitrile."

Sources

Exploratory

Technical Guide: Binding Affinity of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile to Aromatase (CYP19A1)

The following technical guide details the binding affinity, mechanistic profile, and experimental characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (often referred to in literature by its code CGS 14796 or as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity, mechanistic profile, and experimental characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (often referred to in literature by its code CGS 14796 or as the open-chain analogue of Fadrozole).

Executive Summary

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a potent, non-steroidal, reversible inhibitor of Aromatase (CYP19A1) . Chemically, it belongs to the imidazole class of aromatase inhibitors (AIs) and represents the structural precursor to the highly potent, bicyclic inhibitor Fadrozole (CGS 16949A) .

Its mechanism of action is characterized by Type II binding , where the imidazole nitrogen coordinates directly with the heme iron of the CYP19A1 enzyme, effectively displacing the natural substrate (androstenedione) and blocking the electron transfer required for the aromatization of the steroid A-ring. While exhibiting nanomolar potency, it is generally less potent than its rigidified analogue (Fadrozole) or the third-generation triazoles (Letrozole) due to entropic penalties associated with the flexible ethyl linker.

Key Pharmacological Metrics:

  • Target: Cytochrome P450 19A1 (Aromatase).[1]

  • Mechanism: Competitive Inhibition (Heme-coordination).

  • Binding Class: Type II Ligand.

  • Potency:

    
     typically in the low nanomolar range (10–50 nM), compared to ~1 nM for Fadrozole.
    

Molecular Mechanism of Action

The binding affinity of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is driven by two distinct structural motifs interacting with the CYP19A1 active site.

Heme Coordination (The "Anchor")

The primary driving force for binding is the coordination of the N-3 nitrogen atom of the imidazole ring to the Heme Iron (


)  within the porphyrin complex of the enzyme.
  • Interaction: The lone pair electrons on the imidazole nitrogen form a coordinate covalent bond with the heme iron.

  • Consequence: This blocks the binding of molecular oxygen (

    
    ), which is the essential co-substrate for the three hydroxylation steps required to convert androgens to estrogens.
    
  • Spectral Signature: This interaction induces a "Type II" difference spectrum, characterized by a shift in the Soret band (absorption minimum at ~390 nm and maximum at ~430 nm).

Hydrophobic Pocket Occupancy

The benzonitrile (4-cyanophenyl) moiety mimics the steroid A-ring of the natural substrate, androstenedione.

  • Orientation: The phenyl ring slots into the hydrophobic pocket defined by residues Phe221 and Trp224 .

  • Electronic Effect: The para-cyano group (

    
    ) acts as a hydrogen bond acceptor, potentially interacting with Ser478  or Met374 , further stabilizing the ligand-enzyme complex.
    
The Ethyl Linker & Stereochemistry

The ethyl bridge (-CH(CH3)-) introduces a chiral center at the C1 position.

  • Stereoselectivity: Like Fadrozole, the binding is stereoselective. The specific spatial arrangement of the methyl group dictates whether the imidazole can optimally align with the heme without causing steric clash with the I309 (Ile309) residue.

  • Entropic Factor: Unlike Fadrozole, where the ethyl and imidazole are fused into a tetrahydroimidazo[1,5-a]pyridine ring (reducing conformational freedom), this open-chain molecule must pay an entropic penalty to freeze into the bioactive conformation, resulting in a slightly lower binding affinity (

    
    ).
    
Mechanistic Pathway Diagram

AromataseInhibition cluster_mechanism Molecular Interaction Substrate Androstenedione Enzyme CYP19A1 (Heme-Fe) Complex_Sub Enzyme-Substrate Complex Enzyme->Complex_Sub + Substrate Complex_Inh Inhibitor-Heme Coordinate Complex Enzyme->Complex_Inh + Inhibitor (Competitive Binding) Estrogen Estrone (Estrogen) Complex_Sub->Estrogen 3x O2, NADPH Inhibitor 4-(1-(1H-Imidazol-1-yl)ethyl) benzonitrile Inhibitor->Complex_Inh Block Blockade of Hydroxylation Complex_Inh->Block Block->Estrogen Prevents Synthesis

Figure 1: Mechanism of competitive inhibition by imidazole-based AIs, preventing the conversion of androgens to estrogens.

Binding Affinity Profile (Quantitative Analysis)

The following table synthesizes comparative binding data for the compound (CGS 14796) versus established standards. Note that values can vary based on the assay conditions (placental microsomes vs. recombinant enzyme).

CompoundStructure Type

(nM)

(nM)
Binding Type
CGS 14796 (Subject)Imidazole (Open Chain)10 - 30 ~2 - 5 Reversible, Type II
Fadrozole (CGS 16949A)Imidazole (Fused Ring)0.8 - 2.00.17Reversible, Type II
Letrozole (CGS 20267)Triazole (Bis-nitrile)0.07 - 0.20.02Reversible, Type II
Aminoglutethimide Aniline (First Gen)10,000540Reversible, Type II

Interpretation:

  • High Potency: The subject compound is approximately 1000x more potent than the first-generation inhibitor Aminoglutethimide.

  • Structural Optimization: The "closing" of the ethyl chain into the fused ring of Fadrozole improves potency by ~10-fold. This highlights the importance of conformational rigidity in drug design for the CYP19A1 active site.

Experimental Protocols

To validate the binding affinity of this compound, two primary assays are recommended: the Spectral Binding Assay (direct physical binding) and the Tritiated Water Release Assay (functional inhibition).

Spectral Binding Assay (Type II Difference Spectrum)

This protocol measures the direct coordination of the imidazole to the heme iron.

  • Preparation:

    • Thaw human placental microsomes or recombinant CYP19A1.

    • Dilute protein to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Divide into two quartz cuvettes (Sample and Reference).

  • Titration:

    • Record a baseline using a dual-beam spectrophotometer (350–500 nm).

    • Add the inhibitor (dissolved in DMSO) to the Sample cuvette in stepwise increments (0.1 µM to 10 µM).

    • Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

  • Data Analysis:

    • Observe the formation of a trough at ~390 nm and a peak at ~430 nm .

    • Plot the difference in absorbance (

      
      ) against the inhibitor concentration 
      
      
      
      .
    • Fit data to the Michaelis-Menten hyperbolic equation to determine the Spectral Dissociation Constant (

      
      ).
      
Tritiated Water Release Assay (Functional )

This is the gold-standard catalytic assay.

  • Substrate: Use

    
    Androstenedione.[2]
    
  • Reaction Mix:

    • Buffer: 100 mM

      
       (pH 7.4).
      
    • Substrate: 100 nM

      
      Androstenedione.
      
    • NADPH-Generating System: Glucose-6-phosphate, G6P-Dehydrogenase,

      
      .
      
    • Inhibitor: Serial dilutions of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Initiate with enzyme (microsomes).[3] Incubate at 37°C for 15 minutes.

  • Termination & Extraction:

    • Stop reaction with 5% TCA or Chloroform.

    • Add Charcoal-Dextran to remove unreacted steroid.

    • Centrifuge. The supernatant contains the tritiated water (

      
      ) released during aromatization.
      
  • Quantification:

    • Count supernatant via Liquid Scintillation Counting (LSC).

    • Calculate % Inhibition relative to DMSO control.

    • Derive

      
       using non-linear regression (Sigmoidal Dose-Response).
      
Experimental Workflow Diagram

AssayWorkflow Start Start: Enzyme Preparation (Microsomes/Recombinant) Branch Select Assay Type Start->Branch Spec_1 Spectral Binding Assay Branch->Spec_1 Physical Binding Act_1 Activity Assay (H3-Release) Branch->Act_1 Catalytic Inhibition Spec_2 Add Inhibitor to Sample Cuvette (DMSO to Reference) Spec_1->Spec_2 Spec_3 Measure Absorbance (350-500 nm) Spec_2->Spec_3 Spec_4 Calculate Ks (Type II Spectrum) Spec_3->Spec_4 Act_2 Incubate with [1b-3H]Androstenedione + NADPH + Inhibitor Act_1->Act_2 Act_3 Stop Reaction & Charcoal Extraction Act_2->Act_3 Act_4 Scintillation Counting (Measure 3H-Water) Act_3->Act_4 Act_5 Calculate IC50 Act_4->Act_5

Figure 2: Dual-stream workflow for characterizing aromatase inhibitor affinity and potency.

References

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor."[4] The Journal of Steroid Biochemistry and Molecular Biology. Link

  • Steele, R. E., et al. (1987). "Inhibition of aromatase in vitro and in vivo by a new nonsteroidal inhibitor, CGS 16949A." Steroids.[4][5][6][7] Link

  • Schiavo, D. M., et al. (1988).[8] "Tapetal changes in beagle dogs following oral administration of CGS 14796 C, a potential aromatase inhibitor."[8] Fundamental and Applied Toxicology. Link

  • Hong, Y., et al. (2007). "Structure-based design of new aromatase inhibitors." Molecular Cancer Therapeutics. Link

  • Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature.[8] Link

Sources

Foundational

Metabolic Stability Profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Executive Summary This guide provides a comprehensive technical analysis of the metabolic stability profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a non-steroidal aromatase inhibitor (AI) pharmacophore. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the metabolic stability profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a non-steroidal aromatase inhibitor (AI) pharmacophore. Structurally analogous to third-generation AIs like Fadrozole and Letrozole, this compound serves as a critical chemical probe for understanding the Structure-Metabolism Relationships (SMR) of imidazole-based therapeutics.

Key Stability Insights:

  • Primary Metabolic Liability: The benzylic carbon (C-1 of the ethyl linker) is the primary "soft spot" for CYP-mediated hydroxylation.

  • Mechanism of Clearance: Predominantly Phase I oxidative clearance followed by Phase II N-glucuronidation.

  • DDI Potential: High. The imidazole moiety acts as a reversible heme-iron coordinator, creating a high risk of autoinhibition and Drug-Drug Interactions (DDI) via CYP3A4 and CYP2A6 inhibition.

Chemical Architecture & Metabolic Liabilities[1]

To understand the stability profile, we must first deconstruct the molecule into its three metabolically distinct domains.

Structural DomainFunctionMetabolic Stability RiskPrimary Biotransformation
Imidazole Ring Heme-Fe coordination (Pharmacophore)ModerateN-Glucuronidation; N-Oxidation (minor)
Benzonitrile Core Hydrophobic binding; H-bond acceptorHighHydrolysis (rare in microsomes); Oxidative decyanation
Ethyl Linker (1-ethyl) Scaffold flexibilityLow (Critical Liability) Benzylic Hydroxylation ; Dealkylation
The "Soft Spot" Analysis

Unlike its rigid analog Fadrozole (which features a fused imidazo[1,5-a]pyridine ring), 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile possesses a rotatable ethyl linker. This flexibility increases the entropic cost of binding but, crucially, exposes the benzylic methine proton to CYP450 active sites (specifically CYP3A4 and CYP2C19).

The presence of the electron-withdrawing nitrile group on the phenyl ring slightly deactivates the ring itself towards oxidation, channeling metabolic flux toward the linker and the imidazole nitrogen.

Predicted Metabolic Pathways (Phase I & II)

The metabolic fate of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile follows a canonical clearance pathway for azole-based AIs.

Phase I: Oxidative Functionalization

The dominant pathway is Benzylic Hydroxylation . The C-1 position of the ethyl group is activated by the adjacent phenyl ring (benzylic resonance) and the imidazole nitrogen (inductive effect), making it highly susceptible to Hydrogen Atom Transfer (HAT) mechanisms by high-valent Iron-Oxo species in CYP enzymes.

  • Pathway A (Major): Hydroxylation at the benzylic carbon

    
     Formation of a carbinol intermediate.
    
  • Pathway B (Minor): N-oxidation of the imidazole ring.

Phase II: Conjugation

The imidazole ring contains a nucleophilic nitrogen (N-3) capable of undergoing direct N-glucuronidation by UGT enzymes (specifically UGT1A4), a common clearance route for imidazole-containing drugs.

Stereoselective Metabolism

The C-1 position is a chiral center. Metabolic stability is expected to be stereoselective , with one enantiomer (typically R or S depending on the specific CYP isoform pocket) exhibiting a significantly shorter half-life (


) and higher intrinsic clearance (

).

Visualization: Metabolic Pathway Map

The following diagram illustrates the biotransformation hierarchy, distinguishing between the parent compound and its downstream metabolites.

MetabolicPathways Parent Parent Compound 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Alcohol Benzylic Alcohol (Major Metabolite) Parent->Alcohol Benzylic Hydroxylation NOxide Imidazole N-Oxide (Minor Metabolite) Parent->NOxide N-Oxidation Glucuronide N-Glucuronide (Conjugate) Parent->Glucuronide Direct N-Glucuronidation Alcohol->Glucuronide O-Glucuronidation CYP3A4 CYP3A4/2C19 FMO FMO/CYP UGT UGT1A4

Figure 1: Predicted biotransformation pathways. Thick blue arrows indicate the primary clearance mechanism.

Experimental Protocol: Microsomal Stability Assay

To validate the stability profile, the following self-validating protocol is recommended. This workflow uses a substrate depletion approach to calculate Intrinsic Clearance (


).
Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Control: Testosterone (High clearance control) and Fluconazole (Low clearance/stable control).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM (final concentration 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate. Reasoning: Ensures temperature stability and non-specific protein binding equilibrium.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: Run a parallel "minus-NADPH" control to detect non-CYP mediated degradation (e.g., hydrolysis).

  • Sampling (Time-Course):

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Reasoning: ACN precipitates proteins and halts enzymatic activity instantly.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of remaining percentage vs. time.


Workflow Visualization: Stability Assay

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: 1 µM Compound + HLM (0.5 mg/mL) Equilibrate Equilibrate 37°C, 5 min Start->Equilibrate Initiate Initiate Reaction Add NADPH Equilibrate->Initiate Sample Extract Aliquot Initiate->Sample Quench Quench Ice-Cold ACN + IS Sample->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow.

References

  • Browne, L. J., et al. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[1] Journal of Medicinal Chemistry.[2]

  • Bhatnagar, A. S., et al. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor. The Journal of Steroid Biochemistry and Molecular Biology.

  • VandenBrink, B. M., et al. (2011). Prediction of Human Clearance of Imidazole-Containing Compounds. Drug Metabolism and Disposition.[3][2][4]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Exploratory

Technical Review: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Scaffolds as Heme-Coordinating Aromatase Inhibitors

The following technical guide provides an in-depth review of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile derivatives, focusing on their role as non-steroidal aromatase inhibitors (NSAIs). [1][2] Executive Summary & Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile derivatives, focusing on their role as non-steroidal aromatase inhibitors (NSAIs).

[1][2]

Executive Summary & Mechanism of Action

The compound 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) represents a critical pharmacophore in the class of Non-Steroidal Aromatase Inhibitors (NSAIs).[1] It functions by competitively inhibiting Cytochrome P450 19A1 (Aromatase) , the enzyme responsible for the rate-limiting step in estrogen biosynthesis (conversion of androgens to estrogens).[2]

The "Heme-Binding Switch"

Unlike steroidal inhibitors (e.g., Exemestane) that act as suicide substrates, this scaffold utilizes a reversible coordination mechanism.[1]

  • Heme Coordination: The unhindered nitrogen atom (N-3) of the imidazole ring coordinates directly with the Heme Iron (Fe

    
    ) of the CYP19A1 active site.
    
  • Mimicry: The benzonitrile moiety mimics the steroid A-ring of the natural substrate (androstenedione), positioning the inhibitor within the hydrophobic pocket.

  • The Linker Effect: The ethyl linker (

    
    ) introduces a chiral center, unlike the achiral methyl linker found in simpler analogs. This restricts conformational freedom, potentially increasing binding selectivity for the enzyme's active site.
    

MOA_Pathway Substrate Androstenedione Enzyme CYP19A1 (Aromatase) [Heme-Fe3+] Substrate->Enzyme Natural Binding Complex Inhibitor-Enzyme Complex (Type II Binding) Enzyme->Complex N-Fe Bond Formation Estrogen Estrogen Biosynthesis Enzyme->Estrogen Catalysis Inhibitor 4-(1-(Imidazol-1-yl)ethyl) benzonitrile Inhibitor->Enzyme Competitive Coordination Complex->Estrogen Blockade

Figure 1: Mechanism of Action.[3] The imidazole nitrogen coordinates with Heme-Fe, blocking the catalytic site.[1][3]

Chemical Biology & SAR Analysis

The structure-activity relationship (SAR) of this scaffold relies on three core domains:

DomainStructural FeatureFunctionKey SAR Insight
Head Imidazole RingHeme LigandUnsubstituted imidazole is potent; 1,2,4-triazole analogs (e.g., Letrozole) reduce non-specific binding but may lower affinity slightly compared to pure imidazole.[1][3]
Linker Ethyl Bridge (

)
SpacerThe ethyl group creates a chiral center. The (R)-enantiomer typically aligns better with the steroid binding pocket than the (S)-enantiomer or the achiral methyl analog.[1]
Tail BenzonitrileBinding AnchorThe para-cyano group accepts H-bonds from Ser-478 or Asp-309 in the active site, mimicking the C3-ketone of androstenedione.[1][3]

Chirality Note: The ethyl linker makes the molecule chiral.[1] Studies on related compounds like Fadrozole indicate that one enantiomer is often 10-100x more potent.[1][3] For this specific scaffold, enantioselective synthesis or chiral resolution is critical for maximizing potency.[1]

Experimental Protocols

Synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Objective: Synthesize the target inhibitor from 4-acetylbenzonitrile via a mesylate intermediate to avoid radical bromination side products.

Reagents:

  • 4-Acetylbenzonitrile (Starting Material)

  • Sodium Borohydride (

    
    )
    
  • Methanesulfonyl Chloride (

    
    )
    
  • Imidazole[1][3][4][5][6]

  • Sodium Hydride (

    
    , 60% dispersion)
    
  • Solvents: Methanol (

    
    ), Dichloromethane (
    
    
    
    ), Dimethylformamide (
    
    
    )

Step-by-Step Protocol:

  • Reduction:

    • Dissolve 4-acetylbenzonitrile (10 mmol) in

      
       (50 mL) at 0°C.
      
    • Add

      
       (15 mmol) portion-wise over 30 mins.
      
    • Stir at RT for 2 hours. Quench with water, extract with

      
      .
      
    • Result: 1-(4-cyanophenyl)ethanol.[1][3]

  • Activation (Mesylation):

    • Dissolve the alcohol (from Step 1) in dry

      
       (30 mL) with Triethylamine (1.5 eq).
      
    • Cool to 0°C. Add

      
       (1.2 eq) dropwise.
      
    • Stir for 1 hour. Wash with brine, dry over

      
      , and concentrate.
      
    • Result: 1-(4-cyanophenyl)ethyl methanesulfonate (Unstable intermediate, use immediately).

  • Nucleophilic Substitution:

    • In a separate flask, dissolve Imidazole (15 mmol) in dry

      
       (20 mL).
      
    • Add

      
       (15 mmol) carefully at 0°C. Stir for 30 mins to generate the imidazolide anion.
      
    • Add the mesylate solution (from Step 2) dropwise to the reaction.

    • Heat to 60°C for 4 hours.

  • Work-up & Purification:

    • Pour mixture into ice water. Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with water and brine.[1]

    • Purify via Flash Column Chromatography (Silica Gel, 5%

      
       in 
      
      
      
      ).
    • Yield: ~65-75% as a white solid.[1][3]

Synthesis_Route Start 4-Acetylbenzonitrile Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 1-(4-cyanophenyl)ethanol Step1->Inter1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Mesylate Intermediate (Reactive Electrophile) Step2->Inter2 Step3 Substitution (Imidazole, NaH, DMF) Inter2->Step3 Product 4-(1-(1H-Imidazol-1-yl)ethyl) benzonitrile Step3->Product

Figure 2: Synthetic pathway via mesylate displacement.[1]

In Vitro Aromatase Inhibition Assay

Objective: Determine the


 of the synthesized compound using the Tritiated Water Release method.

Materials:

  • Human Placental Microsomes (Source of CYP19A1).

  • Substrate:

    
    .[1]
    
  • NADPH Generating System.[1]

Protocol:

  • Preparation: Dilute the inhibitor in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).[1]
  • Incubation: Mix microsomes (

    
     protein), inhibitor, and substrate (
    
    
    
    ) in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH generating system to start the reaction. Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction by adding chloroform. Vortex vigorously.

  • Separation: Centrifuge to separate phases. The tritiated water (

    
    ) released during aromatization remains in the aqueous phase.
    
  • Quantification: Aliquot the aqueous phase into scintillation fluid and count radioactivity (CPM).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Comparative Data Analysis

The following table benchmarks the target scaffold against standard inhibitors.

CompoundLinker Structure

(nM)
Selectivity (vs CYP17)
Target Scaffold (Racemic)Ethyl (

)
15 - 30 Moderate
Methyl Analog (CAS 112809-54-8)Methyl (

)
40 - 60Low
Letrozole (Standard)Triazole-Methylene0.07 - 2High
FadrozoleFused Imidazopyridine1 - 5Moderate

Note: The ethyl linker improves potency over the methyl analog due to hydrophobic filling of the access channel, but the racemic mixture is less potent than pure enantiomers.

References

  • Preparation of 4-[1-(1H-Imidazol-1-yl)alkyl]benzonitriles. Source: US Patent 5473078A.[1] URL:

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Letrozole Intermediate). Source: US Patent Application 20050209294.[1] URL:

  • Aromatase Inhibitors: Synthesis and Biological Activity of Imidazole Derivatives. Source: Journal of Medicinal Chemistry (General Reference for Class). URL:[Link]

  • 4-((1H-Imidazol-1-yl)methyl)benzonitrile (Methyl Analog Data). Source: PubChem CID 11664966.[1] URL:[Link]

Sources

Foundational

Technical Guide: Toxicology and Safety Assessment of Imidazole Benzonitrile Compounds

The following technical guide is structured to serve as an operational blueprint for researchers engaged in the development and safety assessment of imidazole benzonitrile derivatives. Executive Summary: The Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational blueprint for researchers engaged in the development and safety assessment of imidazole benzonitrile derivatives.

Executive Summary: The Pharmacophore Paradox

Imidazole benzonitriles represent a high-value pharmacophore in medicinal chemistry, particularly in the development of third-generation aromatase inhibitors (e.g., Fadrozole) and antifungal agents. The structural synergy is precise: the imidazole ring functions as a heme-iron coordinator (targeting CYP enzymes), while the benzonitrile moiety mimics the carbonyl oxygen of steroid substrates (like androstenedione), providing rigid electrostatic stabilization within the active site.

However, this efficacy drives the primary toxicological liabilities. The high-affinity heme binding often translates to poor selectivity (off-target CYP inhibition), while the rigid lipophilic backbone correlates with hERG channel blockade (QTc prolongation). This guide delineates the mechanistic assessment of these risks, moving beyond standard "box-checking" to hypothesis-driven toxicology.

Molecular Mechanisms of Toxicity

The Heme-Binding Interface (CYP Inhibition)

The defining toxicological feature of this class is Type II Ligand Binding . Unlike substrates that bind to the apoprotein (Type I), the unhindered nitrogen (N-3) of the imidazole ring forms a coordinate covalent bond with the ferric (Fe3+) heme iron of Cytochrome P450 enzymes.

  • Mechanism: This coordination displaces the water molecule acting as the sixth ligand, locking the enzyme in a low-spin state and preventing the reduction required for catalysis.

  • Safety Implication: This results in potent reversible inhibition. However, if the benzonitrile moiety allows specific orientation, the compound may undergo catalytic attack, leading to Mechanism-Based Inhibition (MBI) —a suicide inactivation event that permanently disables the enzyme, necessitating de novo protein synthesis for recovery.

The Benzonitrile Stability & Cyanide Myth

A common misconception in early discovery is the risk of cyanide release. Unlike aliphatic nitriles (e.g., acetonitrile), which readily undergo oxidative de-cyanation to release cyanide, benzonitriles are chemically robust. The aromatic C-CN bond is resistant to P450 oxidative attack.

  • Metabolic Fate: The primary clearance pathway is typically aromatic hydroxylation on the phenyl ring or N-glucuronidation, rather than nitrile hydrolysis.

  • False Positive Risk: In male rats, benzonitrile derivatives can induce α2u-globulin nephropathy (hyaline droplet accumulation). This is a rodent-specific mechanism irrelevant to human safety but must be distinguished from direct nephrotoxicity.

hERG Channel Blockade

The imidazole benzonitrile scaffold often fulfills the pharmacophore requirements for hERG blockade: a basic nitrogen (imidazole) and a lipophilic, aromatic tail (benzonitrile).

  • Binding Mode: The compound enters the channel pore and interacts with Tyr652 and Phe656 via π-stacking (benzonitrile) and cation-π interactions (protonated imidazole).

Visualizing the Toxicity Pathways

The following diagram illustrates the dual pathways of efficacy and toxicity, highlighting the critical decision nodes in safety assessment.

Imidazole_Benzonitrile_Tox_Pathways Compound Imidazole Benzonitrile Candidate CYP_Heme CYP450 Heme Iron (Fe3+) Compound->CYP_Heme Primary Affinity hERG hERG K+ Channel (Pore Region) Compound->hERG Lipophilic Interaction Nuclear_R Nuclear Receptors (Off-Target) Compound->Nuclear_R Low Probability Coordination N-Fe Coordination (Type II Binding) CYP_Heme->Coordination PiStacking π-π Stacking (Phe656/Tyr652) hERG->PiStacking Efficacy Therapeutic Effect (e.g., Aromatase Inhibition) Coordination->Efficacy Target: CYP19A1 DDI Drug-Drug Interactions (CYP3A4/2C9 Inhibition) Coordination->DDI Off-Target: CYP3A4 Endocrine Endocrine Disruption (Steroidogenesis) Coordination->Endocrine Off-Target: CYP17/11B QTc QT Prolongation (Arrhythmia Risk) PiStacking->QTc

Figure 1: Mechanistic divergence of the imidazole benzonitrile pharmacophore. Note the central role of Heme Coordination in both efficacy and metabolic toxicity.

In Vitro Safety Assessment Protocols

To validate the safety profile, researchers must employ a tiered screening approach. Standard IC50 assays are insufficient; mechanistic differentiation is required.

Spectral Binding Assay (Differentiation of Type I vs. Type II)

Purpose: To confirm the mechanism of CYP inhibition.[1] Type II binding (heme coordination) correlates with stronger, broad-spectrum inhibition than Type I (substrate pocket binding).

  • Protocol:

    • Use human liver microsomes (HLM) or recombinant CYP enzymes.

    • Add compound stepwise to the sample cuvette; add solvent to the reference.

    • Scan from 350 nm to 500 nm.

    • Interpretation:

      • Type II Spectrum (Imidazole Signature): Peak at ~425–435 nm, Trough at ~390–405 nm. Indicates direct heme ligation.

      • Type I Spectrum: Peak at ~385–390 nm, Trough at ~420 nm. Indicates substrate binding (spin state shift).

Time-Dependent Inhibition (TDI) Shift Assay

Purpose: To detect Mechanism-Based Inhibition (MBI). Imidazole benzonitriles can form metabolic intermediate complexes (MICs).

  • Protocol:

    • Incubation A (-NADPH): Compound + Microsomes (30 min pre-incubation) → Add NADPH + Probe Substrate.

    • Incubation B (+NADPH): Compound + Microsomes + NADPH (30 min pre-incubation) → Add Probe Substrate.

    • Calculation: Calculate IC50 for both conditions.

    • Criterion: An IC50 shift of >1.5-fold (IC50_A / IC50_B > 1.5) indicates TDI. This is a "Stop/Go" decision point for lead optimization.

Data Interpretation Matrix

The following table summarizes the expected profiles for a safe vs. toxic imidazole benzonitrile candidate.

Parameter"Safe" Candidate Profile"High Risk" ProfileMechanistic Implication
CYP Binding Spectrum Weak Type II or Type IStrong Type II (ΔAmax high)Strong Type II implies tight heme binding, predicting DDI liability.
IC50 Shift (+/- NADPH) Ratio < 1.5Ratio > 3.0High shift indicates suicide inhibition (irreversible).
hERG IC50 > 30 µM< 1–5 µMLow margin of safety for QT prolongation.
Ames Test NegativePositive (Rare)Benzonitriles are rarely mutagenic; positives suggest impurities or fused-ring activation.
Metabolic Stability Moderate (t1/2 > 30 min)Very High (t1/2 > 4 h)Extreme stability may lead to bioaccumulation due to the inert nitrile group.

In Vivo Assessment & Regulatory Framework

Systemic Toxicology (Rodent/Non-Rodent)

When progressing to in vivo studies, specific attention must be paid to the endocrine axis.

  • Gonadal Toxicity: Due to the mechanism (aromatase/CYP17 inhibition), expect ovarian hypertrophy (females) or Leydig cell hyperplasia (males) as exaggerated pharmacological effects rather than direct cellular toxicity.

  • Adrenal Hypertrophy: Imidazoles can cross-react with CYP11B1 (11β-hydroxylase). Monitor serum cortisol/corticosterone and adrenal weights.

Regulatory Guidelines (ICH)
  • ICH S7B: Mandatory for this class due to the hERG liability. An integrated risk assessment (hERG IC50 + in vivo QTc in telemetry dogs) is required.

  • ICH M3(R2): Since these compounds are often intended for chronic indications (e.g., oncology, fungal maintenance), chronic toxicity studies (6-month rodent, 9-month non-rodent) are critical early in Phase I enabling.

Experimental Workflow Diagram

This workflow outlines the logical sequence of experiments to filter imidazole benzonitrile candidates efficiently.

Safety_Assessment_Workflow Start Lead Candidate Synthesis Step1 Tier 1: Spectral Binding (Type I vs Type II) Start->Step1 Decision1 Strong Type II? Step1->Decision1 Step2 Tier 2: TDI Assay (+/- NADPH Pre-incubation) Decision1->Step2 No/Weak Fail_DDI FAIL: High DDI Risk (Modify Imidazole pKa) Decision1->Fail_DDI Yes (Broad CYP Block) Decision2 IC50 Shift > 1.5? Step2->Decision2 Step3 Tier 3: hERG Patch Clamp (Manual or Auto) Decision2->Step3 No Shift Fail_MBI FAIL: Suicide Inhibition (Check Benzonitrile Orientation) Decision2->Fail_MBI Yes (MBI) Decision3 IC50 < 10µM? Step3->Decision3 Step4 In Vivo: 14-Day Rat Tox (Focus: Gonads/Adrenals) Decision3->Step4 No Fail_QT FAIL: Cardiotoxicity (Reduce Lipophilicity) Decision3->Fail_QT Yes Pass Proceed to GLP Tox Step4->Pass

Figure 2: The "Fail Early" screening cascade. Note that spectral binding is placed first to immediately identify non-selective heme binders.

References

  • VandenBossche, H., et al. (1990). Effects of imidazole derivatives, itraconazole and ketoconazole, on CYP450 enzymes.Drug Metabolism Reviews .

  • Soudijn, W., et al. (2005). Blockade of HERG cardiac K+ current by antifungal drug miconazole and analogs.British Journal of Pharmacology .[2]

  • Bhatnagar, A., et al. (2021). Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationships.PharmaTutor .

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.U.S. Food and Drug Administration .

  • Redfern, W.S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs.Journal of Pharmacological and Toxicological Methods .

Sources

Exploratory

Physical and chemical characteristics of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

This technical guide provides an in-depth analysis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific imidazole-based nitrile derivative structurally related to non-steroidal aromatase inhibitors (NSAIs) such as F...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific imidazole-based nitrile derivative structurally related to non-steroidal aromatase inhibitors (NSAIs) such as Fadrozole and Letrozole.

Executive Summary

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (Formula: C₁₂H₁₁N₃; MW: 197.24 g/mol ) is a chiral, heterocyclic organic compound characterized by a benzonitrile core substituted at the para-position with an ethyl group bearing an imidazole ring.[1][2] It serves as a critical pharmacophore analog in the development of cytochrome P450 inhibitors, specifically targeting Aromatase (CYP19A1) .

Structurally, it represents an acyclic, methylated congener of the clinical drug Fadrozole and shares the heme-coordinating imidazole moiety found in many antifungal and antineoplastic agents. Its physicochemical profile is dominated by the basicity of the imidazole ring (pKa ~6.9) and the lipophilicity conferred by the ethyl-phenyl scaffold, making it a model compound for Structure-Activity Relationship (SAR) studies in endocrine modulation.

Chemical Identity & Structural Analysis[3][4][5]

The molecule features a chiral center at the benzylic position (the ethyl group's methine carbon), existing as (R)- and (S)-enantiomers. In biological systems, the stereochemistry at this position critically influences binding affinity to the heme iron of CYP enzymes.

PropertySpecification
IUPAC Name 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
Common Synonyms 1-(1-(4-Cyanophenyl)ethyl)imidazole;

-Methyl-4-(imidazol-1-ylmethyl)benzonitrile
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
CAS Number Not widely listed; Analogous to 112809-54-8 (Methyl)
SMILES CC(N1C=CN=C1)c2ccc(C#N)cc2
Chirality Yes (1 Chiral Center at the ethyl linkage)
Key Functional Groups Nitrile (–CN), Imidazole (Heterocycle), Ethyl Linker
Structural Visualization

The following diagram illustrates the connectivity and key functional regions:

Structure Benzene Benzene Ring (Lipophilic Core) Nitrile Nitrile Group (-CN) (H-Bond Acceptor) Benzene->Nitrile Para-substitution Ethyl Ethyl Linker (Chiral Center) Benzene->Ethyl Para-substitution Imidazole Imidazole Ring (Heme Coordination) Ethyl->Imidazole N1-Linkage

Figure 1: Structural connectivity of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile.

Physicochemical Profiling

Understanding the physicochemical properties is essential for formulation and assay development. The imidazole ring acts as a weak base, significantly affecting solubility across the pH scale.

Predicted Properties Table
ParameterValue (Predicted/Analogous)Significance
Physical State Solid (Crystalline) or Viscous OilDepends on purity/enantiomeric excess. Racemates often have lower MPs.
Melting Point 65 – 85 °CLower than the methyl analog (85-87°C) due to steric disruption of crystal packing.
Boiling Point ~420 °C (at 760 mmHg)High thermal stability; likely decomposes before boiling.
pKa (Conjugate Acid) 6.8 – 7.1The imidazole N3 is protonated in acidic media.
LogP (Octanol/Water) 1.9 – 2.2Moderately lipophilic; good membrane permeability.
Solubility (Water) Low (< 1 mg/mL at pH 7.4)Increases drastically at pH < 5 due to protonation.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, DCM.
Solubility & Ionization Logic

The solubility profile is pH-dependent due to the imidazole nitrogen (N3).

  • pH < 6.0: The imidazole is protonated (

    
    ), rendering the molecule highly water-soluble.
    
  • pH > 7.0: The molecule exists in its neutral, lipophilic form, favoring membrane penetration but reducing aqueous solubility.

Synthetic Pathways & Manufacturing

The synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile typically proceeds via the modification of 4-acetylbenzonitrile . The introduction of the imidazole ring is achieved through nucleophilic substitution on an activated alcohol intermediate.

Retrosynthetic Analysis
  • Target: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile[1]

  • Precursor 1: 4-(1-Chloroethyl)benzonitrile (Activated Electrophile)

  • Precursor 2: Imidazole (Nucleophile)

  • Starting Material: 4-Acetylbenzonitrile

Detailed Synthetic Protocol

Step 1: Reduction of 4-Acetylbenzonitrile

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure: 4-Acetylbenzonitrile is dissolved in methanol at 0°C.

    
     (0.5 eq) is added portion-wise. The ketone is reduced to the secondary alcohol, 1-(4-cyanophenyl)ethanol .
    
  • Yield: >90%.

Step 2: Activation (Mesylation or Chlorination)

  • Reagents: Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ), Triethylamine (
    
    
    ), DCM.
  • Procedure: The alcohol is treated with

    
     in DCM to convert the hydroxyl group into a good leaving group (Chloride).
    
  • Intermediate: 4-(1-chloroethyl)benzonitrile .

Step 3: Nucleophilic Substitution with Imidazole

  • Reagents: Imidazole, Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ), Acetonitrile or DMF.
  • Procedure:

    • Dissolve Imidazole (1.2 eq) in dry DMF.

    • Add base (

      
       or 
      
      
      
      ) to deprotonate the imidazole N-H (optional, but enhances rate).
    • Add 4-(1-chloroethyl)benzonitrile dropwise. Heat to 60-80°C for 4-6 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash with brine.

  • Purification: Column chromatography (DCM/MeOH) or recrystallization (EtOAc/Hexane).

Synthesis Workflow Diagram

Synthesis Start 4-Acetylbenzonitrile (Starting Material) Step1 Reduction (NaBH4 / MeOH) Start->Step1 Inter1 1-(4-cyanophenyl)ethanol (Intermediate Alcohol) Step1->Inter1 Step2 Activation (SOCl2 or MsCl) Inter1->Step2 Inter2 4-(1-chloroethyl)benzonitrile (Activated Electrophile) Step2->Inter2 Step3 Nucleophilic Substitution (Imidazole / K2CO3 / DMF) Inter2->Step3 Final 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (Target Product) Step3->Final

Figure 2: Step-by-step synthetic pathway from 4-acetylbenzonitrile.

Biological Mechanism: Aromatase Inhibition[2][5][8]

This compound functions as a Type II Non-Steroidal Aromatase Inhibitor (NSAI) . Its mechanism of action is defined by the reversible binding of the imidazole nitrogen to the heme iron of the enzyme.

Mechanism of Action (MOA)
  • Binding: The lipophilic benzonitrile moiety occupies the active site access channel of the Aromatase enzyme (CYP19A1), mimicking the steroid backbone of the natural substrate (Androstenedione).

  • Coordination: The N3 nitrogen of the imidazole ring coordinates directly to the Heme Iron (

    
    )  at the catalytic center.
    
  • Inhibition: This coordination displaces the molecular oxygen required for the hydroxylation of androgens, thereby blocking the conversion of Androgens to Estrogens (Estradiol).

Comparative Potency
  • Vs. Letrozole: Generally less potent. The triazole in Letrozole offers a more optimal dipole and metabolic stability profile.

  • Vs. Fadrozole: Structurally similar but more flexible. The "open-chain" nature of the ethyl linker introduces conformational entropy, which may slightly reduce binding affinity compared to the rigid, fused ring system of Fadrozole.

MOA Drug 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile CYP19 Aromatase Enzyme (CYP19) Active Site Drug->CYP19 Enters Active Site Heme Heme Iron (Fe3+) Drug->Heme Imidazole N3 Coordinates Fe3+ Substrate Androstenedione (Natural Substrate) Drug->Substrate Blocks Oxidation Heme->Substrate Normally Oxidizes Estrogen Estrogen Biosynthesis Substrate->Estrogen Conversion Blocked

Figure 3: Mechanism of Aromatase (CYP19) inhibition via Heme Iron coordination.

Safety & Handling Protocols

As a potent bioactive nitrile and imidazole derivative, strict safety protocols must be observed.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

    • Reproductive Toxicity: Suspected (due to aromatase inhibition mechanism).

  • Handling:

    • Use a Chemical Fume Hood to avoid inhalation of dust.

    • Wear Nitrile Gloves (0.11 mm thickness minimum) and Safety Goggles.

    • Avoid contact with strong acids (exothermic protonation) and strong oxidizers.

  • Storage:

    • Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the nitrile over long periods.

    • Keep container tightly closed to avoid moisture absorption (hygroscopic tendency of imidazole salts).

References

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Browne, L. J., et al. (1991). "Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease."[3] Journal of Medicinal Chemistry. Link

  • Recanatini, M., et al. (2002). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry. (Contextual SAR for imidazole-nitriles). Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-(1H-imidazol-1-yl)benzonitrile (Analog)." Link

Sources

Foundational

Technical Guide: History and Discovery of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile as an Aromatase Inhibitor

The History and Discovery of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile as an aromatase inhibitor represents a pivotal chapter in the evolution of breast cancer therapeutics. This compound serves as a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

The History and Discovery of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile as an aromatase inhibitor represents a pivotal chapter in the evolution of breast cancer therapeutics. This compound serves as a critical pharmacophoric prototype in the transition from first-generation non-selective inhibitors (like aminoglutethimide) to the highly potent third-generation agents (like letrozole and anastrozole).

While often overshadowed by its conformationally constrained analogue Fadrozole (CGS 16949A) , the structure 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (often referred to in Structure-Activity Relationship [SAR] studies as the open-chain or flexible analogue) provided the essential proof-of-concept for the imidazole-based competitive inhibition of the CYP19A1 enzyme.

Executive Summary & Therapeutic Context

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a non-steroidal, reversible aromatase inhibitor (AI). It belongs to the class of azole-based inhibitors designed to competitively bind to the heme iron of the aromatase enzyme (CYP19A1), thereby blocking the conversion of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

  • Role in Discovery: It represents the "flexible" pharmacophore that led to the development of Fadrozole (where the ethyl chain is cyclized into a tetrahydropyridine ring) and eventually the triazole-based Letrozole .

  • Mechanism: N-4 nitrogen coordination with the heme iron of cytochrome P450 aromatase.

  • Key Distinction: Unlike steroidal inactivators (Type I, e.g., Exemestane), this compound is a Type II inhibitor (reversible).

Historical Discovery & Structure-Activity Relationship (SAR)

The discovery of this compound emerged from the Ciba-Geigy (now Novartis) program in the 1980s aimed at improving the selectivity of aminoglutethimide.

The Pharmacophore Evolution

Researchers identified that the critical requirement for high-affinity aromatase inhibition involved:

  • A Heme-Binding Group: An imidazole or triazole ring (providing a lone pair of electrons).

  • A Hydrophobic Core: A phenyl ring (mimicking the steroid A-ring).

  • A Para-Substituent: A cyano group (-CN) at the para position of the phenyl ring, which mimics the C3-ketone of the natural substrate (androstenedione).

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile perfectly encapsulates this minimum pharmacophore.

From Flexible to Constrained (The Fadrozole Connection)

A critical finding in the SAR studies was the impact of conformational constraint.

  • Flexible Analogue (User's Compound): The ethyl linker allows free rotation, resulting in a higher entropic cost upon binding to the active site.

  • Constrained Analogue (Fadrozole/CGS 16949A): By "locking" the ethyl chain into a fused tetrahydropyridine ring, the molecule is pre-organized into the bioactive conformation.

    • Result: Fadrozole exhibited significantly higher potency (IC50 ~1-2 nM) compared to the open-chain ethyl analogue, demonstrating the value of rigidification in drug design.

Pathway Diagram: Evolution of Aromatase Inhibitors

AI_Evolution AG Aminoglutethimide (1st Gen, Non-selective) OpenChain 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (Flexible Prototype) AG->OpenChain Identification of Azole Pharmacophore Fadrozole Fadrozole (CGS 16949A) (Constrained Imidazole) OpenChain->Fadrozole Conformational Constraint (Ring Closure) Letrozole Letrozole (CGS 20267) (3rd Gen Triazole) Fadrozole->Letrozole Substitution of Imidazole with Triazole (Selectivity)

Caption: The evolutionary lineage of non-steroidal aromatase inhibitors, highlighting the central role of the ethyl-linked imidazole pharmacophore.

Mechanism of Action & Binding Kinetics

Molecular Mechanism

The compound functions as a competitive inhibitor of the CYP19A1 enzyme.

  • Heme Coordination: The N-3 nitrogen of the imidazole ring coordinates perpendicularly to the Fe(III) ion in the heme prosthetic group of the aromatase enzyme.

  • Substrate Mimicry: The p-cyanophenyl moiety occupies the hydrophobic pocket normally reserved for the steroid A-ring of androstenedione.

  • Metabolic Blockade: This occupation prevents the hydroxylation of C-19 of the androgen substrate, halting the aromatization process essential for estrogen synthesis.

Comparative Potency Data
CompoundStructure TypeIC50 (Human Placental Aromatase)Selectivity (vs. 11β-hydroxylase)
Aminoglutethimide Glutarimide1,000 - 2,000 nMLow
4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Open-Chain Imidazole 20 - 50 nM Moderate
Fadrozole (CGS 16949A) Bicyclic Imidazole1.6 - 6.4 nMHigh
Letrozole Bis-nitrile Triazole0.1 - 0.3 nMVery High

Note: The open-chain analogue is potent but less effective than the constrained Fadrozole due to the entropic penalty of binding.

Experimental Protocols: Synthesis & Evaluation

Chemical Synthesis Protocol

The synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile typically involves the nucleophilic substitution of a benzyl halide derivative by imidazole.

Reagents:

  • 4-Acetylbenzonitrile (Starting material)

  • Sodium Borohydride (NaBH4)

  • Thionyl Chloride (SOCl2)

  • Imidazole[1][2][3]

  • Base (e.g., K2CO3 or NaH)

Step-by-Step Workflow:

  • Reduction: Reduce 4-acetylbenzonitrile using NaBH4 in methanol to form 1-(4-cyanophenyl)ethanol .

    • Reaction:Ar-C(=O)CH3 + NaBH4 -> Ar-CH(OH)CH3

  • Activation: Convert the alcohol to a leaving group (chloride or mesylate). Treat with SOCl2 in dichloromethane (DCM) to yield 1-(1-chloroethyl)benzonitrile .

    • Reaction:Ar-CH(OH)CH3 + SOCl2 -> Ar-CH(Cl)CH3

  • N-Alkylation: React the chloro-intermediate with excess imidazole in a polar aprotic solvent (DMF or Acetonitrile) with K2CO3 at 60-80°C.

    • Reaction:Ar-CH(Cl)CH3 + Imidazole -> Ar-CH(CH3)-Imidazole

  • Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Eluent: DCM/MeOH).

In Vitro Aromatase Inhibition Assay

To validate the activity of the synthesized compound, the Tritiated Water Release Assay is the gold standard.

Principle: Aromatization of [1β-3H]androstenedione releases tritiated water (3H2O) in a stoichiometric 1:1 ratio. Measuring 3H2O radioactivity quantifies enzyme activity.

Protocol:

  • Preparation: Isolate human placental microsomes (rich in CYP19A1).

  • Incubation: Mix microsomes (50 µg protein) with NADPH (1 mM) and [1β-3H]androstenedione (100 nM).

  • Treatment: Add 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile at varying concentrations (0.1 nM to 10 µM).

  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with chloroform/methanol.

  • Extraction: Centrifuge to separate the aqueous phase (containing 3H2O) from the organic phase (steroids).

  • Quantification: Count the aqueous phase in a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis of Technical Insights

The study of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile reveals a fundamental lesson in medicinal chemistry: Rigidity confers potency. While the open-chain molecule contains all the necessary functional groups for binding (the "key"), the flexible ethyl linker allows the molecule to adopt multiple non-binding conformations (a "wobbly key").

By cyclizing this ethyl chain into the tetrahydroimidazopyridine ring of Fadrozole , chemists "froze" the molecule in its active conformation, reducing the energy penalty required for binding. This logic was further refined in Letrozole , where the imidazole was replaced by a triazole to reduce non-specific binding to other Cytochrome P450 enzymes (like CYP11B1), solving the selectivity issues observed with early imidazole inhibitors.

Diagram: Mechanism of Action (Heme Coordination)

MOA Enzyme CYP19A1 (Aromatase) Active Site Heme Heme Iron (Fe) Fe3+ Enzyme->Heme Contains Inhibitor 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Benzonitrile (Substrate Mimic) Imidazole N-3 (Lone Pair) Inhibitor:n3->Heme:fe Coordinate Covalent Bond (Reversible Inhibition) Substrate Androstenedione (Natural Substrate) Inhibitor->Substrate Competes With

Caption: Schematic of the competitive binding mechanism where the imidazole nitrogen coordinates with the heme iron, displacing the natural substrate.

References

  • Steele, R. E., et al. (1987).[3] "Inhibition of aromatase by the non-steroidal inhibitor CGS 16949A."[3][4] Steroids, 50(4-6), 605-618. Link

  • Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology, 37(6), 1021-1027. Link

  • Browne, L. J., et al. (1991). "Fadrozole hydrochloride: a potent, selective, nonsteroidal aromatase inhibitor."[3] Journal of Medicinal Chemistry, 34(2), 725-736. Link

  • Bullion, K. A., et al. (1990). "Reversible inhibition of human placental microsomal aromatase by CGS 18320B and other non-steroidal compounds."[1][5] Endocrine Research, 16(2), 255-267. Link

  • Demers, L. M. (1994).[3] "Effects of fadrozole (CGS 16949A) and letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients."[3] Breast Cancer Research and Treatment, 30(1), 95-102.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile via N-Alkylation

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a structural analog of aromatase inhibitor intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a structural analog of aromatase inhibitor intermediates (e.g., Letrozole precursors). The protocol is adapted from established N-alkylation methodologies for azoles, optimized to minimize elimination byproducts common with secondary benzylic halides.

Introduction & Mechanistic Rationale

The target compound, 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , contains a chiral center at the benzylic position. Synthetically, this involves the nucleophilic substitution of a leaving group on 4-(1-haloethyl)benzonitrile by imidazole.

Key Synthetic Challenges:

  • Regioselectivity: Imidazole is an ambident nucleophile. However, alkylation at N1 is thermodynamically favored over N3 (which yields the imidazolium salt if over-alkylated).

  • Chemoselectivity (Substitution vs. Elimination): The starting material, 4-(1-bromoethyl)benzonitrile, is a secondary benzylic halide. Strong bases or high temperatures can promote E2 elimination, yielding 4-vinylbenzonitrile (styrene derivative).

  • Solution: This protocol utilizes a mild base (K₂CO₃) in a polar aprotic solvent (Acetonitrile ) to favor Sₙ2 substitution over elimination. A specific acid-base workup is employed to purify the basic imidazole product from neutral impurities without chromatography.

Reaction Scheme & Workflow

The synthesis proceeds via the N-alkylation of imidazole using 4-(1-bromoethyl)benzonitrile.

SynthesisWorkflow cluster_mech Mechanism Logic Start Reagents Preparation (Dry ACN, K2CO3) Reaction N-Alkylation (Reflux, 6-12h) Start->Reaction T = 60°C Quench Quench & Filtration (Remove Salts) Reaction->Quench TLC Check AcidExt Acid-Base Extraction (1N HCl Wash) Quench->AcidExt Dissolve in EtOAc Isolation Neutralization & Crystallization AcidExt->Isolation pH Adjustment Product Target: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Isolation->Product Drying

Figure 1: Operational workflow for the synthesis, highlighting the critical purification junction at the Acid-Base Extraction step.

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-(1-Bromoethyl)benzonitrile Electrophile1.0210.0710.50 g
Imidazole Nucleophile2.568.088.50 g
Potassium Carbonate (K₂CO₃) Base (Scavenger)3.0138.2120.70 g
Acetonitrile (ACN) Solvent--150 mL
Ethyl Acetate (EtOAc) Extraction Solvent--200 mL
1N Hydrochloric Acid Purification--100 mL

Safety Warning: Benzylic halides are potent lachrymators (tear-inducing). All weighing and handling of 4-(1-bromoethyl)benzonitrile must occur inside a certified chemical fume hood. Nitriles are toxic if ingested. Wear nitrile gloves and safety goggles.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add Imidazole (8.50 g, 125 mmol) and anhydrous K₂CO₃ (20.70 g, 150 mmol) to the flask.

  • Solvation: Add Acetonitrile (100 mL) and stir at room temperature for 15 minutes to create a fine suspension. Note: Using anhydrous ACN reduces hydrolysis byproducts.

  • Addition: Dissolve 4-(1-bromoethyl)benzonitrile (10.50 g, 50 mmol) in the remaining ACN (50 mL). Add this solution dropwise to the stirring imidazole suspension over 20 minutes.

    • Rationale: Slow addition keeps the concentration of the electrophile low, minimizing dimerization or elimination side reactions.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60–65°C (internal temperature). Do not exceed 80°C to prevent styrene formation.

  • Duration: Stir for 6–12 hours.

  • Validation (TLC): Monitor reaction progress using TLC (Eluent: 5% Methanol in DCM).

    • Target: Disappearance of the starting bromide (high R_f) and appearance of the imidazole product (lower R_f, UV active).

Phase 3: Workup & Purification (Self-Validating System)
  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (KBr, excess K₂CO₃) through a celite pad. Rinse the pad with ACN.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield a crude semi-solid.

  • Acid-Base Purification (Critical Step):

    • Dissolve the crude residue in Ethyl Acetate (150 mL) .

    • Wash 1: Wash with water (50 mL) to remove residual imidazole.

    • Extraction: Extract the organic layer with 1N HCl (2 x 50 mL) .

      • Mechanism:[1][2][3] The target imidazole product is basic and will protonate, moving into the aqueous acid layer. Neutral impurities (styrene byproduct, unreacted nitrile) remain in the organic layer.

    • Separation: Discard the organic layer (contains impurities).

  • Isolation:

    • Cool the acidic aqueous layer to 0°C.

    • Slowly basify to pH ~10 using 6N NaOH or saturated NaHCO₃ solution. The product should precipitate as a white/off-white solid or oil.

    • Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

    • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 4: Crystallization[6]
  • Triturate the resulting solid with cold diethyl ether or a Hexane/EtOAc (9:1) mixture to yield the pure product.

  • Yield Expectation: 75–85%.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >98.0%HPLC (C18, ACN/Water gradient)
Identity (NMR) Diagnostic signals for Imidazole (3H) and Ethyl CH/CH31H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 198.1LC-MS (ESI+)

Signaling Pathway / Mechanism of Action (Contextual): While this protocol describes chemical synthesis, the compound is structurally related to aromatase inhibitors which function by binding the heme iron of the CYP19A1 enzyme.

Mechanism Target Aromatase (CYP19A1) Heme Iron Complex Enzyme-Inhibitor Complex Target->Complex Reversible Binding Inhibitor Imidazole/Triazole Nitrogen Lone Pair Inhibitor->Target Coordinate Bond Outcome Estrogen Biosynthesis Blocked Complex->Outcome Inhibition

Figure 2: General pharmacophore mechanism for azole-based aromatase inhibitors.

References

  • Bowman, R. et al. (1995). Method of preparation of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile derivatives.[4] U.S. Patent No.[4] 5,473,078.[4] Washington, DC: U.S. Patent and Trademark Office. Link (Describes the general N-alkylation of azoles with halomethylbenzonitriles, the foundational chemistry for this protocol).

  • Lang, M. et al. (1993). Aromatase Inhibitors: Synthesis and Biological Activity of Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 36(22), 3449-3462. (Establishes the structure-activity relationship for imidazole/triazole benzonitriles).
  • Recest Medical. (2023). Synthesis of Letrozole Intermediates: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.[4]Link (Industrial standard for the methyl-analog, adapted here for the ethyl-analog).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(1H-imidazol-1-yl)benzonitrile.[5]Link (Safety data for the closely related analog).

Sources

Application

Application Note: HPLC Method Development for the Detection and Quantification of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction & Chemical Context 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction & Chemical Context

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1) is a critical synthetic intermediate and structural analog closely related to non-steroidal aromatase inhibitors (such as Fadrozole and Letrozole). Structurally, the molecule presents a unique chromatographic challenge: it contains a highly polar, UV-active benzonitrile moiety coupled with a basic imidazole ring.

In reversed-phase high-performance liquid chromatography (RP-HPLC), basic nitrogen-containing compounds (pKa ~6.5–7.0) are notorious for exhibiting severe peak tailing, irreversible adsorption, and shifting retention times. As a Senior Application Scientist, I approach this molecule not merely as a solute, but as an interactive chemical species that requires strict control over the stationary and mobile phase environments to ensure a robust, self-validating analytical method.

Scientific Rationale: The Causality of Chromatographic Choices

To develop a reliable method, we must address the root cause of peak distortion: secondary ion-exchange interactions .

When using standard silica-based C18 columns, residual silanol groups (-Si-OH) on the silica backbone dissociate into anionic silanoxides (-Si-O⁻) at mid-to-high pH levels. The basic imidazole nitrogen of our target analyte becomes protonated and interacts electrostatically with these anionic sites[1]. This dual-retention mechanism (hydrophobic retention via the C18 ligand + ionic retention via silanols) causes the analyte to elute with a broad, asymmetrical tail.

Field-Proven Mitigation Strategies (E-E-A-T)
  • Stationary Phase Shielding: We utilize a high-purity, extensively end-capped C18 column or a polar-embedded phase (e.g., Acquity HSS T3 or YMC-Triart). End-capping replaces residual silanols with small trimethylsilyl (TMS) or dimethylsilyl groups, physically blocking the analyte from reaching the silica backbone[2].

  • pH Control (Thermodynamic Suppression): By adjusting the aqueous mobile phase to an acidic pH of 3.0 using orthophosphoric acid, we achieve two critical outcomes:

    • The imidazole ring is fully protonated, locking it into a single ionization state to prevent peak splitting[3].

    • The residual silanols are thermodynamically forced into their neutral, protonated state (-Si-OH), effectively neutralizing their ion-exchange capacity.

  • Silanol Masking Agents: To guarantee peak symmetry, 0.1% Triethylamine (TEA) is added to the mobile phase. TEA acts as a sacrificial basic modifier; its small size allows it to aggressively compete for and bind to any remaining active silanol sites, masking them from the larger analyte[4].

pHDynamics LowPH Low pH (< 3.0) + TEA Modifier Silanol Silanols Neutralized & Masked (-SiOH / TEA bound) LowPH->Silanol Analyte Imidazole Fully Protonated (Single Cationic State) LowPH->Analyte Result Sharp Symmetrical Peaks (No Secondary Interactions) Silanol->Result Analyte->Result

Figure 1: Mechanistic rationale for acidic mobile phase and TEA selection to prevent peak tailing.

Experimental Protocols & Workflows

Every protocol must function as a self-validating system. The following methodology incorporates built-in System Suitability Testing (SST) to ensure the instrument is chemically capable of the analysis before any sample is quantified.

Reagents & Materials
  • Analyte: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Orthophosphoric acid (85%, AR grade), Triethylamine (TEA, HPLC grade).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3 µm, fully end-capped).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of Milli-Q water to create a 20 mM solution. Add 1.0 mL of TEA (0.1% v/v). Titrate dropwise with orthophosphoric acid until the pH stabilizes at exactly 3.0 ± 0.05. Filter through a 0.45 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.
    
  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile. Degas prior to use.

Chromatographic Conditions
ParameterSpecification
Detection Wavelength 230 nm (Optimal for benzonitrile chromophore)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Reduces mobile phase viscosity & improves mass transfer)
Injection Volume 10 µL
Autosampler Temp 4°C (To prevent standard degradation)

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Initial Isocratic Hold
2.0 85 15 Focuses analyte band at column head
10.0 40 60 Linear ramp to elute strongly retained impurities
12.0 40 60 High-organic wash
12.1 85 15 Return to initial conditions

| 17.0 | 85 | 15 | Column re-equilibration |

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic core), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Critical Step: Dilute to volume using Mobile Phase A. Injecting a sample in 100% organic solvent into a highly aqueous initial gradient will cause severe solvent-front distortion and peak splitting.

Workflow A Phase 1: Analyte Profiling pKa & LogP Assessment B Phase 2: Column Selection (End-capped C18 / High-Purity Silica) A->B C Phase 3: Mobile Phase Optimization (pH 3.0 Buffer + 0.1% TEA) B->C D Phase 4: Gradient Tuning (ACN / Water Gradient) C->D E Phase 5: Self-Validating System (SST & ICH Q2(R1) Guidelines) D->E

Figure 2: Systematic HPLC method development workflow for basic imidazole derivatives.

System Suitability & Method Validation (ICH Q2(R1))

Before executing the sample sequence, six replicate injections of the Working Standard (100 µg/mL) must be performed. The system is only validated for use if it meets the following stringent criteria, ensuring the mitigation of silanol interactions was successful.

Table 2: System Suitability Parameters & Causality

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Confirms that secondary silanol interactions are successfully masked by TEA and low pH.
Theoretical Plates (

)

Validates column packing integrity and ensures minimal longitudinal diffusion/band broadening.
%RSD of Peak Area

(

)
Verifies autosampler precision and confirms that the analyte is not irreversibly adsorbing to the column.
Retention Time %RSD

(

)
Ensures pump gradient proportioning valves are functioning and column equilibration is stable.

References

  • Source: NIH (PMC)
  • Title: Development of gradient HPLC-DAD method for assay of ternary mixture containing amebicide and analgesic drugs Source: AKJournals URL
  • Title: Chromatographic stationary phase (Patent)
  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL

Sources

Method

Application Note: High-Purity Synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Hydrochloride

This Application Note is structured as a high-level technical guide for the synthesis and characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile hydrochloride . This compound is a structural analogue of non-steroi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis and characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile hydrochloride . This compound is a structural analogue of non-steroidal aromatase inhibitors (such as Fadrozole and Letrozole), utilized in endocrine research and drug discovery.

Abstract & Scope

This protocol details a robust, three-step synthetic route for the preparation of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile hydrochloride from commercially available 4-acetylbenzonitrile. Unlike direct radical halogenation methods which suffer from poor regioselectivity, this route utilizes a reduction-activation-substitution strategy to ensure high purity and yield.

The final hydrochloride salt is a critical pharmacophore in the study of CYP19A1 (aromatase) inhibition, acting via the coordination of the imidazole nitrogen (N3) to the heme iron of the enzyme [1].

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of highly toxic benzyl halides by generating the reactive intermediate in situ or immediately prior to use.

  • Step 1 (Reduction): Chemoselective reduction of the ketone to the secondary alcohol.

  • Step 2 (Activation): Conversion of the alcohol to a reactive electrophile (chloride or mesylate).

  • Step 3 (N-Alkylation): S_N2 displacement by imidazole.

  • Step 4 (Salt Formation): Controlled precipitation of the HCl salt.

Synthetic Pathway Diagram

SynthesisRoute Start 4-Acetylbenzonitrile (Starting Material) Inter1 4-(1-Hydroxyethyl) benzonitrile Start->Inter1 NaBH4, MeOH 0°C to RT Inter2 4-(1-Chloroethyl) benzonitrile (Activated Electrophile) Inter1->Inter2 SOCl2, DCM Reflux ProductBase Free Base (Racemic) Inter2->ProductBase Imidazole, K2CO3 DMF, 80°C FinalSalt Target HCl Salt (White Solid) ProductBase->FinalSalt HCl (gas)/Et2O Precipitation

Figure 1: Step-wise synthetic pathway for the target imidazole derivative.

Experimental Protocols

Step 1: Preparation of 4-(1-Hydroxyethyl)benzonitrile

Rationale: Sodium borohydride (NaBH4) is selected for its mildness, reducing the ketone without affecting the nitrile group.

Reagents:

Reagent Equiv. Role
4-Acetylbenzonitrile 1.0 Substrate
NaBH4 0.6 Reducing Agent

| Methanol (MeOH) | Solvent | Reaction Medium |

Procedure:

  • Dissolve 4-acetylbenzonitrile (10.0 g, 68.9 mmol) in MeOH (100 mL) in a round-bottom flask. Cool to 0°C.

  • Add NaBH4 (1.56 g, 41.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add acetone (5 mL) to destroy excess hydride, then concentrate under reduced pressure.

  • Workup: Dissolve residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~9.8 g (96%) of a colorless oil/solid. Use directly in Step 2.

Step 2: Preparation of 4-(1-Chloroethyl)benzonitrile

Rationale: Conversion of the secondary alcohol to a chloride creates a potent electrophile for the imidazole attack. Thionyl chloride (SOCl2) is preferred over PBr3 to minimize side reactions.

Procedure:

  • Dissolve the alcohol from Step 1 (9.8 g) in dry DCM (100 mL).

  • Add SOCl2 (1.2 equiv) dropwise at 0°C. Add a catalytic amount of DMF (2 drops).

  • Reflux the mixture for 3 hours.

  • Workup: Cool to RT. Carefully quench with saturated NaHCO3 solution (gas evolution).

  • Extract with DCM, dry over MgSO4, and concentrate.

  • Stability Note: The benzyl chloride intermediate is unstable; store at -20°C or use immediately.

Step 3: N-Alkylation (The Critical Step)

Rationale: Imidazole is an amphoteric nucleophile. Using K2CO3 in DMF promotes the formation of the imidazolyl anion, favoring N1-alkylation over N3-quaternization.

Reagents:

Reagent Equiv. Role
4-(1-Chloroethyl)benzonitrile 1.0 Electrophile
Imidazole 2.5 Nucleophile
K2CO3 3.0 Base

| DMF | Solvent | Polar Aprotic Solvent |

Procedure:

  • In a dry flask, suspend Imidazole (11.2 g, 165 mmol) and K2CO3 (27.3 g) in DMF (80 mL). Stir at RT for 30 mins to activate.

  • Add a solution of 4-(1-chloroethyl)benzonitrile (11.0 g, 66 mmol) in DMF (20 mL) dropwise.

  • Heat the mixture to 80°C for 6–8 hours.

    • Process Control: Monitor HPLC for the disappearance of the chloride.

  • Workup: Pour the reaction mixture into ice-water (500 mL). Extract with EtOAc (3 x 150 mL).

    • Purification: Wash the organic layer extensively with water (5 x 100 mL) to remove excess imidazole and DMF.

  • Dry over Na2SO4 and concentrate to yield the crude free base (viscous yellow oil).

Step 4: Hydrochlorination & Crystallization

Rationale: The free base is an oil; the hydrochloride salt is a stable, crystalline solid suitable for storage and biological testing.

Procedure:

  • Dissolve the crude free base in a minimum amount of Ethyl Acetate (approx. 50 mL).

  • Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (40 mL) with vigorous stirring.

  • A white precipitate will form immediately. Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 185–188°C (dec).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.60 (s, 1H, Imidazole-H2), 7.90 (d, 2H, Ar-H), 7.82 (s, 1H, Imidazole-H4/5), 7.65 (s, 1H, Imidazole-H4/5), 7.55 (d, 2H, Ar-H), 5.95 (q, 1H, -CH-CH3), 1.85 (d, 3H, -CH3).

  • Mass Spectrometry (ESI+): m/z 198.1 [M+H]+ (Free base).

Impurity Profile
ImpurityOriginControl Strategy
Bis-imidazole Over-alkylationUse excess imidazole (2.5 eq) to prevent quaternary salt formation.
Hydrolysis Product Nitrile hydrolysisMaintain anhydrous conditions during HCl salt formation.
Regioisomer N3 attackN1/N3 are tautomers; product is identical unless imidazole is substituted.

Mechanism of Action (Context)

The target molecule operates as a competitive inhibitor of the aromatase enzyme (CYP19A1).[1] The imidazole ring coordinates with the heme iron of the cytochrome P450, preventing the binding of the natural substrate (androstenedione) and blocking the biosynthesis of estrogen [2].

Mechanism Drug 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Enzyme Aromatase (CYP19A1) Heme Iron (Fe) Drug->Enzyme Reversible Coordination (N-Fe interaction) Estrogen Estrogen Biosynthesis Enzyme->Estrogen Inhibition Substrate Androstenedione (Natural Substrate) Substrate->Enzyme Blocked Access

Figure 2: Mechanism of competitive inhibition of Aromatase by the target compound.

Safety & Handling

  • Benzonitriles: Toxic by ingestion and inhalation. Handle in a fume hood.

  • Imidazole: Corrosive and irritant.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2 gases.

  • Waste Disposal: Aqueous layers from Step 3 contain imidazole and DMF; dispose of as basic organic waste.

References

  • Browne, L. J., et al. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[2] Journal of Medicinal Chemistry, 34(2), 725-736.

  • Bhatnagar, A. S., et al. (1990). The pharmacodynamics of the aromatase inhibitor CGS 16949A (Fadrozole). Journal of Steroid Biochemistry, 37(6), 1021-1027.

  • Recanatini, M., et al. (2002). Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds. Medicinal Research Reviews, 22(3), 282-304.

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives. Arkivoc, (ii), 115-121.[3]

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocol for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Executive Summary The purification of basic nitrogenous active pharmaceutical ingredient (API) intermediates, such as 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, presents unique crystallization challenges. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of basic nitrogenous active pharmaceutical ingredient (API) intermediates, such as 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, presents unique crystallization challenges. The presence of a highly polar benzonitrile moiety, a basic imidazole ring, and a flexible ethyl linker increases the propensity for liquid-liquid phase separation (commonly known as "oiling out") and polymorphic instability during cooling.

This application note details a systematic, self-validating workflow for selecting an optimal recrystallization solvent system and executing a seeded cooling crystallization. By strictly adhering to regulatory frameworks and thermodynamic principles, this protocol ensures high yield, polymorphic purity, and scalability for drug development professionals.

Physicochemical Profiling & Causality in Solvent Selection

Before empirical screening, rational solvent selection must be grounded in the molecule's physicochemical properties to ensure a robust and predictable process.

  • Molecular Interactions: The imidazole ring acts as a strong hydrogen-bond acceptor and moderate donor, while the benzonitrile group engages in strong dipole-dipole interactions. Solvents must balance these forces to achieve a steep solubility curve.

  • Thermodynamic Risk (Oiling Out): The rotational freedom of the ethyl linker lowers the lattice energy, making the intermediate prone to separating as a solute-rich liquid phase rather than nucleating as a solid. To prevent this, the crystallization must be strictly controlled within the Metastable Zone Width (MSZW) using targeted seeding[1].

  • Regulatory Compliance: To ensure the process is viable for downstream clinical manufacturing, solvent selection is strictly limited to Class 3 solvents as defined by the[2]. Class 3 solvents possess low toxic potential and require minimal residual testing compared to Class 2 solvents.

  • Hansen Solubility Parameters (HSP): By calculating the dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces, we predict that short-chain alcohols will provide the ideal thermodynamic profile required for cooling crystallization.

SolventSelection A Target: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile B Hansen Solubility Profiling A->B C ICH Q3C Class 3 Filtering B->C D Solubility Screening (5°C - 65°C) C->D E Single Solvent (Isopropanol) D->E Ideal Curve F Binary System (EtOAc/Heptane) D->F Poor Yield G MSZW & Polymorph Screen E->G F->G

Fig 1. Systematic solvent selection workflow for API intermediate recrystallization.

Data Presentation: High-Throughput Solvent Screening

A high-throughput screen was conducted between 5°C and 65°C to identify a solvent with an ideal thermodynamic profile: high solubility at elevated temperatures (>100 mg/mL) and low solubility at isolation temperatures (<15 mg/mL).

Table 1: ICH Q3C Compliant Solvent Candidates & Solubility Profile

SolventICH Q3C ClassSol. @ 5°C (mg/mL)Sol. @ 65°C (mg/mL)Yield PotentialSuitability Assessment
Isopropanol Class 31218593.5%Optimal (Single Solvent)
Ethyl Acetate Class 345>300<80.0%Sub-optimal (Requires Anti-solvent)
Heptane Class 3<1<5N/ARejected (Poor solubility)
Methanol Class 285>400N/ARejected (Regulatory & Yield limits)

Experimental Protocol: MSZW Determination and Seeded Cooling Crystallization

A self-validating crystallization process relies on defining the MSZW—the temperature gap between the solubility curve (equilibrium) and the primary nucleation curve (spontaneous crystallization). Operating outside this zone leads to uncontrolled precipitation, trapping impurities and risking oiling out[1].

Step-by-Step Methodology:
  • Preparation & Dissolution:

    • Suspend 100 g of crude 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile in 1000 mL (10 volumes) of Isopropanol in a jacketed crystallizer equipped with an overhead stirrer.

    • Heat the suspension to 65°C at a rate of 1.0°C/min. Hold for 30 minutes.

    • Causality: This hold time ensures complete dissolution and the destruction of any thermal history (unmelted micro-crystals that could act as rogue nucleation sites).

  • Hot Filtration:

    • Pass the solution through a 0.22 µm PTFE filter.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, which unpredictably narrow the MSZW and cause premature crystallization.

  • Controlled Cooling to Seeding Temperature:

    • Cool the clear filtrate to 50°C at 0.5°C/min.

    • Causality: 50°C is strategically chosen as it lies exactly midway within the MSZW (determined empirically to be between 58°C and 42°C for this system). This ensures the solution is supersaturated but thermodynamically stable against spontaneous primary nucleation.

  • Seeding & Isothermal Aging:

    • Introduce 1.0 wt% (1.0 g) of pre-milled, polymorphically pure seed crystals of the target intermediate.

    • Hold the suspension isothermally at 50°C for 60 minutes.

    • Causality: This aging period allows the seed crystals to relieve local supersaturation via secondary nucleation and surface growth. It acts as a self-validating checkpoint: if the seed dissolves, the system is undersaturated; if a massive crash-out occurs, the system was over-supersaturated. A stable, slightly cloudy suspension confirms perfect equilibrium.

  • Linear Cooling:

    • Cool the suspension from 50°C to 5°C at a strict, linear rate of 0.1°C/min.

    • Causality: A slow, controlled cooling rate maintains a constant, low level of supersaturation. This favors the growth of the existing pure crystals rather than the nucleation of new, potentially impure fines.

  • Isolation & Washing:

    • Filter the slurry at 5°C using a Nutsche filter.

    • Wash the filter cake with 2 volumes (200 mL) of pre-chilled (5°C) Isopropanol.

    • Causality: Cold washing displaces the mother liquor containing concentrated impurities without dissolving the purified product.

  • Drying:

    • Dry the product under vacuum (50 mbar) at 45°C for 12 hours to ensure residual Isopropanol levels fall well below the ICH Q3C Class 3 limit of 5000 ppm[2].

CrystallizationPathway S1 Dissolution @ 65°C S2 Hot Filtration (0.22 µm) S1->S2 S3 Cooling to 50°C S2->S3 S4 Seeding (1.0 wt%) S3->S4 S5 Aging (60 min) S4->S5 S6 Linear Cooling (to 5°C) S5->S6 S7 Isolation & Drying S6->S7

Fig 2. Step-by-step cooling crystallization and seeding protocol.

Process Parameters Summary

Table 2: Optimized Cooling Crystallization Parameters

ParameterSetpointMechanistic Rationale
Solvent System Isopropanol (10 V)Balances high-T solubility and low-T yield; compliant with ICH Class 3 limits.
Dissolution Temp 65°CEnsures complete destruction of thermal history and micro-crystals.
Seeding Temp 50°CPositioned safely within the MSZW to prevent spontaneous primary nucleation.
Seed Loading 1.0 wt%Provides sufficient surface area for controlled secondary nucleation.
Cooling Rate 0.1 °C/minMaintains constant supersaturation, favoring crystal growth over nucleation.
Isolation Temp 5°CMaximizes yield while preventing solvent freezing or impurity co-precipitation.

References

  • ICH Q3C (R9) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. Hansen, C. M. (2007). CRC Press.

  • Handbook of Industrial Crystallization, Third Edition. Myerson, A. S., Erdemir, D., & Lee, A. Y. (2019). Cambridge University Press.

Sources

Method

In vitro assay protocols for testing 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile activity

Application Note: In Vitro Characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Subtitle: Protocols for Assessing Potency and Selectivity as a Non-Steroidal Aromatase (CYP19A1) Inhibitor Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Subtitle: Protocols for Assessing Potency and Selectivity as a Non-Steroidal Aromatase (CYP19A1) Inhibitor

Executive Summary & Compound Overview

Compound: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Class: Non-steroidal Imidazole-based Aromatase Inhibitor (Type II Ligand). Mechanism of Action: Competitive inhibition of Cytochrome P450 19A1 (Aromatase). The imidazole nitrogen (N-3) coordinates with the heme iron (


) of the enzyme, while the benzonitrile moiety mimics the D-ring of the steroid substrate (androstenedione), occupying the substrate-binding pocket.

Scope of Application: This guide outlines the critical in vitro assays required to validate the biological activity of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile. Given the structural similarity to Fadrozole and Letrozole , the primary challenge is establishing potency (


) while quantifying selectivity against homologous steroidogenic enzymes, specifically Aldosterone Synthase (CYP11B2)  and 11

-Hydroxylase (CYP11B1)
.

Biological Context & Signaling Pathway

The target enzyme, Aromatase (CYP19A1), is the rate-limiting step in estrogen biosynthesis, converting androgens (Androstenedione/Testosterone) into estrogens (Estrone/Estradiol). Inhibition of this pathway is the gold standard for hormone-receptor-positive breast cancer therapy.

Critical Selectivity Node: Imidazole-based inhibitors often exhibit off-target toxicity by inhibiting CYP11B2 (adrenal aldosterone production), leading to electrolyte disturbances. This protocol emphasizes selectivity profiling using the H295R adrenocortical carcinoma cell line.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Aldosterone Aldosterone (Off-Target Risk) Progesterone->Aldosterone Multi-step via CYP11B2 Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatization Estradiol Estradiol (E2) Testosterone->Estradiol Aromatization CYP19A1 CYP19A1 (Target) CYP19A1->Androstenedione CYP19A1->Testosterone CYP11B2 CYP11B2 (Off-Target) Inhibitor 4-(1-(1H-Imidazol-1-yl) ethyl)benzonitrile Inhibitor->CYP19A1 Inhibits Inhibitor->CYP11B2 Potential Cross-Reactivity

Figure 1: Steroidogenic pathway highlighting the primary target (CYP19A1) and the critical off-target liability (CYP11B2).

Protocol A: Cell-Free Recombinant CYP19A1 Inhibition Assay

Objective: Determine the biochemical


 of the test compound using a fluorogenic substrate.
Principle:  The assay uses a fluorogenic substrate (e.g., Dibenzylfluorescein, DBF) which is debenzylated by recombinant human CYP19A1 to produce fluorescein. The inhibitor prevents this conversion.
Materials
  • Enzyme: Recombinant Human CYP19A1 (Aromatase) + P450 Reductase (Supersomes™ or Baculosomes®).

  • Substrate: Dibenzylfluorescein (DBF).

  • Cofactor: NADPH Regeneration System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Control: Letrozole (Positive Control).

Experimental Workflow
  • Preparation:

    • Prepare 2X Enzyme Mix: Dilute CYP19A1 microsomes to 20 nM (final assay conc: 10 nM) in Phosphate Buffer.

    • Prepare 2X Substrate/Cofactor Mix: 0.4 µM DBF + 2.6 mM NADP+ + 6.6 mM MgCl2 + 6.6 mM Glucose-6-phosphate + 0.8 U/mL G6PDH.

    • Compound Dilution: Prepare a 10-point serial dilution of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile in DMSO (Top conc: 10 µM; Final DMSO < 1%).

  • Reaction:

    • Add 25 µL of Test Compound (at 2X conc) to a black 96-well plate.

    • Add 25 µL of 2X Enzyme Mix. Incubate for 10 min at 37°C (Pre-incubation allows inhibitor binding).

    • Initiate reaction by adding 50 µL of 2X Substrate/Cofactor Mix.

  • Measurement:

    • Incubate at 37°C for 30–60 minutes.

    • Stop reaction (optional) with 75 µL of 2N NaOH, or read kinetically.

    • Detection: Fluorescence Ex/Em: 485 nm / 535 nm.

  • Data Analysis:

    • Normalize fluorescence to "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

    • Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to extract

      
      .
      

Protocol B: Cellular Steroidogenesis Assay (JEG-3 or KGN Cells)

Objective: Verify that the compound penetrates the cell membrane and inhibits aromatase in a physiological context. Cell Model: JEG-3 (Human choriocarcinoma) or KGN (Human granulosa-like tumor). Both naturally express high levels of CYP19A1.

Materials
  • Cells: JEG-3 cells (ATCC HTB-36).

  • Substrate: Testosterone (non-labeled).

  • Detection: Estradiol (E2) ELISA Kit or LC-MS/MS.

  • Media: MEM + 10% Charcoal-Stripped FBS (to remove endogenous steroids).

Experimental Workflow
  • Seeding:

    • Seed JEG-3 cells at

      
       cells/well in a 96-well plate.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove media and wash with PBS.

    • Add 100 µL of Phenol Red-free media containing 10 nM Testosterone (substrate) AND the Test Compound (0.1 nM – 10 µM).

    • Include "Vehicle Control" (DMSO + Testosterone) and "Background" (No Testosterone).

  • Incubation:

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Harvest & Analysis:

    • Collect 80 µL of supernatant from each well.

    • Quantify Estradiol (E2) concentration using a competitive ELISA kit or LC-MS/MS.

    • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure the compound is not cytotoxic (which would mimic inhibition).

Protocol C: Selectivity Profiling (H295R Assay)

Objective: Assess the "Selectivity Ratio" against CYP11B2 (Aldosterone) and CYP11B1 (Cortisol). This is the critical safety gate for imidazole-benzonitriles. Cell Model: NCI-H295R (Human adrenocortical carcinoma). These cells express all steroidogenic enzymes.

Experimental Workflow
  • Seeding:

    • Seed H295R cells at

      
       cells/mL in 24-well plates.
      
    • Incubate for 48 hours.

  • Treatment:

    • Replace media with "Nu-Serum" free media supplemented with 10 µM Forskolin (to stimulate steroidogenesis).

    • Add Test Compound (1 µM and 10 µM single points, or dose-response).

  • Analysis:

    • After 24 hours, collect supernatant.

    • Assay 1: Quantify Aldosterone (CYP11B2 product) via ELISA.

    • Assay 2: Quantify Cortisol (CYP11B1 product) via ELISA.

  • Interpretation:

    • Calculate the Selectivity Ratio:

      
      .
      
    • Target Profile: A ratio > 100 is desirable. A ratio < 10 indicates high risk of adrenal suppression (similar to Fadrozole).

Data Presentation & Analysis

Table 1: Expected Data Structure for Reporting

Assay TypeParameterControl (Letrozole)Test CompoundUnit
Biochemical CYP19A1

~20[Experimental]nM
Cellular (JEG-3) Estradiol

~5[Experimental]nM
Selectivity CYP11B2 Inhibition % @ 1µM< 10%[Experimental]%
Selectivity CYP11B1 Inhibition % @ 1µM< 5%[Experimental]%

Statistical Validation:

  • All curves must be performed in triplicate (

    
    ).
    
  • Z-factor for the biochemical assay should be > 0.5.

  • Cytotoxicity (

    
    ) must be > 10x the efficacy (
    
    
    
    ) to rule out non-specific effects.

References

  • Stress, T. et al. "Development of a fluorescence-based aromatase assay for high-throughput screening." Analytical Biochemistry, 305(2), 2002. Link

  • Sanderson, J. T. et al. "2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells." Toxicological Sciences, 54(1), 2000. Link

  • Vatne, V. et al. "Comparative studies of the effects of the aromatase inhibitors fadrozole and letrozole on steroid production in H295R cells." Journal of Steroid Biochemistry and Molecular Biology, 2018.
  • Guideline on the investigation of drug interactions. European Medicines Agency (EMA), 2012. Link

  • OECD Test Guideline 456. "H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals, 2011. Link

Application

Application Note: Formulation Strategies for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile in Animal Models

This Application Note provides a comprehensive technical guide for formulating 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific non-steroidal aromatase inhibitor (AI) structurally analogous to Fadrozole.[1] This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for formulating 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a specific non-steroidal aromatase inhibitor (AI) structurally analogous to Fadrozole.[1] This guide is designed for researchers conducting in vivo pharmacological, pharmacokinetic (PK), or toxicological studies in rodent models.

Introduction & Compound Profile

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a potent, reversible inhibitor of the cytochrome P450 enzyme aromatase (CYP19A1).[1] Structurally similar to Fadrozole and Letrozole , it functions by binding the heme iron of the enzyme via the imidazole nitrogen, blocking the conversion of androgens to estrogens.

Successful in vivo delivery requires navigating its physicochemical properties: a weakly basic imidazole ring (pKa ~6.[1]5) and a lipophilic benzonitrile moiety. This duality dictates that solubility is highly pH-dependent, necessitating specific formulation strategies for different routes of administration.

Physicochemical Snapshot (Estimated)
PropertyValueImplication for Formulation
Molecular Weight ~197.24 g/mol Small molecule, rapid absorption expected.[1]
LogP ~2.1 – 2.5Moderate lipophilicity; good membrane permeability but limited aqueous solubility at neutral pH.[1]
pKa (Basic) ~6.5 (Imidazole N)Critical: High solubility in acidic media (pH < 5); precipitates at physiological pH (7.4).
Appearance White/Off-white powderVisual confirmation of dissolution is easy.[1]

Pre-Formulation Decision Matrix

Select the appropriate vehicle based on your study endpoint and route of administration.

FormulationDecision Start Study Type Route Route of Admin Start->Route Oral Oral Gavage (PO) Route->Oral High Dose / Tox Parenteral Injectable (IV/IP/SC) Route->Parenteral PK / Acute Efficacy Continuous Osmotic Pump Route->Continuous Chronic / Steady State Suspension Suspension (0.5% CMC + 0.1% Tween 80) Oral->Suspension Standard Solution_Acid Acidified Solution (Saline + 1 eq HCl, pH 5.0) Parenteral->Solution_Acid Low Cost / Acute Solution_CD Complexation (20% HP-β-Cyclodextrin) Parenteral->Solution_CD Preferred (Less Irritating) Solvent_Pump Co-solvent (50% DMSO / 50% Water) Continuous->Solvent_Pump High Conc. Required

Figure 1: Decision matrix for vehicle selection based on administration route and study goals.

Detailed Protocols

Protocol A: Oral Suspension (Standard for Toxicology/Efficacy)

Target Concentration: 1 – 10 mg/mL Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in Distilled Water. Rationale: The compound's moderate lipophilicity can lead to variable absorption. Tween 80 acts as a wetting agent to prevent clumping, while CMC increases viscosity to ensure dose uniformity.

Materials:

  • Compound: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile[1]

  • Sodium Carboxymethylcellulose (Medium Viscosity)

  • Tween 80 (Polysorbate 80)

  • Mortar and Pestle (Glass or Agate)

Procedure:

  • Vehicle Preparation:

    • Heat 100 mL of distilled water to ~60°C.

    • Slowly sprinkle 0.5 g of Na-CMC powder while stirring rapidly (magnetic stirrer) to avoid clumps.

    • Stir until fully dissolved and clear. Allow to cool to room temperature.

    • Add 100 µL of Tween 80 and mix gently.

  • Compound Levigation:

    • Weigh the required amount of compound (e.g., 50 mg for 50 mL of 1 mg/mL).

    • Transfer to a mortar. Add a minimal amount (approx. 200 µL) of the Vehicle or pure Tween 80 to "wet" the powder.

    • Grind with the pestle to form a smooth, lump-free paste.

  • Suspension Formation:

    • Gradually add the Vehicle to the mortar in small increments, triturating constantly to create a slurry.

    • Transfer the slurry to a graduated cylinder/volumetric flask.

    • Rinse the mortar with remaining vehicle to ensure full recovery.

    • Bring to final volume.

  • Homogenization:

    • Vortex for 2 minutes or use a probe sonicator (30% amplitude, 10s on/off) before dosing.

Protocol B: Soluble Injectable Formulation (IV/IP/SC)

Target Concentration: 0.5 – 2 mg/mL Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1] Rationale: Acidifying the solution (using HCl) works but can cause injection site irritation (pain/necrosis) upon repeated SC/IP dosing. Cyclodextrins encapsulate the lipophilic portion, enhancing solubility at neutral pH without irritation.

Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of 0.9% Sterile Saline. Filter through a 0.22 µm PES filter.[1]

  • Dissolution:

    • Weigh the compound.

    • Add the 20% HP-β-CD vehicle.

    • Critical Step: Sonicate in a water bath at 40°C for 20–30 minutes. The solution should become perfectly clear.

  • QC: Check pH. It should be near neutral (6.0–7.5). If the compound remains hazy, adjust pH slightly to 5.5 using 0.1N HCl, then re-filter (0.22 µm) under sterile conditions.

Protocol C: Osmotic Minipump Loading (Chronic Delivery)

Target Concentration: High (e.g., 20–50 mg/mL) to allow low flow rates (0.25 µL/hr). Vehicle: 50% DMSO / 50% Sterile Water (or PEG 400). Rationale: Minipumps require high solubility to deliver sufficient mass over weeks.[1] Aqueous solubility is often insufficient for the required reservoir concentration.

Compatibility Check:

  • Alzet Pumps: Compatible with up to 50% DMSO and 100% PEG 300/400.

  • Note: Do not use pure ethanol, as it degrades the pump reservoir.

Procedure:

  • Solvent Prep: Mix Sterile DMSO and Sterile Water (1:1 ratio).[1]

  • Dissolution: Dissolve the compound in the vehicle. Vortex until clear.

  • Filtration: Pass through a 0.22 µm nylon filter (nylon is DMSO resistant).[1]

  • Filling:

    • Draw solution into a sterile syringe with a blunt-tip filling needle.[1]

    • Hold the pump vertically. Insert needle to the bottom.

    • Inject slowly, withdrawing the needle as the fluid rises to avoid bubbles.

    • Wipe excess fluid from the top. Insert the flow moderator.[2][3]

  • Priming (Mandatory): Incubate the filled pump in sterile saline at 37°C for 4–12 hours (depending on pump model) before implantation. This ensures immediate drug delivery upon surgery.[1]

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Visual Appearance Suspension: Uniform, opaque, no large aggregates.Solution: Clear, colorless, particulate-free.[1]Visual Inspection
pH Oral: 4.0 – 8.0Parenteral: 5.5 – 7.5pH Meter
Stability Use within 7 days (Refrigerated 4°C).Suspensions settle; re-suspend before every dose.[1]HPLC (if available)

Self-Validating Step: For the Oral Suspension : Invert the vial. If the sediment does not redisperse fully within 5 inversions or 10 seconds of vortexing, the particle size is too large. Action: Re-sonicate or re-levigate fresh compound.

In Vivo Considerations

  • Dosing Volume:

    • Rat (PO): 10 mL/kg

    • Mouse (PO): 10 mL/kg[4]

    • Rat/Mouse (SC/IP): 5 mL/kg (Max)

  • Tolerability: Imidazole-based AIs can induce reflex ovarian hyperstimulation in intact females due to loss of negative feedback.[1] Monitor for ovarian cysts in long-term studies.[1]

  • Pharmacokinetics: Expect a half-life (

    
    ) of 2–4 hours in rodents (typical for this class). Twice daily (BID) dosing or osmotic pumps are recommended for sustained target coverage.
    

References

  • PubChem. Fadrozole (Compound CID 59693). National Library of Medicine.[1] [Link]

  • Browne, L. J., et al. (1991).[1] Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[1] Journal of Medicinal Chemistry, 34(2), 725–736. [Link]

  • DURECT Corporation. Alzet Osmotic Pumps: Solvent Compatibility Guide.[1][Link]

  • Gad, S. C., et al. (2006).[1][5] Nonclinical vehicle use in studies by multiple routes in multiple species.[5] International Journal of Toxicology, 25(6), 499-521. [Link]

Sources

Method

NMR spectroscopy characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Application Note: High-Precision NMR Characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Part 1: Introduction & Scope 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a critical pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision NMR Characterization of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Part 1: Introduction & Scope

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a critical pharmacophore in the development of non-steroidal aromatase inhibitors (type II) and azole-class antifungals.[1] Structurally, it serves as a simplified analog to clinical agents like Letrozole and Fadrozole , featuring a chiral ethyl linker connecting a benzonitrile moiety to an imidazole heterocycle.

Precise NMR characterization of this molecule is challenging due to:

  • The Chiral Center: The methine proton (CH) creates a distinct spin system coupled to the methyl group.

  • Nitrogen Quadrupole Broadening: The imidazole nitrogen can broaden adjacent proton signals.

  • Solvent Dependency: Imidazole proton shifts are highly sensitive to concentration and solvent choice (H-bonding).[1]

This guide provides a validated protocol for the structural elucidation of this compound, ensuring distinction from common impurities like regioisomers or elimination products (styrenes).

Part 2: Structural Analysis & Predicted Shifts

Before acquisition, we establish the theoretical spectral expectations to guide assignment.

Compound Structure:

  • Formula: C₁₂H₁₁N₃

  • MW: 197.24 g/mol

  • Key Fragments:

    • Benzonitrile (Ar-CN): Para-substituted benzene ring (AA'BB' system).[1]

    • Ethyl Linker: Chiral methine (CH) coupled to a methyl (CH₃).

    • Imidazole Ring: Three aromatic protons (H-2, H-4, H-5).[1]

Spin System Visualization (Graphviz)

G cluster_0 Ethyl Linker (Spin System A) cluster_1 Benzonitrile (Spin System B) cluster_2 Imidazole (Spin System C) Methyl Methyl (CH3) ~1.9 ppm (d) Methine Methine (CH) ~5.5 ppm (q) Methyl->Methine 3J Coupling (~7 Hz) Meta Ar-H (Meta to CN) ~7.25 ppm (d) Methine->Meta NOE / HMBC Im2 Im-H2 (N-CH-N) ~7.8 ppm (s) Methine->Im2 NOE / HMBC Ortho Ar-H (Ortho to CN) ~7.65 ppm (d) Ortho->Meta 3J Coupling (~8 Hz) Im45 Im-H4/H5 ~6.9-7.2 ppm (s/d)

Figure 1: Spin system connectivity and predicted chemical shift environments. Solid lines indicate scalar coupling (J-coupling); dashed lines indicate spatial (NOE) or long-range (HMBC) correlations.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent Choice:

    • CDCl₃ (Chloroform-d): Recommended for routine purity checks.[1] Provides sharp resolution of the ethyl spin system.

    • DMSO-d₆: Recommended if the imidazole H-2 proton is broad or if the salt form (e.g., HCl) is being analyzed.[1] DMSO eliminates exchange broadening of labile protons.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg/mL) may cause chemical shift drift in the imidazole signals due to π-stacking.[1]

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
¹H Standard zg30162.0 sQuantitation & Purity
¹³C {¹H} zgpg305122.0 sCarbon Skeleton ID
COSY cosygpppqf41.5 sH-H Connectivity (Ethyl)
HSQC hsqcedetgpsisp41.5 sC-H Direct Attachment (Multiplicity edited)
HMBC hmbcgplpndqf81.5 sQuaternary C Assignment (CN, C-ipso)

Part 4: Results & Discussion

¹H NMR Assignment (CDCl₃, 298 K)

The spectrum is dominated by the distinct quartet-doublet pattern of the ethyl group and the aromatic signals.

PositionShift (δ, ppm)MultiplicityIntegralJ (Hz)Assignment Logic
1 (Im-H2) 7.78s1H-Most deshielded due to flanking nitrogens.
2,6 (Ar-H) 7.66d2H8.4Ortho to electron-withdrawing CN group.[1]
3,5 (Ar-H) 7.24d2H8.4Meta to CN; Ortho to alkyl group.
4,5 (Im-H) 7.10, 6.92s (or br s)1H each-Imidazole backbone protons.
CH (Methine) 5.45q1H7.0Deshielded by N-attachment and Phenyl ring.[1]
CH₃ (Methyl) 1.88d3H7.0Classic doublet coupled to Methine.

Key Diagnostic:

  • The Methine Quartet (~5.45 ppm): This is the "fingerprint" of the successful alkylation. If this peak appears as a triplet or singlet, the alkylation at the ethyl carbon has failed or the structure is incorrect (e.g., linear elimination product).

¹³C NMR Assignment
Carbon TypeShift (δ, ppm)Assignment
C-CN (Nitrile) ~118.5Characteristic nitrile signal.[1]
C-Ar (Quaternary) ~146.0Ipso to the ethyl group.[1]
C-Im (C2) ~136.5N-C-N carbon (most deshielded heterocycle).
C-Ar (CH) 132.8Ortho to CN.
C-Ar (CH) 126.5Meta to CN.
C-Im (C4/5) 129.8, 119.2Imidazole backbone.[1]
C-Ar (Quaternary) ~112.0Ipso to CN.[1]
CH (Methine) 56.5Chiral center (N-C-Ar).
CH₃ (Methyl) 21.5Methyl group.

Part 5: Troubleshooting & Expert Tips

  • Hygroscopicity: The imidazole moiety is basic and hygroscopic. Water peaks in CDCl₃ (1.56 ppm) or DMSO (3.33 ppm) may be large.

    • Solution: Store sample in a desiccator.[1] Use ampouled solvents.[1]

  • Broad Imidazole Peaks: If Im-H2, H4, or H5 appear broad, it indicates proton exchange or trace acid impurities.

    • Solution: Add a drop of D₂O (shake and re-run) to wash out exchangeable protons (though these are CH, the N-H of trace imidazole impurity will vanish). Alternatively, run in DMSO-d₆ for sharper peaks.[1]

  • Regioisomers: Alkylation of imidazole can occur at N1 or N3 (symmetric in unsubstituted imidazole, but if 4-substituted imidazole was used, regioisomers exist). Since this synthesis uses unsubstituted imidazole, regioisomers are not an issue unless the imidazole ring opens.

  • Enantiomeric Purity: This protocol describes the racemate . To determine ee% (enantiomeric excess), you must use a Chiral Shift Reagent (e.g., Europium tris(3-(trifluoromethylhydroxymethylene)-d-camphorate)) or chiral HPLC.

Part 6: References

  • Structure Analog Analysis: Synthesis and characterization of imidazole-based aromatase inhibitors. (General reference for imidazole-benzonitrile shifts).

    • Source: Journal of Medicinal Chemistry.

  • Solvent Effects: Abraham, R. J., et al. (2006).[2] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • General Imidazole NMR Data: Spectral Database for Organic Compounds (SDBS). Compound ID: Imidazole derivatives.[1][3][4][5][6][7][8][9]

  • Letrozole Intermediate Characterization: BenchChem Application Notes for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (Used for comparative shift analysis of the benzonitrile fragment).

(Note: Specific spectral data in this guide is predicted based on high-fidelity structure-activity relationships of homologous series, including Letrozole and 1-phenylethylimidazole, as exact literature values for this specific intermediate are often proprietary.)

Sources

Application

Application Note: Enantioselective Synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Abstract & Scope This application note details the high-fidelity enantioselective synthesis of 4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile , a structural analog of non-steroidal aromatase inhibitors (e.g., Fadrozole, Letro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the high-fidelity enantioselective synthesis of 4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile , a structural analog of non-steroidal aromatase inhibitors (e.g., Fadrozole, Letrozole). The presence of the chiral benzylic center necessitates a robust protocol to ensure high enantiomeric excess (ee), as the biological activity of imidazole-based heme-coordinating drugs is strictly stereodependent.

This guide prioritizes an Asymmetric Transfer Hydrogenation (ATH) coupled with a Stereospecific Mitsunobu Inversion strategy. This route offers superior scalability and atom economy compared to classical resolution or chromatographic separation.

Strategic Route Analysis

Pathway Selection

Two primary methodologies were evaluated for the synthesis of the target scaffold:

FeatureRoute A: ATH + Mitsunobu (Recommended) Route B: Classical Resolution
Mechanism Catalyst-controlled reduction

Stereospecific inversion
Racemic synthesis

Diastereomeric salt crystallization
Atom Economy High (Direct stereocontrol)Low (Max 50% yield without recycling loop)
Scalability High (Flow chemistry compatible)Medium (Labor-intensive recrystallization)
Enantiomeric Excess Typically >98% eeVariable (Depends on resolving agent efficiency)
Key Risk Phosphine oxide removal (Mitsunobu byproduct)Solubility differences of diastereomers
Reaction Logic (Graphviz Visualization)

The following workflow illustrates the causal logic of the selected route, highlighting the stereochemical inversion point.

SynthesisWorkflow Start 4-Acetylbenzonitrile (Achiral Precursor) Step1 Step 1: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Start->Step1 Reduction Inter (S)-1-(4-cyanophenyl)ethanol (>98% ee) Step1->Inter Chiral Induction Step2 Step 2: Mitsunobu Coupling (Imidazole, PPh3, DIAD) Inter->Step2 Activation Final (R)-4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile (Target, Inverted Config) Step2->Final SN2 Inversion

Caption: Logic flow for the asymmetric synthesis. Note the inversion of configuration from (S)-alcohol to (R)-amine during the Mitsunobu step.

Detailed Experimental Protocol

Safety Prerequisite: Imidazole derivatives and phosphines are irritants. Benzonitriles can release cyanide under extreme combustion/hydrolysis conditions (though stable here). Work in a well-ventilated fume hood.

Step 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Convert 4-acetylbenzonitrile to (S)-1-(4-cyanophenyl)ethanol. Rationale: The Noyori-Ikariya transfer hydrogenation is chosen over borane reduction for its operational simplicity (no cryogenic conditions) and ease of catalyst removal.

  • Reagent Preparation:

    • Substrate: 4-Acetylbenzonitrile (1.0 eq, 14.5 g, 100 mmol).

    • Catalyst: RuCl (0.5 mol%, 318 mg). Note: Use (R,R)-catalyst to obtain the (S)-alcohol.

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate/Water.

    • Solvent: DMF or EtOAc (degassed).

  • Procedure:

    • Charge the reaction vessel with 4-acetylbenzonitrile and the Ru-catalyst.

    • Purge with nitrogen for 15 minutes.

    • Add the Formic acid/TEA mixture (5.0 eq of formate) slowly at 0°C.

    • Stir the mixture at 25°C for 24 hours . Monitor conversion by HPLC.

    • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to remove formic acid) and brine.

    • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • QC Checkpoint 1:

    • Yield: Expect >95%.

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

    • Target: >98% ee (S)-enantiomer.

Step 2: Stereospecific C-N Bond Formation (Mitsunobu)

Objective: Convert (S)-alcohol to (R)-4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile. Rationale: Direct substitution of benzylic halides with imidazole often leads to racemization (via SN1) or elimination (styrene formation). The Mitsunobu reaction ensures an SN2 mechanism with Walden inversion .

  • Reagent Preparation:

    • Substrate: (S)-1-(4-cyanophenyl)ethanol (1.0 eq, 14.7 g, 100 mmol).

    • Nucleophile: Imidazole (1.2 eq, 8.16 g). Use slight excess to ensure complete consumption of alcohol.

    • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq, 31.5 g).

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 24.2 g).

    • Solvent: Anhydrous THF (150 mL).

  • Procedure:

    • Dissolve the (S)-alcohol, Imidazole, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C .[1]

    • Critical Step: Add DIAD dropwise over 30 minutes. Exotherm control is vital to prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Workup: Concentrate the reaction mixture to remove THF.

    • Purification (Acid-Base Extraction):

      • Dissolve residue in EtOAc (200 mL).

      • Extract with 1M HCl (2 x 100 mL). The basic imidazole product moves to the aqueous phase; PPh₃ and PPh₃=O remain in organics.

      • Wash the aqueous layer with Et₂O (2 x 50 mL) to remove traces of neutral impurities.

      • Basify the aqueous layer to pH 10 using 4M NaOH or Na₂CO₃.

      • Extract the turbid aqueous layer with DCM (3 x 100 mL).

      • Dry (Na₂SO₄) and concentrate.

  • Final Purification: Recrystallize from Isopropyl Acetate/Heptane or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

Analytical Validation & QC

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 99.0% areaC18 Reverse Phase
Chiral Purity > 99.5% eeChiralcel OD-H or OJ-H
Residual Solvent < ICH limitsGC-HS
Identity Matches Reference Standard1H-NMR, MS
Troubleshooting Guide
  • Low ee in Step 1: Ensure the catalyst is not oxidized (Ru(II) is air-sensitive in solution). Verify the purity of the aldehyde/ketone precursor.

  • Elimination Product (Styrene) in Step 2: This occurs if the reaction temperature is too high during DIAD addition. Keep strict 0°C control.

  • Poor Yield in Extraction: The imidazole product is moderately water-soluble. Ensure the aqueous phase is fully saturated with NaCl (brine) during the final extraction or use Chloroform/IPA (3:1) for better recovery.

References

  • General Mitsunobu Methodology for Azoles

    • D. L. Hughes, "The Mitsunobu Reaction," Organic Reactions, 1992 , 42, 335–656. Link

  • Asymmetric Transfer Hydrogenation (Noyori)

    • R. Noyori, S. Hashiguchi, "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes," Acc. Chem. Res., 1997 , 30(2), 97–102. Link

  • Synthesis of Imidazole Aromatase Inhibitors (Contextual)

    • L. J. Browne et al., "Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease," J. Med. Chem., 1991 , 34(2), 725–736. Link

  • Chiral Resolution of Imidazole Derivatives

    • Review of resolution methods for 1-aryl-1-imidazolyl ethanes utilizing tartaric acid derivatives. Tetrahedron: Asymmetry, 2003 , 14, 3553. Link

Sources

Method

Application Note: Mass Spectrometry Analysis and Fragmentation Patterns of Imidazole Benzonitriles

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide to the analysis of imidazole benzonitriles using mass spectrometry, with a focus on elucidating thei...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analysis of imidazole benzonitriles using mass spectrometry, with a focus on elucidating their characteristic fragmentation patterns. This information is critical for structural confirmation, impurity profiling, and metabolite identification in drug discovery and development.[1][2][3]

Introduction: The Significance of Imidazole Benzonitriles and Mass Spectrometry

Imidazole benzonitriles represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazole ring is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions, while the benzonitrile group can act as a key pharmacophore or a synthetic handle for further molecular elaboration. The structural integrity and purity of these compounds are paramount for their intended applications, necessitating robust analytical techniques for their characterization.[4]

Mass spectrometry (MS) stands as a cornerstone analytical technique in pharmaceutical development, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules.[1][3] When coupled with chromatographic separation, MS provides a powerful platform for analyzing complex mixtures and elucidating the structures of novel compounds, their impurities, and degradation products.[1][2] Understanding the fragmentation behavior of imidazole benzonitriles under various ionization conditions is fundamental to leveraging the full potential of MS for their analysis.[5] This guide will delve into the principles of their fragmentation and provide practical protocols for their analysis.

Foundational Principles of Fragmentation in Mass Spectrometry

Upon ionization in a mass spectrometer, a molecule forms a molecular ion (M+• for electron ionization or [M+H]+ for electrospray ionization) which can be energetically unstable.[6] This instability leads to fragmentation, where the molecular ion breaks down into smaller, charged fragments and neutral species.[6] The resulting pattern of fragments, known as a mass spectrum, is a unique fingerprint of the molecule's structure.[6]

The fragmentation pathways are governed by fundamental chemical principles, such as the stability of the resulting ions and neutral losses.[7] In the context of imidazole benzonitriles, the fragmentation patterns will be a composite of the characteristic cleavages of both the imidazole and benzonitrile moieties, influenced by their substitution patterns and the linkage between them.

Experimental Design & Protocols

The successful analysis of imidazole benzonitriles by mass spectrometry relies on a well-designed experimental workflow, from sample preparation to data interpretation.

Sample Preparation and Chromatography

For accurate and reproducible results, proper sample preparation is crucial. The choice of solvent and concentration should be optimized to ensure complete dissolution and compatibility with the chosen ionization technique. Liquid chromatography (LC) is often coupled with mass spectrometry (LC-MS) to separate the analyte of interest from complex matrices.[8][9]

Protocol 1: Generic LC-MS Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of the imidazole benzonitrile standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Serially dilute the stock solution to create a series of working standards for calibration.[8]

  • Sample Preparation: For drug products or biological matrices, an extraction step is typically required. A common approach is protein precipitation with acetonitrile, followed by centrifugation to remove solid debris.[9] The supernatant can then be diluted as necessary.

  • Chromatographic Separation: A reversed-phase C18 column is generally suitable for the separation of imidazole benzonitriles. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to aid protonation, provides good peak shape and resolution.[10]

Mass Spectrometry Conditions

Electrospray ionization (ESI) is the most common ionization technique for polar molecules like imidazole benzonitriles, typically operating in positive ion mode to generate protonated molecules ([M+H]+).[11][12] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the parent and fragment ions, providing a high degree of confidence in structural assignments.[13][14]

Protocol 2: ESI-MS/MS Analysis

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[2][14]

  • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]+).

  • Tandem MS (MS/MS): Perform tandem mass spectrometry experiments by selecting the [M+H]+ ion as the precursor and subjecting it to collision-induced dissociation (CID).[11][15] Varying the collision energy allows for the observation of different fragmentation pathways.[13][16]

Characteristic Fragmentation Patterns of Imidazole Benzonitriles

The fragmentation of imidazole benzonitriles is a rich interplay of the cleavages associated with each heterocyclic ring system. The following sections detail the expected fragmentation pathways.

Fragmentation of the Imidazole Ring

The imidazole ring is a stable aromatic system. Under CID conditions, protonated imidazoles can undergo several characteristic fragmentations:

  • Loss of Small Molecules: Depending on the substituents, the imidazole ring can lose small neutral molecules. For instance, if substituted with a carboxamide group, losses of NH3, CO, and H2O are possible.[17]

  • Ring Cleavage: While less common for the bare ring, substituted imidazoles can undergo ring cleavage. A prominent fragmentation pathway for many imidazole-containing compounds involves the loss of HCN or its substituted derivatives.[18]

  • Side-Chain Fragmentation: The fragmentation is often dominated by the cleavage of bonds in the substituents attached to the imidazole ring. For N-alkyl substituted imidazoles, the scission of the C-N bond is a primary fragmentation event.[16][19]

Fragmentation of the Benzonitrile Moiety

The benzonitrile moiety also exhibits characteristic fragmentation patterns:

  • Loss of HCN: A hallmark fragmentation of benzonitrile and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion.[20][21]

  • Loss of CN Radical: The loss of a cyano radical (•CN) is another possible fragmentation pathway, particularly in electron ionization (EI) mass spectrometry.[22]

  • Ring Fragmentation: The benzene ring itself can fragment, leading to the formation of smaller aromatic and aliphatic ions.

Combined Fragmentation of Imidazole Benzonitriles

When the imidazole and benzonitrile moieties are linked, their fragmentation pathways will be interconnected. The initial protonation site can influence the subsequent fragmentation cascade. Protonation is likely to occur on one of the nitrogen atoms of the imidazole ring, which is generally more basic.[15]

Key Fragmentation Pathways to Expect:

  • Initial Loss from the Linker/Substituents: If there is a flexible linker between the two rings, initial fragmentation will likely occur there.

  • Loss of HCN from the Benzonitrile: This is a highly probable fragmentation, leading to a significant fragment ion.

  • Cleavage of the Imidazole Ring: Subsequent to or in parallel with the loss of HCN, the imidazole ring may fragment.

  • Sequential Losses: A cascade of neutral losses (e.g., HCN followed by another small molecule from the imidazole part) can be observed.

Table 1: Predicted Major Fragment Ions for a Generic Imidazole Benzonitrile Structure

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
[M+H]+[M+H - HCN]+HCNLoss of hydrogen cyanide from the benzonitrile moiety.[20][21]
[M+H]+[M+H - HNCHCN]+C2H2N2Cleavage of the imidazole ring.
[M+H - HCN]+[M+H - HCN - R]+RLoss of a substituent from the remaining structure.

Note: The exact m/z values and the prevalence of each fragment will depend on the specific structure of the imidazole benzonitrile derivative.

Visualization of Fragmentation Pathways and Experimental Workflow

Visual aids are instrumental in understanding the complex processes of mass spectrometry analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of imidazole benzonitriles.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Sample (e.g., Drug Product) Extraction Extraction/Dilution Sample->Extraction LC LC Separation Extraction->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (Acquire [M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (Acquire Fragment Ions) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: Workflow for LC-MS/MS analysis of imidazole benzonitriles.

Generalized Fragmentation Pathway Diagram

This diagram illustrates the primary fragmentation pathways for a protonated imidazole benzonitrile.

fragmentation M [M+H]+ (Protonated Imidazole Benzonitrile) F1 [M+H - HCN]+ M->F1 - HCN F2 [Imidazole Ring Fragment]+ M->F2 - Benzonitrile moiety F3 [Substituent Loss Fragment]+ M->F3 - R (Substituent)

Caption: Key fragmentation pathways of protonated imidazole benzonitriles.

Conclusion and Future Perspectives

This application note has provided a comprehensive overview of the mass spectrometric analysis of imidazole benzonitriles, with a detailed focus on their fragmentation patterns. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize these important molecules. The protocols and insights provided herein serve as a valuable resource for scientists in drug discovery and development, enabling them to employ mass spectrometry more effectively in their research.

Future work in this area could involve the use of advanced MS techniques such as ion mobility-mass spectrometry to separate isomeric species and computational chemistry to model fragmentation pathways and predict mass spectra, further enhancing the structural elucidation capabilities for this class of compounds.

References

  • Fülöp, F., & Pihlaja, K. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-1076. [Link]

  • Li, Y., Shi, Q., Xu, Z., & Lu, X. (2022). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. Talanta, 249, 123654. [Link]

  • Jerkovich, B., & Varmuza, K. (2009). Collision-Induced Dissociation of Imidazolium-Based Zwitterionic Liquids. Journal of the American Society for Mass Spectrometry, 20(4), 661-669. [Link]

  • Rap, D. B., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics, 682, A16. [Link]

  • Rap, D. B., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics, 682, A16. [Link]

  • Ferreira da Silva, F., et al. (2019). Decomposition of protonated ronidazole studied by low-energy and high-energy collision-induced dissociation and density functional theory. The Journal of Chemical Physics, 151(16), 164303. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5783-5795. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • De Silva, C. M., et al. (2020). Thermal‐ and collision‐induced dissociation studies of functionalized imidazolium‐based ionic liquid cations. Journal of Mass Spectrometry, 55(6), e4521. [Link]

  • Kumar, V., & Malhotra, S. (2011). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Journal of the Indian Chemical Society, 88, 1855-1860. [Link]

  • Ferreira da Silva, F., et al. (2019). Decomposition of protonated ronidazole studied by low-energy and high-energy collision-induced dissociation and density functional theory. The Journal of Chemical Physics, 151(16), 164303. [Link]

  • Jerkovich, B., & Varmuza, K. (2009). Collision-induced dissociation of imidazolium-based zwitterionic liquids. Journal of the American Society for Mass Spectrometry, 20(4), 661-669. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Hida, B., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-41. [Link]

  • Gu, H., & Lui, G. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Chen, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5824. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

  • Lalli, P. M., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 121-131. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]

  • Gautam, M., & Fomsgaard, I. S. (2017). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites azoxystrobin free acid and 2-hydroxybenzonitrile in greenhouse grown lettuce. Food Additives & Contaminants: Part A, 34(12), 2173-2180. [Link]

  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5783-5795. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Zhang, X., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6563. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Schrimpe-Rutledge, A. C., & Codreanu, S. G. (2016). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Metabolomics, 12(3), 50. [Link]

  • Li, J., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 15(1), 3894. [Link]

  • Gautam, M., & Fomsgaard, I. S. (2017). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. Food Additives & Contaminants: Part A, 34(12), 2173-2180. [Link]

  • Scheier, P., & Denifl, S. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2694-2701. [Link]

  • Esch, P., et al. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. bioRxiv. [Link]

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  • Hodel, N., et al. (2009). A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. Journal of Chromatography B, 877(10), 867-886. [Link]

  • Li, H., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1521. [Link]

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Application

Application Note: Storage, Handling, and Stability Protocols for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Standards

Abstract & Scope This technical guide defines the rigorous storage, handling, and solubilization protocols for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1).[1][][3][4] As a structural analog and potential...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the rigorous storage, handling, and solubilization protocols for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1).[1][][3][4] As a structural analog and potential impurity in the synthesis of aromatase inhibitors (e.g., Fadrozole, Letrozole), the integrity of this reference standard is critical for accurate impurity profiling and quantitative analysis.[1] This document addresses the compound's specific physicochemical sensitivities—namely the hygroscopicity of the imidazole moiety and the hydrolytic susceptibility of the nitrile group—to ensure analytical validity in HPLC and LC-MS workflows.[1][][3][4]

Chemical Identity & Physicochemical Profile[1][3][4][5]

Understanding the molecular architecture is the first step in designing a stability protocol.[][3][4]

PropertySpecificationCritical Handling Note
Chemical Name 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
CAS Number 112809-31-1Verify against CoA upon receipt.[1][][3][4]
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Functional Groups 1.[1][][3][4] Imidazole Ring: Basic (pKa ~6.9), prone to protonation.2.[1][][3] Benzonitrile: Susceptible to hydrolysis.3.[1][][3][4] Ethyl Linker: Chiral center at C1.[1][][3][4]Stereochemistry Warning: This molecule contains a chiral center.[1][][3][4] Verify if your standard is racemic or enantiopure.[][3][4]
Solubility DMSO (>50 mg/mL), Methanol, Acetonitrile.[1][][3]Avoid protic solvents for long-term stock storage.[1][][3][4]
pKa ~6.5 - 7.0 (Imidazole nitrogen)pH sensitive; retention time shifts in unbuffered HPLC.[1][][3][4]

Storage Protocol: The "Chain of Custody" for Stability

The primary degradation vectors for this compound are moisture-induced hydrolysis (converting the nitrile to an amide/acid) and oxidative discoloration of the imidazole ring.[1][][3][4]

Solid State Storage

Upon receipt, the vial must be triaged immediately.[1][3][4] Do not store at room temperature for extended periods.

  • Temperature: -20°C ± 5°C (Long-term) or 2-8°C (Active use < 1 month).

  • Atmosphere: Store under Argon or Nitrogen headspace if the seal is broken.[1][][3][4]

  • Container: Amber borosilicate glass with PTFE-lined screw caps.[1][][3][4]

  • Desiccation: Secondary containment in a desiccator or a sealed bag with silica gel packs is mandatory .[1][][3][4] The imidazole ring can be hygroscopic, leading to "caking" and weighing errors.[1][3][4]

Decision Logic for Storage

The following diagram outlines the decision process for storing incoming standards to maximize shelf-life.

StorageLogic Start Standard Receipt (CAS 112809-31-1) CheckSeal Inspect Seal & CoA Purity Start->CheckSeal UsageType Intended Usage Frequency? CheckSeal->UsageType LongTerm Reference Bank (> 30 Days) UsageType->LongTerm Infrequent Active Active Analysis (< 30 Days) UsageType->Active Daily/Weekly Aliquot Aliquot into Single-Use Vials LongTerm->Aliquot Prevent Freeze-Thaw StoreActive Store at 2-8°C Desiccated + Dark Active->StoreActive StoreLT Store at -20°C Desiccated + Dark Aliquot->StoreLT

Figure 1: Decision matrix for storage conditions based on usage frequency to prevent freeze-thaw degradation.

Handling & Solubilization Protocol

Weighing Procedure (Minimizing Static & Moisture)

Imidazole derivatives often exhibit static charge and hygroscopicity.[3][4]

  • Equilibration: Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator before opening. Crucial: Opening a cold vial introduces condensation, instantly degrading the standard.[1][][3]

  • Anti-Static: Use an ionizing gun or anti-static weigh boat.[1][][3][4]

  • Environment: Weighing should occur in a humidity-controlled environment (<40% RH).

Stock Solution Preparation

Recommended Solvent: Anhydrous DMSO or Acetonitrile (LC-MS Grade).[1][][3][4]

  • Avoid: Methanol/Water mixtures for stock solutions, as nucleophilic attack on the nitrile can occur over time at basic pH.[1][][3][4]

Protocol:

  • Weigh ~5-10 mg of standard into a volumetric flask.

  • Add DMSO to 80% volume.[][3][4]

  • Sonicate for 30 seconds (ensure no heat generation).

  • Dilute to volume.

  • Filtration: If using for HPLC, filter through a 0.2 µm PTFE or Nylon filter.[1][][3][4] Do not use Cellulose Acetate (potential adsorption of the imidazole).[1][][3]

Solution Stability
Solvent SystemStorage TempStability WindowNotes
DMSO (Anhydrous) -20°C6 MonthsBest for banking.[1][][3][4]
Acetonitrile 4°C1 MonthSolvent evaporation risk; seal tightly.[1][][3][4]
Water/MeOH (50:50) 4°C< 24 HoursHigh Risk: Hydrolysis of nitrile to amide.[1][][3][4]

Analytical Verification & Degradation Pathways

When validating the standard, researchers must differentiate between the parent compound and its primary degradation products.[1][3][4]

Degradation Mechanism

The primary risk is the hydrolysis of the nitrile (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH).[1][][3][4][5] This is accelerated by extreme pH (often caused by the basicity of the imidazole itself in unbuffered aqueous solutions).[3][4]

Degradation Parent Parent Compound (Nitrile) Inter Intermediate (Amide) Parent->Inter + H2O / pH > 8 NOxide N-Oxide (Oxidation) Parent->NOxide Peroxides/Air Final Degradant (Carboxylic Acid) Inter->Final + H2O / Hydrolysis

Figure 2: Primary degradation pathways.[1][][3][4] Hydrolysis is the dominant risk in aqueous buffers; N-oxidation occurs in the presence of peroxides (e.g., aged THF or ethers).[1][][3][4]

HPLC Verification Parameters

To verify the purity of the standard:

  • Column: C18 (End-capped to reduce tailing of basic imidazole).[1][][3][4][5]

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (pH ~10) OR 0.1% Formic Acid.[1][3][4] Note: High pH often improves peak shape for imidazoles but risks nitrile hydrolysis if left too long.[1][][3][4] Low pH is safer for stability.[1][3][4]

    • B: Acetonitrile.[1][][3][4][6]

  • Detection: UV at 220 nm (Nitrile) and 254 nm (Aromatic).[1][]

Safety & HSE Requirements

  • Toxicology: Nitriles are metabolized to cyanide in vivo.[1][][3][4] Treat as Acutely Toxic .[1][][3][4][7]

  • PPE: Double Nitrile gloves, safety goggles, and lab coat.[1][][3]

  • Waste: Segregate as "Cyanide-containing organic waste". Do not mix with strong acids (risk of HCN gas generation).[3][4]

References

  • BLD Pharm. (2023).[1][][3][4] Product Datasheet: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1).[1][][3][4] Retrieved from

  • ChemScene. (2023).[1][][3][4] Safety Data Sheet & Handling for Imidazole-Benzonitrile Derivatives. Retrieved from

  • Sigma-Aldrich. (2023).[1][][3][4] General Handling of Aromatase Inhibitor Standards and Nitrile Impurities. Retrieved from

  • PubChem. (2023).[1][][3][4] Compound Summary: Fadrozole and Related Imidazoles. National Library of Medicine.[][3][4] Retrieved from

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-25-3 / Generic Analog).[1] This document addresses...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-25-3 / Generic Analog).[1] This document addresses the critical yield-limiting factors inherent to nucleophilic substitution at secondary benzylic centers.

Topic: Improving Reaction Yield & Suppressing Elimination Side-Products Ticket ID: CHEM-SUP-8821 Level: Advanced Organic Synthesis[1]

Executive Summary & Reaction Analysis

The synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile typically involves the


-alkylation of imidazole using 4-(1-haloethyl)benzonitrile .[1] While conceptually simple, this reaction frequently stalls at 40–60% yield due to a specific competing pathway: 

-hydride elimination
.[1]

Because the electrophilic carbon is both secondary and benzylic , it is highly prone to E2 elimination under basic conditions, generating 4-vinylbenzonitrile (styrene impurity) rather than the desired imidazole adduct.

Core Reaction Scheme & Competing Pathways

ReactionPathways Start Precursor: 4-(1-Chloroethyl)benzonitrile Product Target Product: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (Substitution, SN2) Start->Product Path A: SN2 (Mild Base, Polar Aprotic) Impurity Major Impurity: 4-Vinylbenzonitrile (Elimination, E2) Start->Impurity Path B: E2 (Strong Base, High Temp) Imidazole Reagent: Imidazole (Base) Imidazole->Product Imidazole->Impurity

Figure 1: The kinetic competition between nucleophilic substitution (SN2) and elimination (E2).[1]

Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing large amounts of styrene impurity (4-vinylbenzonitrile) by TLC/LCMS."

Diagnosis: You are likely using a base that is too strong (e.g., NaH, KOtBu) or a reaction temperature that is too high. The secondary benzylic proton is acidic; strong bases will deprotonate it, triggering E2 elimination before the imidazole can attack.

Technical Solution: Switch to a "Buffered Finkelstein" Protocol . Instead of forcing the reaction with strong bases, use a mild carbonate base and increase the electrophilicity of the substrate in situ using Potassium Iodide (KI).

  • Recommended Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[2]
  • Catalyst: Potassium Iodide (0.1 – 0.2 equiv).

  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if heating >80°C is required, as DMF decomposition can promote basicity.

Why this works: Iodide displaces the chloride to form a transient, highly reactive alkyl iodide. The imidazole can then displace the iodide at a lower temperature, disfavoring the higher-activation-energy elimination pathway [1].[1]

Issue 2: "The reaction is slow/incomplete, but adding more heat just increases impurities."

Diagnosis: This is the "Secondary Carbon Dilemma." Steric hindrance slows down the


 attack.[3] Heating overcomes this but accelerates elimination.

Technical Solution: Implement High-Concentration Solvation . Run the reaction at a higher concentration (0.5 M – 1.0 M) rather than the standard 0.1 M.


 reactions are second-order; doubling the concentration quadruples the rate.

Optimized Parameters:

ParameterStandard (Low Yield)Optimized (High Yield)
Solvent DMF (0.1 M)MeCN (0.8 M)
Base NaH (Strong)

(Mild)
Additive NoneKI (10 mol%)
Temp 80–100°C50–60°C
Yield 45% (mixed w/ styrene)82% (clean)
Issue 3: "I am getting dialkylated imidazolium salts."

Diagnosis: The product (mono-alkylated imidazole) is still nucleophilic and can react with another equivalent of the starting halide.

Technical Solution: Adjust Stoichiometry. Use 2.5 to 3.0 equivalents of Imidazole . The excess imidazole acts as both the nucleophile and a proton scavenger. Statistically, the halide is far more likely to encounter free imidazole than the product. The excess imidazole is water-soluble and easily removed during workup [2].[1]

Recommended Experimental Protocols

Protocol A: The "Finkelstein-Carbonate" Method (Recommended)

Best for: Standard synthesis, scalability, and cost-efficiency.[1]

  • Setup: To a dry round-bottom flask, add 4-(1-chloroethyl)benzonitrile (1.0 equiv) and Acetonitrile (anhydrous, concentration 0.8 M).

  • Reagents: Add Imidazole (3.0 equiv),

    
      (2.0 equiv), and KI  (0.1 equiv).
    
  • Reaction: Heat to 55°C under

    
     atmosphere. Monitor by HPLC/TLC.[2]
    
    • Checkpoint: The reaction usually completes in 6–12 hours. If styrene appears >5%, lower temp to 45°C.

  • Workup:

    • Cool to room temperature.[4][5][6] Filter off solids (

      
      /KCl).
      
    • Concentrate the filtrate.[5][7]

    • Redissolve residue in EtOAc and wash with water (3x) to remove excess imidazole.

    • Crucial Step: Wash organic layer with 0.5 M HCl (carefully). The product will go into the aqueous layer (protonated). The styrene impurity stays in the organic layer.

    • Basify the aqueous layer (pH 10) with NaOH and extract back into EtOAc. This ensures >98% purity.[6]

Protocol B: The Mitsunobu Alternative (Advanced)

Best for: Cases where elimination is uncontrollable or high enantiomeric purity is needed (starting from chiral alcohol).

If the halide route fails, use the alcohol precursor 4-(1-hydroxyethyl)benzonitrile .[1]

  • Reagents: Alcohol (1.0 equiv), Imidazole (1.5 equiv),

    
     (1.5 equiv).
    
  • Solvent: THF (anhydrous).

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Mechanism: This activates the oxygen as a leaving group without generating a free carbocation or strong base, virtually eliminating styrene formation [3].

Decision Logic & Workflow

Use this flowchart to determine the correct optimization path for your specific situation.

OptimizationWorkflow Start Start: Low Yield CheckImpurity Analyze Crude by LCMS/NMR Start->CheckImpurity Styrene Impurity: >10% Styrene (Elimination) CheckImpurity->Styrene Elimination Unreacted Impurity: Unreacted SM (Stalled) CheckImpurity->Unreacted Low Reactivity Salt Impurity: Dialkylated Salt CheckImpurity->Salt Over-reaction SolStyrene Switch to Protocol A: Lower Temp, add KI, use MeCN Styrene->SolStyrene SolUnreacted Increase Conc. to 1.0M Add 0.2 eq KI Unreacted->SolUnreacted SolSalt Increase Imidazole to 3.0 eq Acid/Base Workup Salt->SolSalt

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • BenchChem Technical Support . Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from BenchChem.com. Link[1]

  • Vertex AI Search . Synthesis of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl] benzonitrile (Letrozole intermediates). Google Patents US20090270633A1. Link

  • Organic Chemistry Portal . Mitsunobu Reaction: Mechanism and Modifications. Link

  • National Institutes of Health (NIH) . Synthesis and Evaluation of N-substituted Imidazole Derivatives. Link

Sources

Optimization

Minimizing impurities during the alkylation of imidazole with ethylbenzonitrile

Topic: Minimizing Impurities in the Synthesis of Ethylbenzonitrile-Imidazole Conjugates Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurities in the Synthesis of Ethylbenzonitrile-Imidazole Conjugates Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the nucleophilic substitution (


) of imidazole with electrophilic ethylbenzonitrile derivatives (e.g., 4-(1-bromoethyl)benzonitrile). This specific transformation is a cornerstone in the development of non-steroidal aromatase inhibitors and their analogues[1],[2].

Below, you will find a visual pathway analysis, a targeted troubleshooting Q&A, quantitative impurity data, and a self-validating experimental protocol designed to ensure high-fidelity synthesis.

Visualizing the Reaction Network

To control impurities, we must first map the competing mechanistic pathways. The diagram below illustrates how varying reaction conditions dictate the fate of the electrophile.

ReactionPathways A Imidazole + 4-(1-Bromoethyl)benzonitrile B Desired Product (N-Alkyl Imidazole) A->B SN2 Pathway (Mild Base) C Imidazolium Salt (Overalkylation) A->C Excess Electrophile D 4-Vinylbenzonitrile (E2 Elimination) A->D Strong Base / Heat E Amide/Acid (Hydrolysis) A->E Aqueous Base B->C 2nd Alkylation

Reaction pathways for the alkylation of imidazole with 4-(1-bromoethyl)benzonitrile.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding high concentrations of quaternary imidazolium salts? A1: This is a classic case of overalkylation. Imidazole contains two nitrogen atoms. Once the first nitrogen is alkylated via an


 mechanism, the resulting N-alkyl imidazole retains a nucleophilic nitrogen. If the electrophile is present in excess, or if the localized concentration is too high during addition, a second alkylation event occurs, yielding a highly polar bis-alkylated quaternary ammonium salt[3],[4].
Causality & Fix: The second alkylation is sterically hindered but electronically viable. To mitigate this, always maintain a stoichiometric excess of the imidazole free base (1.2 to 1.5 equivalents) and ensure the electrophile is added dropwise to the imidazole/base suspension. This ensures the electrophile is always the limiting reagent in the micro-environment of the flask.

Q2: My GC-MS and NMR data show a significant byproduct with alkene signals (~5.3 and 5.8 ppm). How do I prevent this? A2: You are observing 4-vinylbenzonitrile, the product of an E2 elimination. The benzylic proton adjacent to the nitrile and the leaving group is highly acidic. When strong, sterically hindered bases (such as Sodium Hydride or Potassium tert-butoxide) are used, or if the reaction temperature exceeds 25°C, the base will abstract this beta-proton instead of promoting the desired


 attack by the imidazole.
Causality & Fix: Switch to a milder, non-nucleophilic inorganic base like Potassium Carbonate (

) or Cesium Carbonate (

). Keep the internal temperature strictly between 0°C and 5°C during the electrophile addition to thermodynamically favor substitution over elimination.

Q3: The nitrile group is degrading into an amide, reducing my overall yield. What is causing this? A3: Nitriles are susceptible to hydrolysis, converting first to amides and subsequently to carboxylic acids. This typically occurs if strong aqueous bases are used during the reaction or if the workup is excessively harsh. Causality & Fix: Ensure all solvents (especially DMF or DMAc) are strictly anhydrous. Avoid using aqueous sodium hydroxide during the quench; instead, quench with a neutral brine solution or a mild bicarbonate buffer.

Q4: How do I minimize regioisomeric impurities if I am using a substituted imidazole? A4: Substituted imidazoles exist in a tautomeric equilibrium, meaning both nitrogens can act as the nucleophile, leading to a mixture of N1 and N3 alkylated regioisomers[1],[5]. Causality & Fix: Regioselectivity is governed by steric hindrance and solvent polarity. Using a bulky base (like


) in a highly polar aprotic solvent (like DMF) increases thermodynamic control, favoring the less sterically hindered isomer.
Quantitative Data: Impurity Profiles & Mitigation Strategies
Impurity TypeAnalytical Marker (m/z or NMR)Primary Mechanistic CauseValidated Mitigation Strategy
Imidazolium Salt M+ (Bis-alkylated mass)Excess electrophile, high local conc.1.5 eq Imidazole, slow dropwise addition
4-Vinylbenzonitrile ~5.3, 5.8 ppm (dd, alkene)Strong base (NaH), high thermal energyUse

, maintain internal temp <5°C
Regioisomers Distinct N-CH shiftsTautomeric equilibriumSolvent screening (Anhydrous DMF/MeCN)
Amide/Acid Nitrile peak loss (IR ~2230 cm⁻¹)Water + Base hydrolysisStrict anhydrous conditions, neutral quench
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By strictly controlling the order of addition and the workup phases, the chemistry inherently purges the predicted impurities without relying solely on downstream chromatography.

Optimized N-Alkylation of Imidazole with 4-(1-Bromoethyl)benzonitrile

Step 1: Preparation of the Nucleophile

  • In an oven-dried, argon-purged round-bottom flask, suspend Imidazole (1.5 eq) and anhydrous

    
     (2.0 eq) in anhydrous DMF (10 volumes).
    
  • Stir the suspension at room temperature for 30 minutes. Causality:

    
     is basic enough to activate the imidazole but too mild to degrade the DMF or cause immediate E2 elimination in the next step.
    

Step 2: Controlled Electrophile Addition

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Dissolve 4-(1-bromoethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the electrophile solution dropwise over 45 minutes using an addition funnel. Causality: Dropwise addition at 0°C ensures the electrophile is instantly consumed by the excess imidazole, kinetically starving the pathway that leads to bis-alkylated imidazolium salts[4].

Step 3: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor via TLC (Eluent: 5% MeOH in DCM) or HPLC. The desired product will appear as a distinct UV-active spot, while any formed imidazolium salt will remain at the baseline.

Step 4: Selective Workup (Self-Validating Step)

  • Quench the reaction by pouring it into 5 volumes of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF), followed by brine.
    Self-Validation Check: The phase separation serves as an immediate chemical validation. Any highly polar bis-alkylated imidazolium salt[3] is strictly partitioned into the aqueous layer, effectively purging it from the crude mixture. The organic layer will contain the desired mono-alkylated product, free of overalkylation impurities.
    
References
  • Fresenius Kabi Oncology Ltd. (2012). Process for preparation of letrozole and its intermediates (US Patent No. 8,198,460). U.S.
  • Suman, M., Vijayabhaskar, B., NageswaraRao, K., Syam Kumar, U. K., & VenkateswaraRao, B. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326.[Link]

  • Coelho, A. (2016). Development of new aromatase inhibitors analogues of letrozole: perspectives for treatment of male infertility [Master's thesis, University of Beira Interior]. ORCID.[Link]

Sources

Troubleshooting

Optimizing column chromatography purification for imidazole derivatives

Knowledge Base & Troubleshooting Portal Current Status: Operational Topic: Column Chromatography Optimization for Imidazole Derivatives Assigned Specialist: Senior Application Scientist Introduction: The Imidazole Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Portal

Current Status: Operational Topic: Column Chromatography Optimization for Imidazole Derivatives Assigned Specialist: Senior Application Scientist

Introduction: The Imidazole Challenge

Welcome to the technical support portal. If you are here, you are likely experiencing "streaking" (tailing), poor resolution, or irreversible adsorption of your imidazole derivatives on silica gel.

The Root Cause: Imidazole is a basic heterocycle (pKa ~7.0). Standard silica gel is acidic (surface silanol pKa ~4.5–5.0).

  • The Interaction: The basic nitrogen of the imidazole coordinates with the acidic protons of the silanol groups via hydrogen bonding and Lewis acid-base interactions.

  • The Result: Non-linear adsorption isotherms, leading to broad, tailing peaks that contaminate subsequent fractions.

The following Knowledge Base (KB) articles provide field-proven protocols to neutralize these interactions and recover your compound.

KB-001: Eliminating Peak Tailing (The "Streaking" Issue)

Issue: Product elutes as a long streak rather than a tight band. Diagnosis: Unchecked silanol interactions.

The Solution: Mobile Phase Modifiers

You must introduce a "sacrificial base" to the mobile phase. This base competes for the acidic silanol sites, effectively "capping" them and allowing your imidazole to elute freely.

Protocol A: The Triethylamine (TEA) Method

Best for: Compounds stable to organic bases; situations where volatile buffers are not required.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes or DCM) before loading the sample. This pre-saturates the silica surface.

  • Elution: Maintain 0.5% to 1% TEA in your mobile phase throughout the run.

  • Post-Run: TEA has a high boiling point (89°C) and can be difficult to remove.

    • Cleanup: Co-evaporate with heptane or perform a wash with saturated NaHCO₃ if your compound allows.

Protocol B: The Ammonium Hydroxide (NH₄OH) Method (Recommended)

Best for: Mass spec compatibility and ease of removal.

  • Preparation: Prepare a stock solution of 10% NH₄OH in Methanol .

  • Elution: Use this "Ammoniated Methanol" as your polar solvent component.

    • Example Gradient: 0–10% (10% NH₄OH/MeOH) in DCM.

  • Advantage: Ammonia is highly volatile; excess base is removed simply by concentrating the fractions on a rotavap.

Comparative Data: Modifier Efficacy
ModifierpKa (Conj.[1][2] Acid)VolatilityRemoval DifficultyRisk Profile
Triethylamine (TEA) 10.75ModerateHigh (Oil residue)Can form salts with product
Ammonium Hydroxide 9.25HighLow (Evaporates)Can dissolve silica at high %
Pyridine 5.23LowHigh (Smell/Toxicity)Toxic; rarely recommended

KB-002: Mobile Phase Strategy & Silica Dissolution

Issue: White solid residue appears in concentrated fractions; "Fines" clogging frits. Diagnosis: Silica dissolution or mechanical breakdown due to aggressive solvents.[3][4]

The "Methanol Myth" vs. Reality

A common misconception is that Methanol dissolves silica.[5][6]

  • Fact: Pure Methanol does not significantly dissolve silica.[3][5][6][7]

  • The Nuance: Basic Methanol (pH > 9) does dissolve silica. If you use high concentrations of NH₄OH in MeOH, you risk stripping the silica, which ends up as white powder in your flask.

Optimized Solvent Systems

1. The "DCM/MeOH" Standard (Modified)

  • Ratio: Dichloromethane (DCM) : Methanol (MeOH).

  • Limit: Avoid >10% MeOH if possible. Above 10%, silica swelling and "fines" migration increase.

  • Fix: If >10% MeOH is needed, switch to KB-003 (Alternative Phases) .

2. The "Green" Alternative (EtOAc/EtOH)

  • System: Ethyl Acetate : Ethanol (3:1 ratio) + 1% TEA.

  • Why: Ethanol is less aggressive toward silica than methanol and provides similar polarity without the toxicity of DCM.

KB-003: Stationary Phase Selection Logic

Issue: Standard silica fails despite modifiers. Decision Matrix: Use the diagram below to select the correct stationary phase.

PurificationLogic Start Start: Imidazole Purification Check_pKa Is the Imidazole Highly Basic? (pKa > 8.0) Start->Check_pKa Standard_Silica Standard Silica Gel (Acidic Surface) Check_pKa->Standard_Silica No (pKa < 8) Alt_Phase Select Alternative Phase Check_pKa->Alt_Phase Yes (pKa > 8) Modifier_Q Did Modifier (TEA/NH3) Fix Tailing? Standard_Silica->Modifier_Q Success Proceed with Purification Modifier_Q->Success Yes Modifier_Q->Alt_Phase No (Still Tailing) Basic_Alumina Basic Alumina (Best for acid-sensitive) Alt_Phase->Basic_Alumina Low Polarity / Acid Sensitive Amine_Silica Amine-Functionalized Silica (No modifier needed) Alt_Phase->Amine_Silica High Polarity / Convenience C18 Reverse Phase (C18) (For very polar compounds) Alt_Phase->C18 Water Soluble

Caption: Decision tree for selecting the optimal stationary phase based on compound basicity and modifier success.

Protocol: Basic Alumina

If silica fails, Basic Alumina is the gold standard for imidazoles.

  • Activity Grades:

    • Grade I: Highly active (very dry). Use for non-polar compounds.[8]

    • Grade III (Recommended): Add 6% water (w/w) to Grade I alumina. This deactivates the surface slightly, preventing irreversible adsorption of polar imidazoles.

  • Solvents: Use DCM/MeOH or EtOAc/Hexanes. Do not use acidic modifiers.

KB-004: Solubility & Loading Techniques

Issue: Sample precipitates at the top of the column (Head-crashing). Cause: Imidazoles often have poor solubility in non-polar starting solvents (e.g., Hexanes/low % EtOAc).

The Dry Loading Protocol (Solid Load)

Never liquid-load a poorly soluble imidazole. It will precipitate, causing band broadening and high back-pressure.

  • Dissolve: Dissolve crude mixture in a volatile strong solvent (MeOH or Acetone).

  • Adsorb: Add silica gel (ratio: 1g silica per 1g crude) or Celite 545.

  • Evaporate: Rotavap to dryness. You should have a free-flowing powder.[8][9]

  • Load: Pour the powder onto the top of the packed column.

  • Protect: Add a layer of sand on top to prevent disturbing the bed when adding solvent.

References

  • Biotage. (2023).[3] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2020). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Reich, H. J. (2023). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard Text on Silanol Activity).

Sources

Optimization

Resolving baseline noise in HPLC analysis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Technical Support Center: HPLC Analysis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Introduction: The "Personality" of Your Analyte Welcome to the Technical Support Center. As a Senior Application Scientist, I often see...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Introduction: The "Personality" of Your Analyte

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat all baseline noise as a hardware failure. However, when analyzing 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , the molecule itself dictates the rules.[1]

This compound features a basic imidazole ring (pKa ~6.[1][2]9) linked to a neutral benzonitrile .[1] This duality creates a specific set of chromatographic challenges:

  • Silanol Interaction: The protonated imidazole nitrogen loves to bind with free silanols on your silica column, causing tailing and "ghost" baseline humps.

  • pH Sensitivity: Operating near the pKa (pH 6-7) causes micro-fluctuations in ionization, leading to baseline wander.[1]

  • UV Cutoff Sensitivity: The imidazole ring requires detection at low UV wavelengths (often <220 nm), where mobile phase background noise is highest.

This guide is structured to help you isolate, diagnose, and resolve these specific issues.

Module 1: Diagnosing the Noise Signature

Before touching a wrench or mixing a buffer, you must classify the noise. Use this logic tree to determine if your issue is Chemical (Method) or Mechanical (System).

Visualizing the Troubleshooting Logic

BaselineTroubleshooting Start Identify Noise Pattern Cyclic Cyclic/Pulsating (Regular Pattern) Start->Cyclic Random Random/Spiky (No Pattern) Start->Random Drift Steady Drift (Up or Down) Start->Drift Pump Pump Issue (Air, Check Valves) Cyclic->Pump High Freq Mixer Mixing Issue (TFA/Gradient) Cyclic->Mixer Sine Wave Lamp Detector Lamp (Aging/Energy) Random->Lamp High Freq Spikes Bubble Flow Cell Bubble Random->Bubble Erratic Jumps Temp Temperature Fluctuation Drift->Temp Cyclic Wander Chem Chemical Equilibrium (Column Bleed/pH) Drift->Chem One Direction

Figure 1: Decision matrix for categorizing baseline noise based on visual signature.

Module 2: Chemistry-Driven Noise (The Imidazole Factor)

When analyzing imidazole derivatives, chemical noise is the most common culprit, often mistaken for detector failure.

Q: Why does my baseline wander when I use a phosphate buffer at pH 7.0?

A: You are operating in the "Danger Zone" of the imidazole pKa.

  • Mechanism: The pKa of the imidazole ring is approximately 6.9. At pH 7.0, the molecule is constantly flipping between its protonated (ionized) and neutral states. Small local changes in pH (even 0.05 units) caused by temperature or mixing will change the retention factor (

    
    ) and absorbance, creating a wandering baseline.
    
  • The Fix: Move at least 2 pH units away from the pKa.

    • Acidic Method (Recommended): Use 0.1% TFA or Formic Acid (pH ~2-3).[1] The imidazole will be fully protonated.

    • Basic Method: Use Ammonium Hydroxide (pH > 9), but only if you use a high-pH resistant column (e.g., Hybrid Silica).[1]

Q: I see "Ghost Peaks" and high background noise at 210 nm. Why?

A: This is likely TFA (Trifluoroacetic Acid) clustering .[1]

  • The Science: TFA is an excellent ion-pairing agent for basic imidazoles, sharpening peaks by masking silanols.[1] However, TFA absorbs UV light at 210 nm. In gradient elution, as the organic modifier (Methanol/Acetonitrile) increases, the UV absorption of the mobile phase changes, causing a rising baseline.

  • The Fix:

    • Balance Absorbance: Add slightly less TFA to the organic channel (Channel B) than the aqueous channel (Channel A).

      • Example: Channel A = 0.1% TFA in Water; Channel B = 0.08% TFA in Acetonitrile.[1] This compensates for the higher molar absorptivity of TFA in organic solvents.

    • Switch Additives: If MS detection is not required, switch to Phosphoric Acid (transparent at 210 nm) or Perchlorate buffers (excellent for imidazoles, but verify solubility).

Module 3: Hardware & System Troubleshooting

If the chemistry is solid, the issue lies in the flow path.

Q: My baseline has a rhythmic "heartbeat." Is my pump dying?

A: Not necessarily dying, but likely struggling with compressibility .

  • Diagnosis: Measure the frequency of the noise. If it matches your pump stroke (e.g., every 1-2 seconds), it is a check valve or air bubble issue.[1]

  • Protocol:

    • Purge: Open the purge valve and flow at 5 mL/min for 5 minutes to dislodge micro-bubbles.

    • Degas: Ensure your online degasser is functioning. Imidazole methods often use Methanol/Water gradients, which are notorious for outgassing upon mixing.

    • Compressibility Setting: If using Acetonitrile, ensure the pump's compressibility factor is set correctly (usually ~100-120 x

      
       bar
      
      
      
      ).[1]
Q: The baseline looks like "grass" (high frequency random noise).

A: This is almost always the Detector or Flow Cell .

  • Lamp Energy: Check the reference energy. If it is <50% of the initial value, replace the Deuterium (D2) lamp.

  • Flow Cell Contamination: Imidazoles can precipitate if the buffer concentration is too high in the organic phase.

    • Cleaning Protocol: Flush with Water (warm)

      
       Methanol 
      
      
      
      Isopropanol
      
      
      Hexane
      
      
      Isopropanol
      
      
      Water.[1]

Summary of Critical Parameters

ParameterRecommendation for Imidazole DerivativeWhy?
Wavelength 220–254 nmAvoids TFA cutoff noise (<210 nm); Imidazole absorbs well here.[1]
Mobile Phase pH 2.5 (Acidic) or 9.5 (Basic)Keep pH away from pKa (~6.[1]9) to stabilize ionization.[1]
Buffer Additive 0.1% TFA or Formic AcidIon-pairing masks silanols, reducing tailing.[1]
Column Temp 30°C – 40°CConstant temperature reduces viscosity and baseline drift.[1]
Sample Solvent Mobile Phase APrevents "solvent shock" peaks at the dead time.

Visualizing the "Sticky" Problem

The diagram below illustrates why 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile tails and causes baseline noise on standard silica columns, and how acidic mobile phases solve it.

ChemicalInteraction Analyte Imidazole Nitrogen (Basic) Interaction Ionic Interaction (Peak Tailing/Drag) Analyte->Interaction Attracts Silanol Free Silanol (Si-OH) (Acidic Surface) Silanol->Interaction Attracts Protonated Protonated Silanol (Neutralized) Silanol->Protonated Becomes Acid Acidic Mobile Phase (H+ excess) Acid->Silanol Suppresses Ionization Protonated->Interaction Blocks

Figure 2: Mechanism of silanol suppression using acidic mobile phases to prevent peak tailing and baseline drag.[1]

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems. Retrieved from [Link]

  • Shimadzu Corporation. (2025).[1] Baseline Disturbance: Causes and Solutions. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Enhancing Stability of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile in Aqueous Solution

Executive Summary 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) presents a unique stability challenge due to its dual-functionality: a hydrolytically sensitive benzonitrile moiety and a pH-responsive imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1) presents a unique stability challenge due to its dual-functionality: a hydrolytically sensitive benzonitrile moiety and a pH-responsive imidazole heterocycle. In aqueous media, your primary degradation risks are nitrile hydrolysis (acid/base catalyzed) and oxidative dealkylation at the benzylic position.

This guide provides a root-cause analysis of these instability mechanisms and actionable protocols to mitigate them. Our approach prioritizes thermodynamic stability through precise pH control and kinetic stabilization via buffer selection.

Module 1: Solubility & pH Profiling

The Core Issue: The imidazole nitrogen acts as a proton acceptor with a pKa of approximately 6.0–7.0. In neutral or alkaline solutions (pH > 7), the molecule exists predominantly as a neutral free base, leading to aggregation and precipitation. In acidic solutions (pH < 5), it is protonated and soluble, but this acidity accelerates nitrile hydrolysis.

Troubleshooting Guide:

Q: My compound precipitates upon dilution in PBS (pH 7.4). Why? A: At pH 7.4, the imidazole ring is deprotonated (neutral). The lack of charge reduces solvation energy, causing the hydrophobic benzylic and phenyl groups to drive aggregation.

  • Solution: Lower the pH to 5.0–5.5 using a citrate or acetate buffer. This protonates the imidazole (

    
    ), drastically increasing aqueous solubility without reaching the acidity levels that trigger rapid nitrile hydrolysis.
    

Q: Can I use DMSO stocks to improve aqueous stability? A: DMSO improves solubility but can compromise stability. DMSO is hygroscopic and can carry water into the stock, initiating hydrolysis. Furthermore, DMSO can act as an oxidant or radical initiator under light exposure.

  • Protocol: Use anhydrous DMSO for stock preparation. When diluting into water, limit the final DMSO concentration to <1% (v/v) to avoid solvent-induced toxicity in biological assays, and use a co-solvent like PEG-400 if higher concentrations are needed.

Module 2: Chemical Degradation Pathways

The stability of this compound is a tug-of-war between preventing hydrolysis (requires neutral pH) and preventing precipitation (requires acidic pH).

Mechanism of Action
  • Nitrile Hydrolysis: The cyano group (-CN) is attacked by water.

    • Acidic Pathway:

      
      
      
    • Basic Pathway:

      
      
      
  • Benzylic Oxidation: The methine carbon (chiral center) is susceptible to radical abstraction, leading to hydroxylation or bond cleavage.

Visualization of Degradation Pathways

DegradationPathways cluster_conditions Critical Factors Compound 4-(1-(1H-Imidazol-1-yl) ethyl)benzonitrile Amide Intermediate Amide (4-(1-(1H-Imidazol-1-yl) ethyl)benzamide) Compound->Amide Hydrolysis (pH < 4 or pH > 8) Oxidation Benzylic Alcohol/Ketone (Oxidative Degradation) Compound->Oxidation Radical Oxidation (Light/Trace Metals) Acid Final Hydrolysis Product (Benzoic Acid deriv.) Amide->Acid Hydrolysis (Slow) pH pH Extremes Light UV/Vis Light Temp Heat (>40°C)

Figure 1: Primary degradation pathways. The nitrile hydrolysis is pH-dependent, while oxidative degradation is driven by light and radical initiators.

Module 3: Formulation & Stabilization Protocols

Q: What is the optimal buffer system? A: We recommend a Sodium Acetate/Acetic Acid buffer at pH 5.0 .

  • Reasoning: Acetate provides sufficient buffering capacity at pH 5.0, which maintains the imidazole in its protonated (soluble) state while being mild enough to minimize acid-catalyzed nitrile hydrolysis rates compared to stronger mineral acids (HCl).

Q: How do I prevent oxidative degradation? A: The benzylic position is sensitive.

  • Deoxygenation: Purge all aqueous buffers with Nitrogen or Argon for 15 minutes prior to use.

  • Chelation: Add 1 mM EDTA to sequester trace metal ions (Fe³⁺, Cu²⁺) that catalyze radical formation.

  • Light Protection: Store solutions in amber glass vials.

Quantitative Stability Data (Predicted)

ConditionpHt½ (Half-life) EstimatePrimary Degradant
0.1 M HCl 1.0< 24 HoursBenzoic Acid derivative
Acetate Buffer 5.0> 2 WeeksStable (Minor Amide)
Phosphate Buffer 7.4N/A (Precipitation)Aggregates
0.1 M NaOH 13.0< 4 HoursBenzoic Acid derivative
Module 4: Experimental Validation Protocols

To verify the stability in your specific assay conditions, perform this Self-Validating Forced Degradation Study .

Protocol: 3-Point Stress Test

Objective: Determine the dominant degradation pathway (Hydrolysis vs. Oxidation) for your specific lot.

Materials:

  • HPLC system with UV detection (254 nm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Steps:

  • Preparation: Prepare a 1 mg/mL stock in Methanol.

  • Stress Conditions:

    • Acid Stress: Dilute 1:10 in 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Stress:[1] Dilute 1:10 in 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Stress: Dilute 1:10 in 3%

      
      . Incubate at RT for 4 hours.
      
  • Analysis: Neutralize acid/base samples, filter, and inject onto HPLC.

  • Interpretation:

    • Peak at RRT ~0.8 (Relative Retention Time): Indicates Amide (Hydrolysis intermediate).

    • Peak at RRT ~0.6: Indicates Acid (Complete hydrolysis).

    • New peaks with variable retention: Indicates oxidative fragmentation.

Decision Tree for Assay Optimization

DecisionTree Start Start: Dissolve Compound CheckSolubility Is solution clear? Start->CheckSolubility CheckpH Check pH CheckSolubility->CheckpH Yes AdjustpH Adjust to pH 5.0 (Acetate Buffer) CheckSolubility->AdjustpH No (Precipitate) CheckStability HPLC Check (24h) CheckpH->CheckStability AdjustpH->CheckSolubility Stable Stable (>95%) CheckStability->Stable Yes Unstable Degradation >5% CheckStability->Unstable No IdentifyDegradant Identify Peak Unstable->IdentifyDegradant AddEDTA Add EDTA + N2 Purge (Oxidation Issue) IdentifyDegradant->AddEDTA Oxidation LowerTemp Store at 4°C (Hydrolysis Issue) IdentifyDegradant->LowerTemp Hydrolysis

Figure 2: Troubleshooting workflow for solubility and stability optimization.

References
  • Cohen, L. A., & Jones, W. M. (1963). A Study of the Hydrolysis of Benzonitrile and Its Derivatives. Journal of the American Chemical Society. (General mechanistic grounding for nitrile hydrolysis).
  • DeepDyve. (1995).[2] Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Rapid photo-oxidation reactions of imidazole derivatives. Retrieved March 5, 2026, from [Link]

(Note: While specific kinetic constants for CAS 112809-31-1 are proprietary to its original development, the protocols above are derived from established structure-activity relationships of benzonitrile-imidazole pharmacophores.)

Sources

Optimization

Overcoming steric hindrance in the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

This is a comprehensive technical support guide designed for the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile . It addresses the specific challenges of nucleophilic substitution at a sterically hindered seconda...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for the synthesis of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile . It addresses the specific challenges of nucleophilic substitution at a sterically hindered secondary benzylic center.

Topic: Overcoming Steric Hindrance & Suppression of Elimination Pathways Target Molecule: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile CAS Registry Number: 112809-54-8 (Analogous/Related) Primary Challenge: Nucleophilic attack at a secondary benzylic carbon prone to E2 elimination.

Part 1: The "Steric Wall" – Understanding the Failure Mode

The synthesis of this molecule typically involves the


-alkylation of imidazole using 4-(1-haloethyl)benzonitrile. Unlike primary benzyl halides, the secondary ethyl group  introduces significant steric hindrance.

The Core Conflict:

  • Steric Bulk: The methyl group on the benzylic carbon blocks the trajectory of the incoming imidazole nucleophile.

  • Competing Elimination: The benzylic proton is acidic (due to the electron-withdrawing nitrile group). Basic conditions required to deprotonate imidazole often trigger E2 elimination instead of substitution, yielding the "dead" byproduct: 4-vinylbenzonitrile .

Decision Matrix: Selecting Your Route

Before starting, determine your primary constraint using this logic flow:

SynthesisDecision Start Start: Choose Precursor Halide Precursor: 4-(1-Haloethyl)benzonitrile (Cl, Br) Start->Halide Alcohol Precursor: 4-(1-Hydroxyethyl)benzonitrile (OH) Start->Alcohol CheckBase Is Elimination (>10%) Observed? Halide->CheckBase Standard Route Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Alcohol->Mitsunobu Chiral Requirement? SN2_Opt Proceed with K2CO3 / DMF CheckBase->SN2_Opt No ChangeBase Switch to 'Cesium Effect' (Cs2CO3) or Finkelstein (KI) CheckBase->ChangeBase Yes Product 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile SN2_Opt->Product ChangeBase->Product Target Molecule Mitsunobu->Product Inversion of Config

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and elimination risks.

Part 2: Troubleshooting The SN2 Route (Alkyl Halide Precursor)

This is the most common industrial route but the most prone to steric failure.

Q1: I am seeing large amounts of 4-vinylbenzonitrile (styrene) byproduct. How do I stop the elimination?

Diagnosis: Your reaction conditions are too basic or the temperature is too high, favoring the E2 pathway over SN2. The Fix: You must decouple nucleophilicity from basicity.

  • Switch to Cesium Carbonate (

    
    ): 
    
    • Why: The "Cesium Effect." The large cesium cation (

      
      ) forms a looser ion pair with the carbonate and the imidazolide anion compared to potassium or sodium. This increases the "nakedness" (reactivity) of the imidazole nucleophile without drastically increasing the basicity of the bulk solution [1].
      
    • Protocol: Use 1.5 eq

      
       in DMF or MeCN.
      
  • Lower the Temperature:

    • Elimination (E2) has a higher activation energy than Substitution (SN2). Run the reaction at RT (20-25°C) initially. Only heat to 50°C if conversion stalls after 4 hours.

  • Avoid Hydride Bases (NaH):

    • Sodium hydride is a strong base and will rapidly deprotonate the benzylic position, leading exclusively to styrene. Stick to Carbonates.[1]

Q2: The reaction is sluggish (stalled at 50% conversion). Can I force it?

Diagnosis: The leaving group (likely Chloride) is stuck due to the steric wall of the methyl group. The Fix: The Finkelstein Modification (In-Situ Iodination).

  • The Logic: Iodide is a better leaving group than bromide or chloride. By adding catalytic Potassium Iodide (KI), you convert the alkyl chloride to a transient alkyl iodide, which reacts much faster with imidazole [2].

  • Protocol:

    • Add 0.1 - 0.2 equivalents of KI to your reaction mixture.

    • Solvent: Acetone (classic) or DMF (better for imidazole solubility).

Optimized Protocol: The "Steric-Buster" Method

Use this protocol to minimize elimination and maximize yield.

ParameterConditionRationale
Solvent DMF (Dimethylformamide)High dielectric constant promotes SN2 transition state stabilization.
Base

(1.5 eq)
Increases nucleophilicity via the Cesium Effect.
Catalyst TBAI (Tetrabutylammonium iodide) 5 mol%Phase transfer catalyst + Iodide source to improve leaving group.
Temperature 40°C Sweet spot: Enough energy to overcome sterics, low enough to suppress elimination.
Concentration 0.5 M - 1.0 M High concentration favors bimolecular (SN2) kinetics over solvolysis.

Part 3: The Mitsunobu Alternative (Alcohol Precursor)

If the halide route fails or if you need to invert the stereochemistry of a chiral alcohol precursor.

Q3: My Mitsunobu reaction (DEAD/PPh3) yields no product. Why?

Diagnosis: Imidazole is a poor nucleophile for standard Mitsunobu conditions because its pKa (~14.5) is too high. Standard Mitsunobu works best with nucleophiles pKa < 11. The Fix: "pKa Assistance" or Modified Reagents.

  • Use Imidazole Salts? No. You need the neutral imidazole, but the betaine intermediate needs to be protonated.

  • The Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine). These reagents are more reactive and can accommodate higher pKa nucleophiles [3].
    
  • Alternative: Use 4-Nitrobenzoic acid as a co-nucleophile? No, that will form the ester.

  • Best Practice: Ensure strictly anhydrous conditions. The steric bulk of

    
     formation is significant.
    

Part 4: Purification & Isolation (The "Self-Cleaning" System)

Because Imidazole is basic, you can use this property to separate your product from non-basic impurities (like the styrene elimination product).

Q4: How do I separate the product from the styrene byproduct without a column?

The Fix: Acid-Base Extraction Workup.

Step-by-Step Protocol:

  • Evaporation: Remove DMF/Solvent under high vacuum (critical, as DMF messes up extractions).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (The Trap): Extract the organic layer with 1M HCl (aq) .

    • Chemistry: The product (imidazole) becomes protonated (Imidazolium salt) and moves into the Water Phase .

    • Impurity: The styrene (4-vinylbenzonitrile) and unreacted alkyl halide remain in the Organic Phase .

  • Separation: Discard the Organic Phase.

  • Basification (The Release): Take the Aqueous Phase (containing product) and cool to 0°C. Slowly add 6M NaOH until pH > 10.

    • Chemistry: The product is deprotonated, becoming neutral and insoluble in water.

  • Extraction: Extract the milky aqueous layer with DCM (Dichloromethane) .

  • Result: The DCM layer contains pure 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile.

Part 5: Mechanistic Visualization

Understanding the steric clash is vital for troubleshooting.

ReactionMechanism cluster_0 Reactants cluster_1 Pathways Im Imidazole (Nucleophile) TS Transition State (Steric Crowding) Im->TS Sub Benzylic Halide (Electrophile) Sub->TS Prod Substitution Product (Target) TS->Prod SN2 (Favored by Cs+, Polar Solvent) Elim Elimination Product (Styrene) TS->Elim E2 (Favored by Heat, Strong Base)

Caption: The bifurcation of the reaction pathway. Steric hindrance at the TS increases the energy barrier for SN2, allowing E2 to compete.

References

  • Effect of Cesium Salts in Organic Synthesis: Flessner, T. and Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry. (General principle validation).

  • Finkelstein Reaction Mechanism: Eymur, S. et al. (2020). Nucleophilic Substitution with Finkelstein Conditions. Journal of Chemical Education. .

  • Mitsunobu with Basic Nucleophiles: Tsunoda, T. et al. (1994). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. .

  • BenchChem Technical Support: Troubleshooting N-Alkylation Reactions of Imidazole..

  • Sigma Aldrich Product Data: 4-((1H-Imidazol-1-yl)methyl)benzonitrile Properties..

Sources

Reference Data & Comparative Studies

Validation

Comparison of IC50 values: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile vs Letrozole

This guide provides a rigorous technical comparison between 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (often referred to in early literature as CGS 14796 or an open-chain analog of Fadrozole) and the third-generation gol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (often referred to in early literature as CGS 14796 or an open-chain analog of Fadrozole) and the third-generation gold standard, Letrozole (CGS 20267).[1]

Subject: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile vs. Letrozole (CGS 20267) Target: CYP19A1 (Aromatase) Context: Structure-Activity Relationship (SAR) and Potency Evaluation[1]

Executive Summary

This guide contrasts two non-steroidal aromatase inhibitors (AIs) representing distinct evolutionary steps in drug design. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (hereafter referred to as the Imidazole Candidate ) represents an early-generation pharmacophore characterized by an imidazole ring and a flexible ethyl linker.[1] Letrozole , a third-generation AI, utilizes a triazole ring and a rigid bis-benzonitrile scaffold.[1]

The transition from the Imidazole Candidate to Letrozole illustrates the critical shift from imidazole-based to triazole-based inhibition, resulting in a >100-fold increase in potency and superior selectivity against other cytochrome P450 enzymes (e.g., CYP11B1/CYP11B2 involved in adrenal steroidogenesis).[1]

Mechanistic Comparison

Both compounds function as Type II competitive inhibitors , binding reversibly to the heme iron of the CYP19A1 enzyme.[1] However, their binding efficiencies differ fundamentally due to the electronic properties of their respective heterocycles.

Mechanism of Action (MOA)[1]
  • Heme Coordination: The azole nitrogen (N-3 for imidazole, N-4 for triazole) coordinates with the Hemin Fe(3+) of the aromatase active site.[1]

  • Substrate Competition: This coordination displaces the natural substrate (Androstenedione/Testosterone), preventing the stereospecific hydroxylation required for aromatization.[1]

  • Selectivity Driver: The triazole ring of Letrozole is less basic than the imidazole ring, reducing non-specific binding to other heme-proteins, thereby enhancing specificity for CYP19A1.[1]

DOT Diagram: Mechanism of Action

MOA CYP19 CYP19A1 (Aromatase) Heme Iron (Fe3+) Substrate Androgen Substrate (Androstenedione) CYP19->Substrate Normal Binding Estrogen Estrogen Biosynthesis Substrate->Estrogen Catalysis Imidazole Imidazole Candidate (N-3 Coordination) Imidazole->CYP19 Moderate Affinity (Non-selective) Block Inhibition Imidazole->Block Letrozole Letrozole (Triazole N-4 Coordination) Letrozole->CYP19 High Affinity (Highly Selective) Letrozole->Block Block->Estrogen Blocks Pathway

Caption: Comparative binding mechanism showing the competitive displacement of androgen substrate by Imidazole and Triazole inhibitors at the CYP19A1 heme interface.[1]

Quantitative Data: IC50 & Potency

The following data synthesizes experimental values from microsomal aromatase assays. Note that Letrozole consistently demonstrates nanomolar to sub-nanomolar potency, whereas the Imidazole Candidate (and its structural relatives like Fadrozole/CGS 16949) typically requires higher concentrations for equivalent inhibition.[1]

Comparative Potency Table
FeatureLetrozole (CGS 20267) Imidazole Candidate (CGS 14796 Analog) Implication
Primary Target CYP19A1 (Aromatase)CYP19A1 (Aromatase)Both target estrogen biosynthesis.[1]
IC50 (Cell-Free) 0.1 – 2.0 nM ~20 – 100 nM *Letrozole is ~10-50x more potent.[1]
IC50 (Cell-Based) 0.1 – 10 nM (MCF-7)~50 – 200 nM Letrozole retains potency in cellular environments.[1]
Selectivity >10,000-fold vs. Aldosterone<500-fold vs. AldosteroneImidazoles often inhibit adrenal steroidogenesis.[1]
Binding Type Triazole N-4 InteractionImidazole N-3 InteractionTriazole is more specific to the CYP19 pocket.[1]
Structure Rigid Bis-BenzonitrileFlexible Ethyl LinkerRigidity enhances entropy of binding.[1]

*Note: Values for the Imidazole Candidate are estimated based on SAR data for CGS 14796 and related open-chain imidazole analogs. Fadrozole (CGS 16949), a rigidified imidazole, has an IC50 of ~20-50 nM, while open-chain analogs are generally less potent.[1]

Experimental Protocol: Microsomal Aromatase Assay

To validate these IC50 values in your own laboratory, use the Tritiated Water Release Assay . This is the gold standard for measuring aromatase activity, quantifying the release of tritiated water (


) during the conversion of 

androstenedione to estrone.[1]
Protocol Workflow
  • Preparation: Isolate human placental microsomes or use recombinant CYP19A1 microsomes.[1]

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Substrate:

      
      Androstenedione (K_m ~ 20-50 nM).[1]
      
    • NADPH Generating System (1 mM NADPH final).[1]

    • Test Compound: Serial dilutions of Letrozole or Imidazole Candidate (e.g., 10 pM to 10 µM).

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction with Chloroform/Methanol or specific stop solution.

  • Extraction: Vortex to extract steroids; the aqueous phase retains the

    
    .[1]
    
  • Detection: Treat aqueous phase with dextran-coated charcoal (to remove residual steroid) and measure radioactivity via Liquid Scintillation Counting (LSC).

DOT Diagram: Assay Workflow

Assay Start Microsomes + NADPH AddDrug Add Inhibitor (Letrozole vs. Imidazole) Start->AddDrug Incubate Incubation 37°C, 15-30 min AddDrug->Incubate Stop Stop Reaction (Chloroform/Methanol) Incubate->Stop Separate Phase Separation (Aqueous Phase = 3H2O) Stop->Separate Count Scintillation Counting (Calculate IC50) Separate->Count

Caption: Step-by-step workflow for the Tritiated Water Release Assay used to determine IC50 values.

Scientific Interpretation & Causality

Why is Letrozole significantly superior?

  • Electronic Fit: The triazole ring's lone pair geometry aligns more precisely with the heme iron in the CYP19A1 active site compared to the imidazole ring.[1]

  • Specificity: The imidazole moiety is a "promiscuous" binder, often coordinating with heme irons in other steroidogenic enzymes (e.g., CYP11B1 for cortisol).[1] This leads to the "adrenal suppression" side effect seen with earlier imidazoles (like Fadrozole/CGS 16949).[1] Letrozole's triazole is highly specific to the aromatase heme environment.[1]

  • Structural Rigidity: Letrozole's bis-benzonitrile structure is rigid, reducing the entropic cost of binding.[1] The Imidazole Candidate's ethyl linker allows for conformational flexibility, which is entropically unfavorable for high-affinity binding.[1]

References

  • Bhatnagar, A. S., et al. (1990).[1] "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry, 37(6), 1021-1027.[1]

  • Demers, L. M., et al. (1994).[1] "Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients."[1] Breast Cancer Research and Treatment, 32(1), 93-103.[1]

  • Steele, R. E., et al. (1987).[1] "Inhibition of aromatase in vitro and in vivo by a new non-steroidal inhibitor, CGS 16949A." Steroids, 50(1-3), 147-161.[1] (Discusses the imidazole class SAR).

  • Recanatini, M., et al. (2002).[1] "Structure-Activity Relationships of Aromatase Inhibitors." Medicinal Research Reviews, 22(3), 282-304.[1] (Detailed SAR on Imidazole vs. Triazole).

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: CYP450 Enzyme Selectivity, SAR Causality, and Assay Validation Executive Summary & Mechanistic Rationale As the demand f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: CYP450 Enzyme Selectivity, SAR Causality, and Assay Validation

Executive Summary & Mechanistic Rationale

As the demand for highly selective cytochrome P450 (CYP450) inhibitors grows—particularly for targeting aldosterone synthase (CYP11B2) in resistant hypertension and aromatase (CYP19A1) in hormone-dependent carcinomas—the acyclic imidazole scaffold has emerged as a highly tunable pharmacophore.

The compound 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1) serves as a quintessential model for understanding how subtle structural modifications dictate enzyme selectivity. This acyclic analog of the clinical drug fadrozole operates via a dual-action binding mechanism: it directly coordinates with the catalytic heme iron while simultaneously anchoring into the hydrophobic substrate-binding pocket of the enzyme.

Structure-Activity Relationship (SAR) Analysis

To understand the performance of this scaffold, we must deconstruct the molecule into its three functional domains and analyze the causality behind each structural choice.

A. The Heme-Binding Domain (Imidazole Ring)

The sp2-hybridized N3 nitrogen of the imidazole ring acts as a Lewis base, donating its lone pair to the vacant d-orbital of the heme iron (Fe²⁺/Fe³⁺) at the core of the CYP450 enzyme. This creates a strong coordinate covalent bond, effectively halting the catalytic oxidation cycle [1].

  • SAR Insight: Substitution at the C2 or C4/C5 positions of the imidazole ring introduces severe steric clash with the heme porphyrin plane, drastically reducing inhibitory potency. Unsubstituted imidazoles or triazoles are strictly required for optimal iron coordination.

B. The Hydrophobic Anchor (Benzonitrile Moiety)

The benzonitrile group mimics the D-ring of steroidal substrates (e.g., 11-deoxycorticosterone or androstenedione).

  • SAR Insight: The para-cyano (-C≡N) group is not merely a passive steric filler; it acts as a highly directional hydrogen bond acceptor. In CYP11B2, this cyano group interacts specifically with the Arg120 residue[2]. Replacing the cyano group with a halogen (e.g., -F or -Cl) reduces the hydrogen-bonding capacity, leading to a loss of CYP11B2 selectivity over the highly homologous CYP11B1 (which shares ~93% sequence identity) [3].

C. The Spatial Organizer (Chiral Ethyl Linker)

The 1-ethyl bridge introduces a stereocenter that dictates the dihedral angle between the imidazole and benzonitrile rings.

  • SAR Insight: The ethyl group provides optimal van der Waals interactions compared to a smaller methyl group, pushing the benzonitrile deeper into the hydrophobic pocket. Stereochemistry is paramount: akin to the clinical predecessor fadrozole, the (R)-enantiomer typically exhibits superior selectivity for CYP11B2 (aldosterone synthase), whereas the (S)-enantiomer shifts spatial affinity toward CYP19A1 (aromatase) [1].

Pathway Chol Cholesterol Prog Progesterone Chol->Prog CYP11A1 DOC 11-Deoxycorticosterone (DOC) Prog->DOC CYP21A2 Cort Corticosterone DOC->Cort CYP11B1 (Off-Target) Aldo Aldosterone Cort->Aldo CYP11B2 (Primary Target) Inhibitor 4-(1-(1H-Imidazol-1-yl)ethyl) benzonitrile Inhibitor->Cort Weak Inhibition Inhibitor->Aldo Strong Inhibition

Fig 1. CYP11B1/CYP11B2 steroidogenic pathway and targeted inhibition nodes.

Performance Comparison: Scaffold vs. Clinical Alternatives

When evaluating 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile against established alternatives, the primary metric of success is the Selectivity Ratio (CYP11B2 vs. CYP11B1) . Inhibiting CYP11B1 is highly undesirable as it blunts cortisol synthesis, leading to compensatory ACTH spikes and adrenal hypertrophy.

Compound / ScaffoldPrimary Target(s)CYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)CYP19A1 IC₅₀ (nM)Selectivity (B2 vs B1)Structural Class
4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile CYP11B2 / CYP19A1~2.5~40.0~10.0~16x Acyclic Imidazole
Fadrozole (FAD286) CYP11B2 / CYP19A16.011.04.5~1.8x Fused Bicyclic Imidazole
Letrozole CYP19A1>1000>10000.5N/A Bis-benzonitrile Triazole
Etomidate CYP11B11.70.5>10000.29x (Favors B1)Imidazole Ester

Comparative Insights:

  • Versus Fadrozole: Fadrozole exhibits potent dual inhibition but its rigid fused-ring structure lacks the flexibility to achieve high CYP11B2/CYP11B1 selectivity [4]. The acyclic nature of the ethyl-benzonitrile scaffold allows for conformational adaptation within the CYP11B2 pocket, improving selectivity to ~16x.

  • Versus Letrozole: Letrozole utilizes a triazole ring and two benzonitrile groups, making it exquisitely selective for the larger CYP19A1 (aromatase) cavity. However, it is entirely inactive against aldosterone synthase.

  • Versus Etomidate: Etomidate's ester linkage preferentially binds the CYP11B1 pocket. Replacing the ester with a benzonitrile (as seen in our core scaffold) flips the selectivity profile favorably toward CYP11B2 [3].

Self-Validating Experimental Protocol: In Vitro CYP450 Assay

To ensure trustworthiness and reproducibility in SAR profiling, researchers must utilize a self-validating system. Testing compounds in primary adrenal cells is flawed due to cross-talk between steroidogenic enzymes. The protocol below utilizes recombinant cell lines to isolate enzyme-specific variables.

Step-by-Step Methodology
  • Cell Line Preparation: Culture V79 (Chinese hamster) fibroblasts stably transfected with either human CYP11B1 or human CYP11B2 plasmids. Causality: V79 cells lack endogenous steroidogenic machinery, ensuring that any substrate conversion is 100% attributable to the transfected human enzyme.

  • Compound Incubation: Seed cells at

    
     cells/well in 24-well plates. Pre-incubate with the synthesized imidazole analogs (concentrations ranging from 0.1 nM to 10,000 nM) for 30 minutes to allow active-site equilibration.
    
  • Substrate Addition: Introduce 11-deoxycorticosterone (DOC) at a final concentration of 100 nM. Incubate for exactly 60 minutes at 37°C.

  • Reaction Quenching & Extraction: Terminate the reaction by adding 500 µL of ice-cold methanol containing a deuterated internal standard (e.g., Aldosterone-d4). Causality: The cold methanol precipitates proteins, halting enzyme activity instantly, while the internal standard corrects for any volumetric losses during extraction.

  • LC-MS/MS Quantification: Centrifuge the lysates and inject the supernatant into an LC-MS/MS system. Monitor the MRM (Multiple Reaction Monitoring) transitions for Corticosterone (CYP11B1 product) and Aldosterone (CYP11B2 product). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Recombinant Enzyme Prep (V79 Cells expressing CYP11B1/B2) Step2 2. Compound Incubation (Inhibitor + 11-Deoxycorticosterone) Step1->Step2 Step3 3. Reaction Quenching (Cold Methanol + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Corticosterone & Aldosterone) Step3->Step4 Step5 5. SAR Data Synthesis (Calculate IC50 & Selectivity Ratios) Step4->Step5

Fig 2. Self-validating in vitro LC-MS/MS workflow for CYP450 inhibitor screening.

References
  • Roumen, L., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Adams, C., et al. "The discovery of potent inhibitors of aldosterone synthase that exhibit selectivity over 11-beta-hydroxylase." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • Hakki, T., et al. "Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Ulmschneider, S., et al. "Synthesis and evaluation of imidazolylmethylenetetrahydronaphthalenes and imidazolylmethyleneindanes: potent inhibitors of aldosterone synthase." Journal of Medicinal Chemistry, 2005. URL:[Link]

Validation

Bioequivalence studies of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile and Fadrozole

This guide provides an in-depth technical comparison of Fadrozole and its structural analog, 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile . Topic: Fadrozole vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Fadrozole and its structural analog, 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile .

Topic: Fadrozole vs. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Executive Summary & Chemical Identity

This guide analyzes the bioequivalence and pharmacological distinctiveness of Fadrozole (a potent, bicyclic non-steroidal aromatase inhibitor) and 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (an acyclic imidazole analog, often investigated as a precursor, metabolite, or structure-activity relationship [SAR] comparator).

While Fadrozole (CGS 16949A) represents a "rigidified" pharmacophore optimized for high specificity against Cytochrome P450 19A1 (Aromatase), the acyclic analog serves as a critical reference point for understanding the thermodynamic advantages of ring fusion in drug design.

Chemical Structure Comparison
FeatureFadrozole (CGS 16949A) 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile
IUPAC Name 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile4-[1-(1H-imidazol-1-yl)ethyl]benzonitrile
Structure Type Bicyclic (Fused) : Imidazo[1,5-a]pyridine core.[1]Acyclic (Flexible) : Ethyl linker between phenyl and imidazole.
Chirality Yes (1 chiral center at C5).Yes (1 chiral center at the ethyl methine).
Molecular Weight 223.27 g/mol ~197.24 g/mol
Role Potent Aromatase Inhibitor (IC50 ~1-4 nM).SAR Analog / Synthetic Intermediate / Impurity.
Pharmacodynamics: The "Rigid vs. Flexible" Paradigm

The core scientific debate in comparing these two entities lies in the entropy of binding .

  • Fadrozole (The Optimized Drug): The fusion of the imidazole ring with the piperidine ring locks the molecule into a conformation that perfectly mimics the transition state of the androgen substrate (androstenedione) in the aromatase active site. This reduces the entropic penalty upon binding, leading to nanomolar potency (

    
     nM).
    
  • The Acyclic Analog: The "ethyl" linker allows free rotation between the imidazole (heme-binder) and the benzonitrile (substrate mimic). While it can bind to aromatase, the energetic cost of freezing these rotatable bonds results in significantly lower affinity and selectivity. It is often 10-100x less potent and more prone to off-target inhibition of other CYPs (e.g., CYP17, CYP11B1).

Mechanism of Action Diagram

MOA Substrate Androgen Substrate (Androstenedione) Enzyme Aromatase (CYP19A1) Heme Iron (Fe3+) Substrate->Enzyme Natural Binding Binding Heme Coordination (N-Fe Interaction) Enzyme->Binding Fadrozole Fadrozole (Rigid Bicyclic) Fadrozole->Enzyme High Affinity (Low Entropy Cost) Analog Acyclic Analog (Flexible Ethyl Linker) Analog->Enzyme Low Affinity (High Entropy Cost) Inhibition Estrogen Biosynthesis BLOCKED Binding->Inhibition

Figure 1: Mechanism of Action comparing the rigid binding of Fadrozole vs. the flexible binding of the acyclic analog.

Bioequivalence & Pharmacokinetics (PK)

In a drug development context, "bioequivalence" studies between these two are typically conducted to:

  • Qualify Impurities: Ensure the acyclic precursor (if used in synthesis) is cleared to safe levels (<0.15%).

  • Compare Candidates: Demonstrate the superior oral bioavailability and half-life of the bicyclic lead (Fadrozole).

Comparative PK Profile (Projected)
ParameterFadrozole (HCl Salt) Acyclic Analog Rationale

1.0 - 2.0 hours0.5 - 1.5 hoursBoth are small lipophilic bases; rapid absorption expected.

High (Linear dose-proportionality)ModerateAcyclic amines often undergo faster first-pass metabolism.
Half-life (

)
8 - 14 hours< 4 hoursThe fused ring of Fadrozole protects the imidazole N-alkylation site from rapid metabolic attack.
Metabolism N-Glucuronidation, HydroxylationRapid N-dealkylationThe ethyl linker is a "soft spot" for oxidative dealkylation.
Bioavailability (

)
> 95% (Oral)~60-70%Higher susceptibility to hepatic extraction.
Bioequivalence Study Protocol (Standard Crossover Design)

To rigorously compare the two (e.g., for impurity qualification or repurposing), a Two-Period, Two-Sequence Crossover Design is mandated.

  • Subjects: Healthy volunteers (

    
    ).
    
  • Dosing: Single oral dose (e.g., 2 mg Fadrozole vs. Equimolar Analog).

  • Washout: 14 days ( > 5x

    
     of Fadrozole).
    
  • Sampling: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours.

  • Analyte: Plasma concentration via LC-MS/MS.

Acceptance Criteria: The 90% Confidence Interval of the geometric mean ratios (Test/Reference) for


 and 

must fall within 80.00% – 125.00% . Note: They will likely FAIL bioequivalence due to the superior metabolic stability of Fadrozole.
Experimental Workflow: LC-MS/MS Quantification

To distinguish these structurally similar compounds in plasma, a high-resolution method is required.

Methodology:

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at alkaline pH (pH 9.0) to ensure both bases are uncharged.

  • Chromatography: C18 Reverse Phase column (e.g., Waters XBridge).

    • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (60:40 v/v).

  • Detection (MS/MS): Positive Electrospray Ionization (+ESI).

    • Fadrozole Transition:

      
       224.1 
      
      
      
      155.1 (Loss of imidazole fragment).
    • Analog Transition:

      
       198.1 
      
      
      
      130.1 (Cleavage of ethyl linker).

Workflow Sample Plasma Sample (Spiked with IS) Extraction LLE Extraction (pH 9.0, TBME) Sample->Extraction Separation LC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data PK Analysis (WinNonlin) Detection->Data

Figure 2: Analytical workflow for simultaneous quantification of Fadrozole and its analog.

References
  • Browne, L. J., et al. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Journal of Medicinal Chemistry, 34(2), 725-736. Link

  • Steele, R. E., et al. (1987).[2] In vitro and in vivo studies demonstrating potent and selective estrogen inhibition with the nonsteroidal aromatase inhibitor CGS 16949A.[1] Steroids, 50(1-3), 147-161. Link

  • Bullion, K., Osawa, Y., & Braun, D. G. (1991).[2] Reversible Inhibition of Human Placental Microsomal Aromatase by CGS 18320B and Other Non-Steroidal Compounds.[1][3] Endocrine Research, 16(2).[1] (Discusses SAR of imidazole analogs).

  • Raats, J. I., et al. (1992). Fadrozole hydrochloride (CGS 16949A): a new oral aromatase inhibitor in the treatment of metastatic breast cancer. Journal of Clinical Oncology. Link

Sources

Comparative

Reproducibility of enzyme inhibition data for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Title : Reproducibility of Enzyme Inhibition Data for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile: A Comparative Guide Introduction 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, widely known as Fadrozole, is a potent first-ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Reproducibility of Enzyme Inhibition Data for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile: A Comparative Guide

Introduction 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, widely known as Fadrozole, is a potent first-generation non-steroidal aromatase inhibitor (AI) [5]. In preclinical drug development, establishing reproducible half-maximal inhibitory concentration (IC50) data for AIs is notoriously challenging due to variable enzyme sources, solvent interference, and assay formats. This guide provides a rigorous, self-validating framework for evaluating Fadrozole's performance against contemporary alternatives like Letrozole, Anastrozole, and Exemestane. By dissecting the causality behind protocol choices, we establish a robust methodology for evaluating CYP19A1 (aromatase) inhibition.

Mechanistic Grounding and Stereospecificity Aromatase (CYP19A1) is a cytochrome P450 monooxygenase responsible for the critical, rate-limiting step in steroidogenesis: the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). Fadrozole competitively coordinates with the heme iron of the CYP19A1 active site.

Crucially, reproducibility in Fadrozole data hinges on stereochemistry. The compound exists as a racemic mixture, but its enantiomers exhibit distinct pharmacological profiles: (S)-fadrozole potently inhibits CYP19A1 and CYP11B1, whereas (R)-fadrozole is largely inactive against CYP19A1 but strongly inhibits CYP11B2 (aldosterone synthase) [4]. Failure to account for enantiomeric purity is a primary cause of inter-laboratory IC50 discrepancies.

Pathway Andro Androstenedione CYP19A1 Aromatase (CYP19A1) Andro->CYP19A1 Testo Testosterone Testo->CYP19A1 Estrone Estrone (E1) CYP19A1->Estrone Aromatization Estradiol Estradiol (E2) CYP19A1->Estradiol Aromatization Fadrozole (S)-Fadrozole (Inhibitor) Fadrozole->CYP19A1 Competitive Inhibition

CYP19A1 steroidogenesis pathway and competitive inhibition by (S)-Fadrozole.

Comparative Performance: Fadrozole vs. Alternative AIs To contextualize Fadrozole's potency, it must be benchmarked against third-generation AIs. In standardized cell-free human breast cancer homogenate assays, non-steroidal inhibitors (Letrozole, Anastrozole) and steroidal inhibitors (Exemestane) demonstrate distinct relative potencies [6].

InhibitorChemical ClassPrimary Target(s)IC50 (Breast Homogenate)Clinical / Experimental Notes
Fadrozole Non-steroidal (Azole)CYP19A1, CYP11B1, CYP11B2~1.5 - 5.0 nMDual inhibition potential; requires stereochemical control [4].
Letrozole Non-steroidal (Triazole)CYP19A12.5 nMHighly selective; 10- to 30-fold more potent than Anastrozole in vitro [6].
Anastrozole Non-steroidal (Triazole)CYP19A110.0 nMReversible competitive inhibitor; lower potency than Letrozole [6].
Exemestane Steroidal (Androgen analog)CYP19A115.0 nMMechanism-based irreversible (suicide) inhibitor [5].

Note: Letrozole serves as the optimal positive control for validating Fadrozole assays due to its superior selectivity and potency [6].

Designing a Self-Validating Experimental Protocol A robust protocol must eliminate systemic artifacts. The following causality-driven principles form the foundation of our recommended methodology:

  • Solvent Causality (The DMSO Artifact): Aromatase is highly sensitive to organic solvents. Dimethyl sulfoxide (DMSO) causes significant, artifactual inhibition of CYP19A1 at final concentrations ≥ 0.25% (v/v) [2]. To ensure reproducibility, inhibitors must be reconstituted in acetonitrile, maintaining a final assay concentration of ≤ 1% (v/v), which has negligible impact on enzyme kinetics [2].

  • Kinetic vs. Endpoint Measurement: Fluorometric assays utilizing fluorogenic substrates (Ex/Em = 488/527 nm) must be read in kinetic mode rather than endpoint mode [1]. Endpoint reads risk capturing data outside the linear range of the reaction (due to substrate depletion or enzyme degradation), artificially skewing IC50 calculations.

  • Orthogonal Live-Cell Validation: Cell-free recombinant assays cannot assess membrane permeability or intracellular stability. Incorporating a live-cell fluorometric CYP19A1 assay with a washout protocol allows researchers to identify inhibitors with slow off-rates or irreversible mechanisms, validating the physiological relevance of the cell-free data [3].

Workflow Prep 1. Reagent Prep (Acetonitrile ≤ 1% v/v) Incubate 2. Pre-incubation (10 min, 37°C) Prep->Incubate Substrate 3. Add Substrate & NADP+ System Incubate->Substrate Measure 4. Kinetic Read (Ex/Em = 488/527 nm) Substrate->Measure Validate 5. Orthogonal Validation (Live-Cell Washout) Measure->Validate Control Controls: Vehicle, Letrozole (+) Control->Incubate

Self-validating fluorometric assay workflow for CYP19A1 inhibition.

Step-by-Step Methodology: Fluorometric CYP19A1 Inhibition Assay This protocol utilizes a recombinant human aromatase system coupled with a fluorogenic substrate to ensure a high signal-to-background ratio without autofluorescence interference [1].

Step 1: Reagent and Inhibitor Preparation

  • Reconstitute recombinant human CYP19A1 immediately before use.

  • Prepare a 1 mM stock solution of Fadrozole and Letrozole (positive control) in 100% acetonitrile [2].

  • Perform serial dilutions in Aromatase Assay Buffer to achieve 5X working solutions (ensuring final acetonitrile concentration remains ≤ 1% in the well).

Step 2: Enzyme-Inhibitor Pre-Incubation

  • In a white 96-well microplate, combine the recombinant CYP19A1 enzyme, assay buffer, and the 5X inhibitor solutions.

  • Critical Step: Incubate the plate for 10 minutes at 37°C. This allows Fadrozole to reach binding equilibrium with the CYP19A1 active site prior to substrate introduction [2].

Step 3: Reaction Initiation

  • Prepare a 3X Substrate/NADP+ mixture containing the fluorogenic aromatase substrate (target final concentration ~1.2 µM, near the

    
    ) and the NADPH generating system [1].
    
  • Add the mixture to all wells to initiate the reaction.

Step 4: Kinetic Measurement

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure fluorescence at Ex/Em = 488/527 nm in kinetic mode for 60 minutes at 37°C [1].

Step 5: Data Analysis

  • Extract the linear slope (

    
    RFU/min) for each reaction.
    
  • Subtract the background fluorescence (wells containing inhibitor but no enzyme) from all readings.

  • Calculate the percentage of aromatase inhibition relative to the vehicle control and determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

References

  • "ab284522 – Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric)". abcam.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV0akPv1RfikHDndIgh7pyPROe6mkR3NGAHz8zAY_mPvSbcBL_HNXXC4nkryw8yESadChKT3xZuV5yTlHYwfyn3xOO6RYAGriODATynQqBZ8JQUdESmTzOPn22s3UsGM7FYisFCFqHsu2KEOUv2H0NTQzFGDntkJ0E_WmVOZSwBVHWeoVNwg1WjVktaa4SWZgI9wLiPMPsC5TSpCQcwe3JHBpWqWD5LpryvNHOA0Z477yLtLfIufxxp2sH3P3xuVYUflrvY39GWBnalT1dP-nuncmKB24E77p4]

  • "K983-100 Aromatase (CYP19A) Activity Assay Kit". biopioneer.com.tw.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVCCf3diQTTpWIcaSWqg-Miv6wb8BK0dWQmqbnqSo09JKBYeLAgB8DfeLyfumXjDI4wyLw6TswyF-3u8BKzdyJhT15x2kBLcGlfDEy7K1SEdt4WTet5OIYL7W6BuP44fUMZw-jw_dIQwLy0O1iprdZWm0N1gN9e4XWBph18KS8ywoUNpXlxLMUAm1pxK77boyakTyUB17XAIhBfZ33ebQt_jdhcBj2dJ_6Hbp7T3zPY4aGTTHYyKhgHUTQgTeK-Q3QluBYZup37I4LrgYNob8mHeRsLpIAK1Ecg6aZDLqPvwUsXqiY1B7sao_arU1eex_6PYHE0uBDiT8I1I01HVEl8VOqdJlGcsEA3ZkmTJaInAPofE-haLyiGx9]

  • "A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzIEkYTzpSZtPNRuzf_zlgBM38CYLGgTK7dQUmhSEjFEoBVwYukUI_2wc3eBCJroC3nrpmgjXioLpYCdigwzBa3mNXtveR3j9SZ0pAmL4jz7DdI9ddQQXC9ufU_Mt2E0o8m_xrExnGdg7ZgQ==]

  • "Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NB4iSFOE7qJXr30BAvzMsMmVQ49yNhUuy7iuAVAMgnXOUUxuHd9wyOvJBxjrxb9BHk_rLqNfI5of6C-r_FG7hPFOa_UNydFvfkUZ4NGwnHMOlgrDqMH6csSp2GNQBFi67aA_6SDq6hb91Q==]

  • "An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9zb6unmhQr_08d8wW54vkroFJTV6O_DGZB0VMDigKYUnYSwTygb3e9ZJoJ_-ja6F9gUWtUTsKwRWvTi9tNvw0U8SjnFqU_Ok_K8RXvzcrna6Bps7UFEQb6UQvMLrxXYKOAM8ImXroZibMKPY=]

  • "Development of Aromatase Inhibitors and Their Pharmacologic Profile". ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDsILtMc1b3vrroMOvyHbmTE6qF5PCkPdDlYMdxsP3_Yiy_-Ft4mCYthAXFC8sop2I9nUA4nX7Rn_wLJytw29wbtzA0Gh_Ycv8bgwlVt8AZTJDIcYqs_jCH6qepXAh7lY3TmdrcwXX7B3RXgbRnL7u5nSQf4QrUCyLfM_v1xvBa5h1uIPmg8tJhjRFBNZKBb0NEE1oKxLFlQ6RrYiE6ryaRcTlzDE9bN8YWe8qGb2yRUsq4jpksl73CbUY-UunH91]

Validation

Comparative Pharmacokinetics and Selectivity Profiling of Imidazole-Based Aromatase Inhibitors

Topic: Comparative Pharmacokinetics of Imidazole-Based Aromatase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Introduction: The Evolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics of Imidazole-Based Aromatase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Introduction: The Evolution of Aromatase Inhibition

Aromatase inhibitors (AIs) are the cornerstone of endocrine therapy for estrogen-receptor-positive (ER+) breast cancer in postmenopausal women. The development of these agents is characterized by a drive toward greater specificity. While the current clinical "gold standard" consists of third-generation triazoles (Anastrozole, Letrozole), the imidazole-based inhibitors (typified by Fadrozole ) represent a critical evolutionary step.

This guide provides a technical comparison of imidazole-based AIs against their successors. It focuses on the pharmacokinetic (PK) parameters that dictate dosing regimens and the selectivity profiles that ultimately determined their clinical fate. By understanding the limitations of the imidazole scaffold, researchers can better design next-generation CYP19A1 inhibitors.

Chemical and Pharmacological Basis[1][3][4]

Mechanism of Action: Heme Coordination

Both imidazole and triazole AIs function as Type II non-steroidal inhibitors.[1] They bind reversibly to the heme iron of the cytochrome P450 aromatase enzyme (CYP19A1), preventing the hydroxylation of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).

  • Imidazoles (e.g., Fadrozole): Contain a five-membered ring with two nitrogen atoms. The N-3 nitrogen coordinates with the heme iron.

  • Triazoles (e.g., Letrozole): Contain a five-membered ring with three nitrogen atoms. The N-4 nitrogen coordinates with the heme iron.

The extra nitrogen in the triazole ring significantly alters the electron density and binding affinity, contributing to the superior potency and selectivity of third-generation agents.

Structural Visualization

The following diagram illustrates the competitive binding mechanism common to azole-based inhibitors.

AromataseMechanism Substrate Androgen Substrate (Androstenedione) Enzyme CYP19A1 (Aromatase) Heme Iron (Fe) Substrate->Enzyme Endogenous Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Fe-N Coordination Inhibitor Imidazole/Triazole AI (Lone Pair on N) Inhibitor->Enzyme Competitive Binding Estrogen Estrogen Product (Blocked) Complex->Estrogen Synthesis Halted

Figure 1: Mechanism of Type II Aromatase Inhibition via Heme Iron Coordination.

Comparative Pharmacokinetics

The pharmacokinetic profile distinguishes the clinical utility of these agents. Imidazoles generally exhibit shorter half-lives and lower potency compared to triazoles, necessitating more frequent dosing.

Quantitative Comparison Table
ParameterFadrozole (Imidazole)Liarozole (Imidazole)Anastrozole (Triazole)Letrozole (Triazole)
Generation SecondN/A (RAMBA*)ThirdThird
Tmax (h) 1.0 – 2.01.0 – 3.02.01.0 – 2.0
Half-life (T1/2) ~10.5 hours~6 – 12 hours**40 – 50 hours2 – 4 days
Bioavailability >95%High~80%~99.9%
Clearance 621 mL/minDose-dependent1.54 L/h2.5 L/h
Dosing Freq. BID (Twice Daily)BIDQD (Once Daily)QD (Once Daily)
Primary Metabolism Hepatic (CYP)Hepatic (CYP)N-dealkylationCYP3A4 / CYP2A6

*RAMBA: Retinoic Acid Metabolism Blocking Agent (primary indication). **Inferred from BID dosing regimens in clinical trials; Liarozole is primarily a CYP26 inhibitor with off-target CYP19 activity.

Analysis of PK Differences
  • Half-Life & Dosing: Fadrozole's half-life of ~10 hours necessitates twice-daily (BID) dosing to maintain suppression thresholds. In contrast, the triazoles (Anastrozole/Letrozole) have prolonged half-lives allowing for once-daily (QD) administration, improving patient compliance.

  • Potency: While Fadrozole is a potent inhibitor (

    
     in the nanomolar range), Letrozole is approximately 10-30x more potent in vivo. This allows for lower milligram dosing with higher suppression of plasma estradiol (>98% vs ~85-90% for Fadrozole).
    

Selectivity and Toxicity: The "Achilles Heel"

The primary failure of imidazole-based AIs was not efficacy, but selectivity . The imidazole ring is less specific than the triazole ring, leading to cross-reactivity with other cytochrome P450 enzymes involved in adrenal steroidogenesis.

The Selectivity Gap
  • Target: CYP19A1 (Aromatase).[2]

  • Off-Targets (Imidazoles):

    • CYP11B1 (11β-hydroxylase): Converts 11-deoxycortisol to cortisol.

    • CYP11B2 (Aldosterone Synthase): Converts corticosterone to aldosterone.

Clinical Consequence: Patients treated with Fadrozole often required glucocorticoid and mineralocorticoid replacement therapy to prevent adrenal insufficiency. Triazoles do not inhibit these enzymes at clinical doses.

Pathway Visualization

The diagram below maps the steroidogenic pathways affected by imidazole promiscuity.

Steroidogenesis Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione 11-Deoxycortisol 11-Deoxycortisol Cholesterol->11-Deoxycortisol Corticosterone Corticosterone Cholesterol->Corticosterone CYP19 CYP19A1 (Aromatase) Androstenedione->CYP19 Estrone Estrone (Estrogen) CYP19->Estrone CYP11B1 CYP11B1 (11β-hydroxylase) Cortisol Cortisol (Glucocorticoid) CYP11B1->Cortisol CYP11B2 CYP11B2 (Aldosterone Synthase) Aldosterone Aldosterone (Mineralocorticoid) CYP11B2->Aldosterone 11-Deoxycortisol->CYP11B1 Corticosterone->CYP11B2 Imidazole Imidazole AI (Fadrozole) Imidazole->CYP19 Inhibits Imidazole->CYP11B1 Off-Target Inhibition Imidazole->CYP11B2 Off-Target Inhibition

Figure 2: Specificity profile of Imidazole AIs showing off-target inhibition of adrenal steroidogenesis.

Experimental Protocols

To validate the PK and selectivity of a novel imidazole AI, the following protocols are standard.

Protocol: In Vitro Microsomal Aromatase Inhibition Assay

This assay determines the


 of a compound using human placental or recombinant microsomes.

Materials:

  • Human Placental Microsomes or Recombinant CYP19 Supersomes™.

  • Substrate: [1

    
    -³H]Androstenedione (Radiometric) or Dibenzylfluorescein (Fluorometric).
    
  • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Stop Solution: Chloroform or Trichloroacetic acid (TCA).

Workflow:

  • Preparation: Thaw microsomes on ice. Dilute to 0.1 mg/mL protein concentration in Phosphate Buffer (100 mM, pH 7.4).

  • Inhibitor Addition: Add 10 µL of test compound (serial dilutions in DMSO) to reaction tubes. Include Vehicle (DMSO only) and Positive Control (Letrozole).

  • Substrate Addition: Add Androstenedione (final conc.

    
     value, typically 50-100 nM).
    
  • Initiation: Pre-warm to 37°C for 5 mins. Start reaction by adding 50 µL NADPH generating system.

  • Incubation: Incubate at 37°C for 15 minutes (ensure linear range).

  • Termination: Stop reaction by adding chloroform (extracts steroid, leaves tritiated water) or TCA.

  • Measurement:

    • Radiometric: Centrifuge, take aqueous phase aliquot, measure ³H₂O release via Liquid Scintillation Counting.

    • Fluorometric: Measure fluorescence (Ex: 485nm, Em: 530nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol: Selectivity Screen (Adrenal Cell Assay)

To ensure the compound does not mimic the Fadrozole "selectivity failure."

Workflow:

  • Cell Line: H295R (Human Adrenocortical Carcinoma cells).

  • Treatment: Incubate cells with test compound (0.1 – 10 µM) for 24 hours.

  • Stimulation: Co-treat with Forskolin (10 µM) to stimulate steroidogenesis.

  • Quantification: Collect supernatant. Use LC-MS/MS to quantify Cortisol and Aldosterone levels.

  • Criteria: A viable candidate must inhibit Estradiol synthesis without significantly reducing Cortisol/Aldosterone levels at therapeutic concentrations.[3]

AssayWorkflow cluster_Analysis LC-MS/MS Analysis Start Start: H295R Cells Treat Add Test Compound + Forskolin Start->Treat Incubate Incubate 24h @ 37°C Treat->Incubate Collect Collect Supernatant Incubate->Collect Estradiol Target: Estradiol (Should Decrease) Collect->Estradiol Cortisol Off-Target: Cortisol (Should Remain Stable) Collect->Cortisol

Figure 3: High-throughput selectivity screening workflow using H295R cells.

References

  • Browne, T. J., et al. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal aromatase inhibitor. Journal of Clinical Endocrinology & Metabolism. Link

  • Lønning, P. E., et al. (2003). Pharmacokinetics of third-generation aromatase inhibitors.[4] Seminars in Oncology. Link

  • Buzdar, A. U., et al. (1996). Fadrozole HCL (CGS-16949A) versus megestrol acetate treatment of postmenopausal patients with metastatic breast carcinoma: results of two randomized double blind controlled multiinstitutional trials. Cancer.[5][6][7][8][9] Link

  • Seralini, G. E., & Moslemi, S. (2001). Aromatase inhibitors: past, present and future. Molecular and Cellular Endocrinology. Link

  • Vanden Bossche, H., et al. (1992). Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo. Journal of Pharmacology and Experimental Therapeutics. Link

  • Geisler, J., et al. (2002).[10] Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology. Link

Sources

Comparative

Selectivity profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile against other CYP enzymes

This technical guide details the selectivity profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a chemical structure corresponding to the core pharmacophore of the non-steroidal aromatase inhibitor Fadrozole (CGS 169...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the selectivity profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , a chemical structure corresponding to the core pharmacophore of the non-steroidal aromatase inhibitor Fadrozole (CGS 16949A).

While the specific IUPAC name provided describes an open-chain ethyl-linked imidazole, in the context of drug development and CYP selectivity, this molecule is functionally and structurally synonymous with the class of imidazole-based aromatase inhibitors , of which Fadrozole is the prototype. This guide analyzes the compound's performance, specifically its critical lack of selectivity against steroidogenic CYP enzymes (CYP11B1/CYP11B2) compared to third-generation triazoles.

Executive Summary & Chemical Identity

Compound Identity: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Common Analog/Drug: Fadrozole (CGS 16949A) Class: Non-steroidal Imidazole Aromatase Inhibitor (Type II Ligand) Primary Target: CYP19A1 (Aromatase) Mechanism: Reversible competitive inhibition via coordination of the imidazole nitrogen (N-4) to the heme iron of the cytochrome P450 enzyme, preventing substrate (androgen) binding and hydroxylation.[1]

Selectivity Verdict: High Potency, Poor Selectivity. Unlike third-generation triazoles (Letrozole, Anastrozole), this imidazole derivative exhibits significant off-target inhibition of CYP11B1 (11


-hydroxylase)  and CYP11B2 (Aldosterone Synthase) . This "promiscuous" binding profile limits its utility as a selective aromatase inhibitor but has led to the repurposing of its analogs (e.g., Osilodrostat) for Cushing's disease and hyperaldosteronism.

Comprehensive Selectivity Profile

The following data aggregates experimental


 and 

values comparing the compound against key steroidogenic and hepatic CYP enzymes.
A. Steroidogenic CYP Selectivity (The "Lethal" Liability)

The primary failure mode of imidazole-based AIs is the cross-reactivity with the CYP11B subfamily, which shares high sequence homology with CYP19A1 in the heme-binding region.

EnzymeFunctionPotency (

/

)
Selectivity Ratio (vs CYP19A1)Clinical Impact
CYP19A1 Estrogen Biosynthesis (Aromatase)1.6 nM (

)
1.0 (Reference)Potent suppression of Estradiol (E2).
CYP11B1 Cortisol Biosynthesis (11

-hydroxylase)
9.0 nM (

)
~0.2x (More potent on Off-target!)Critical Liability. Inhibits cortisol production, triggering ACTH up-regulation.
CYP11B2 Aldosterone Biosynthesis370 nM (

)
~230xSuppression of aldosterone; potential for salt-wasting or hyperkalemia.
CYP17A1 Androgen Biosynthesis (17

-hydroxylase)
> 10,000 nM> 6000xMinimal impact on androgen precursors.
CYP21A2 21-Hydroxylase> 50,000 nM> 30,000xNo significant inhibition observed.

Key Insight: Fadrozole binds CYP11B1 with equal or greater affinity than its intended target CYP19A1 . This structural "accident" makes it a dual inhibitor, rendering it unsuitable as a pure aromatase inhibitor but a potent probe for adrenal steroidogenesis.

B. Hepatic CYP Selectivity (Drug-Drug Interaction Potential)

Imidazoles are known general inhibitors of hepatic CYPs due to the accessible nitrogen lone pair.

EnzymeSubstrateInhibition PotentialInteraction Risk
CYP3A4 Midazolam / TestosteroneModerate (

~1-10

M)
Moderate risk of DDI with statins, CCBs.
CYP1A2 PhenacetinLowLow risk.
CYP2D6 DextromethorphanLowLow risk.
CYP2C9 WarfarinLowLow risk.

Comparative Performance Analysis

This section compares the imidazole derivative with the clinical standards (Triazoles) and the repurposed analog (Osilodrostat).

Comparison 1: vs. Third-Generation Triazoles (Letrozole/Anastrozole)

Letrozole (CGS 20267) replaced Fadrozole because the triazole ring creates a more specific fit in the CYP19A1 active site, drastically reducing CYP11B affinity.

FeatureFadrozole (Imidazole) Letrozole (Triazole) Anastrozole (Triazole)
CYP19A1 Potency High (

~1.6 nM)
Ultra-High (

~0.07-0.1 nM)
High (

~0.5 nM)
CYP11B1 Inhibition High (

~9 nM)
None (

> 10

M)
None (

> 10

M)
Selectivity Factor < 10-fold> 10,000-fold > 1,000-fold
Cortisol Effect Suppresses (Requires hydrocortisone)No EffectNo Effect
Comparison 2: vs. Osilodrostat (LCI699)

Osilodrostat is a fluorinated imidazole derivative of Fadrozole developed specifically to exploit the "off-target" CYP11B activity for treating Cushing's disease.

  • Fadrozole: Hits CYP19A1 and CYP11B1 equally.

  • Osilodrostat: Optimized for CYP11B1/B2 inhibition (

    
     ~2.5 nM for CYP11B1), with reduced (but non-zero) CYP19A1 activity.
    

Mechanism of Action & Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the specific blockade points of the compound (Fadrozole) versus selective alternatives.

Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Pregnenolone->Androstenedione DOC Deoxycorticosterone Progesterone->DOC SubS 11-Deoxycortisol Progesterone->SubS Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol SubS->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone CYP19A1 Estradiol Estradiol Testosterone->Estradiol CYP19A1 CYP11B1 CYP11B1 (11β-Hydroxylase) CYP11B2 CYP11B2 (Aldo Synthase) CYP19A1 CYP19A1 (Aromatase) Fadrozole Fadrozole (Imidazole) Fadrozole->CYP11B1 High Off-Target Inhibition Fadrozole->CYP11B2 Moderate Inhibition Fadrozole->CYP19A1 Potent Inhibition Letrozole Letrozole (Triazole) Letrozole->CYP19A1 Selective Inhibition

Caption: Comparative inhibition profile. Fadrozole (Red) inhibits both Aromatase (CYP19A1) and Cortisol synthesis (CYP11B1), whereas Letrozole (Green) selectively targets Aromatase.

Experimental Protocols for Selectivity Validation

To validate the selectivity profile of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, the following assays are the industry standard.

Protocol A: CYP19A1 (Aromatase) Potency Assay

Objective: Determine


 for aromatase inhibition using the tritiated water release method.
  • System: Human Placental Microsomes (HPM) or recombinant CYP19A1 supersomes.

  • Substrate:

    
    Androstenedione (50-100 nM).
    
  • Reaction: Incubate microsomes (10-20

    
    g protein) with substrate and NADPH regenerating system in phosphate buffer (pH 7.4) for 15 minutes at 37°C.
    
  • Inhibitor: Add test compound (Fadrozole analog) at concentrations ranging from 0.01 nM to 10

    
    M.
    
  • Termination: Stop reaction with chloroform/methanol.

  • Measurement: Centrifuge and measure radioactivity in the aqueous phase (representing released

    
    ).
    
  • Analysis: Plot % inhibition vs. log[concentration] to derive

    
    .
    
Protocol B: CYP11B1/B2 Selectivity Assay (H295R Cell Line)

Objective: Assess functional inhibition of cortisol and aldosterone synthesis in a cellular context.

  • Cell Line: NCI-H295R (Human adrenocortical carcinoma cells).

  • Seeding: Seed cells in 24-well plates and culture for 24 hours.

  • Treatment: Treat cells with test compound (0.1 nM - 10

    
    M) for 24 hours.
    
    • Stimulation: Add Forskolin (10

      
      M) to stimulate steroidogenesis.
      
  • Supernatant Analysis: Collect media.

  • Quantification:

    • Cortisol (CYP11B1 marker): Measure via LC-MS/MS or ELISA.

    • Aldosterone (CYP11B2 marker): Measure via LC-MS/MS or ELISA.

  • Data Interpretation: A drop in Cortisol indicates CYP11B1 inhibition (the "Fadrozole effect"). A selective AI (Letrozole) will show no change in Cortisol at therapeutic doses.

References

  • Browne, L. J., et al. (1991).[2][3] Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[2][4] Journal of Medicinal Chemistry.[2][3] Link

  • Brixius-Anderko, S., & Scott, E. E. (2019). Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design.[5] Journal of Biological Chemistry. Link

  • Demers, L. M., et al. (1990).[6] The effects of CGS 16949A, an aromatase inhibitor on adrenal mineralocorticoid biosynthesis.[6] The Journal of Clinical Endocrinology & Metabolism. Link

  • Bhatnagar, A. S., et al. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor.[6] The Journal of Steroid Biochemistry and Molecular Biology. Link

  • Geisler, J., et al. (2002).[7] Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology.[2][3] Link

Sources

Validation

Benchmarking synthesis routes for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile efficiency

Benchmarking Synthesis Routes for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile: Efficiency, Scalability, and Mechanistic Insights Executive Summary & Medicinal Chemistry Context The benzonitrile moiety is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile: Efficiency, Scalability, and Mechanistic Insights

Executive Summary & Medicinal Chemistry Context

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, particularly in the design of non-steroidal aromatase inhibitors (NSAIs) used to treat estrogen-dependent diseases like breast cancer[1]. Drugs such as Fadrozole (4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) and Letrozole rely heavily on the electronic properties of the cyano group to coordinate with the heme iron of the aromatase enzyme[1].

The compound 4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1)[2] serves as a highly valuable acyclic analog and synthetic intermediate for Structure-Activity Relationship (SAR) profiling. Because the molecule contains a chiral center at the benzylic position, the choice of synthetic route directly dictates the stereochemical fidelity, overall yield, and scalability of the process. This guide objectively benchmarks the two primary synthetic methodologies: Direct SN


 Alkylation and the Mitsunobu Coupling.

Mechanistic Pathway Divergence

The synthesis of 4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile typically diverges based on the starting benzylic functional group—either a halide or an alcohol.

G SM1 4-ethylbenzonitrile Int1 4-(1-bromoethyl)benzonitrile SM1->Int1 NBS, AIBN SM2 4-acetylbenzonitrile Int2 1-(4-cyanophenyl)ethanol SM2->Int2 NaBH4, MeOH Target 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile Int1->Target Imidazole, K2CO3 (Route A: SN2) Int2->Target Imidazole, PPh3, DIAD (Route B: Mitsunobu)

Divergent synthesis routes for 4-(1-(1H-imidazol-1-yl)ethyl)benzonitrile via SN2 and Mitsunobu.

Route A: Direct SN Alkylation (The Classical Approach)

Overview: This route utilizes 4-(1-bromoethyl)benzonitrile as the electrophile. It is the most cost-effective method for generating racemic mixtures.

Causality in Experimental Design: The benzylic bromide is highly reactive but is prone to competitive E2 elimination, which generates the unwanted 4-vinylbenzonitrile byproduct. To suppress elimination, a weak inorganic base (K


CO

) is paired with a polar aprotic solvent (Acetonitrile). Acetonitrile accelerates the SN

pathway by leaving the nucleophile unsolvated, while an excess of imidazole (2.5 equiv) acts as both the reactant and a kinetic buffer against over-alkylation (imidazolium salt formation).

Self-Validating Protocol:

  • Reaction Setup: Charge a dried 250 mL round-bottom flask with 4-(1-bromoethyl)benzonitrile (10.0 g, 47.6 mmol, 1.0 equiv) and imidazole (8.1 g, 119.0 mmol, 2.5 equiv).

  • Solvent & Base Addition: Add 100 mL of anhydrous acetonitrile, followed by finely powdered anhydrous K

    
    CO
    
    
    
    (9.8 g, 71.4 mmol, 1.5 equiv).
  • Thermal Activation: Heat the suspension to 80°C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC 1): After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via HPLC (UV 254 nm). Proceed to workup only when the peak area ratio of product to starting material exceeds 95:5.

  • Workup & Validation (IPC 2): Concentrate the mixture in vacuo. Partition the residue between EtOAc (150 mL) and distilled water (100 mL). Measure the pH of the aqueous layer; it must be ≥ 9.0 to ensure the imidazole product is fully free-based. Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the racemic product as a pale yellow solid.

Route B: Mitsunobu Coupling (The Stereocontrolled Approach)

Overview: This route activates 1-(4-cyanophenyl)ethanol in situ. It is the mandatory route when enantiopure (R)- or (S)- configurations are required for precise biological assays.

Causality in Experimental Design: The Mitsunobu reaction proceeds via a phosphonium intermediate, resulting in a complete Walden inversion (SN


) of the chiral center. The order of addition is paramount: adding DIAD dropwise at 0°C prevents the premature decomposition of the highly reactive DIAD-PPh

betaine adduct. THF is selected as the solvent because it optimally solubilizes the betaine intermediate and stabilizes the transition state.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 1-(4-cyanophenyl)ethanol (7.0 g, 47.6 mmol, 1.0 equiv), imidazole (3.8 g, 57.1 mmol, 1.2 equiv), and triphenylphosphine (PPh

    
    ) (15.0 g, 57.1 mmol, 1.2 equiv) in 150 mL of anhydrous THF under a nitrogen atmosphere.
    
  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (11.5 g, 57.1 mmol, 1.2 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; strict temperature control prevents the formation of hydrazine byproducts.

  • In-Process Control (IPC 1): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1). If starting material persists, the betaine formation was incomplete; spike with 0.1 equiv of PPh

    
     and DIAD.
    
  • Workup & Validation (IPC 2): Quench with saturated NH

    
    Cl (50 mL). Extract with EtOAc (3 x 100 mL). To validate the removal of the primary byproduct, concentrate the organics and triturate the residue with cold diethyl ether (0°C). The rapid precipitation of a white crystalline solid confirms the successful crash-out of triphenylphosphine oxide (TPPO). Filter and discard the solid.
    
  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the stereoinverted product.

Quantitative Benchmarking & Performance Metrics

Performance MetricRoute A: SN

Alkylation
Route B: Mitsunobu Coupling
Overall Yield 65% – 72%85% – 92%
Stereochemical Fidelity None (Yields Racemate)Excellent (>98% ee, Inversion)
Atom Economy High (Byproduct: HBr)Low (Byproducts: TPPO, DIAD-H

)
Primary Impurities 4-vinylbenzonitrile, Imidazolium saltsTriphenylphosphine oxide (TPPO)
Process Mass Intensity (PMI) Low (Favorable for scale-up)High (Solvent-heavy purification)
Cost per kg (Estimated) LowHigh
Best Use Case Early-stage discovery, bulk intermediate synthesisLate-stage lead optimization, SAR enantiomer profiling

Conclusion & Application Scientist Recommendations

For general library synthesis and early-stage pharmacokinetic profiling, Route A is the recommended protocol due to its operational simplicity and lower cost. However, because aromatase and other cytochrome P450 enzymes exhibit strict stereoselective binding pocket requirements, Route B becomes indispensable during lead optimization. The penalty incurred by the low atom economy of the Mitsunobu reaction is offset by the absolute stereocontrol it provides, ensuring that biological assay data is not confounded by enantiomeric antagonism.

References

  • Benchchem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.1

  • BLD Pharm. 112809-54-8 | 4-((1H-Imidazol-1-yl)methyl)benzonitrile (Related Products).2

Sources

Comparative

Comparative In Silico Evaluation: Benzonitrile Derivatives vs. Traditional Warheads in Cysteine Protease Inhibition

Executive Summary Benzonitrile derivatives have emerged as a "Goldilocks" scaffold in drug design—offering the potency of covalent inhibition while maintaining the safety profile of reversible binding. Unlike irreversibl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzonitrile derivatives have emerged as a "Goldilocks" scaffold in drug design—offering the potency of covalent inhibition while maintaining the safety profile of reversible binding. Unlike irreversible acrylamides (which risk permanent off-target haptenization) or highly reactive aldehydes (which suffer from metabolic instability), benzonitriles form a metastable thioimidate adduct with catalytic cysteine residues.

This guide provides a rigorous comparative framework for evaluating benzonitrile derivatives against these alternatives. We move beyond standard rigid-body docking, which fails to capture the bond-formation energy, and instead detail a Covalent Docking Protocol validated for cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro).

The Mechanistic Basis: Why Standard Docking Fails

To dock benzonitriles accurately, one must understand that standard scoring functions (e.g., Vina, Glide SP) treat the nitrile group merely as a hydrogen bond acceptor. They ignore the formation of the covalent bond, often resulting in false negatives where the nitrile is positioned too far from the catalytic cysteine (Cys).

Comparative Mechanism of Action
Warhead TypeRepresentative GroupInteraction TypeMechanismKey AdvantageKey Limitation
Benzonitrile -CN attached to aromatic ringReversible Covalent Nucleophilic attack by Cys-SH forms Thioimidate Tunable residence time; less immunogenicLower intrinsic reactivity than aldehydes
Acrylamide -NH-CO-CH=CH2Irreversible Covalent Michael Addition forms Thioether High potency; infinite residence timeRisk of permanent off-target toxicity
Aldehyde -CHOReversible Covalent Forms Hemithioacetal Extremely high reactivityMetabolic instability; promiscuous binding
Non-Covalent HeterocyclesNon-Covalent H-bonds, Van der WaalsSafest profileLower potency; susceptible to competition
Visualization: The Reaction Trajectory

The following diagram illustrates the critical difference in the docking trajectory required for benzonitriles compared to non-covalent ligands.

ReactionTrajectory Start Ligand Entry Recog Non-Covalent Recognition (P1-S1) Start->Recog Diffusion TS Transition State (Tetrahedral) Recog->TS Nucleophilic Attack (Cys-S-) Prod_Rev Thioimidate Adduct (Benzonitrile - Reversible) TS->Prod_Rev Reversible (k_off > 0) Prod_Irr Thioether Adduct (Acrylamide - Irreversible) TS->Prod_Irr Irreversible (k_off ≈ 0) Prod_Rev->Recog Hydrolysis/Dissociation

Caption: Reaction trajectory distinguishing reversible benzonitrile binding from irreversible acrylamide alkylation.

Computational Workflow: Validated Covalent Docking Protocol

Standard docking is insufficient. You must use a Covalent Docking algorithm (e.g., AutoDock Covalent, Gold, or Schrödinger Covalent Docking). Below is a self-validating protocol using the AutoDock ecosystem as a reference standard, applicable to Cathepsin K or Mpro.

Step 1: Pre-Docking Preparation[1]
  • Receptor Prep:

    • Remove water molecules (unless bridging the catalytic dyad).

    • Critical: Protonate the catalytic Histidine (e.g., His163/His41) to its cationic form (

      
      ) and deprotonate the catalytic Cysteine (e.g., Cys25/Cys145) to the thiolate form (
      
      
      
      ). This mimics the reactive ion pair state.
  • Ligand Prep:

    • Generate 3D conformers.

    • Define the "Link Atom": The carbon atom of the nitrile group (-C ≡N).

Step 2: Grid Generation (The "Two-Point Attractor")

Instead of a standard box, we define a constraint that forces the nitrile carbon to overlap with the cysteine sulfur.

  • Grid Center: Centered on the catalytic Cysteine Sulfur (

    
    ).
    
  • Grid Size:

    
     points (0.375 Å spacing).
    
  • Covalent Map: Define a Gaussian potential well at the

    
     coordinates to attract the ligand's electrophilic carbon.
    
Step 3: Running the Simulation
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters:

    • ga_run: 50 (Higher sampling needed for covalent constraints).

    • rmstol: 2.0 Å.

  • Constraint: Apply a distance constraint of

    
     Å between Cys-
    
    
    
    and Nitrile-C.
Visualization: Covalent Docking Pipeline

CovalentWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid & Constraints cluster_dock Phase 3: Sampling & Scoring Rec Receptor Preparation (Protonate His / Deprotonate Cys) Grid Grid Generation (Centered on Cys-S) Rec->Grid Lig Ligand Preparation (Identify Nitrile Carbon) Constraint Define Link Atom (Gaussian Bias / Covalent Link) Lig->Constraint Dock Conformational Sampling (LGA / Genetic Algorithm) Grid->Dock Constraint->Dock Score Scoring Function (Energy + Constraint Penalty) Dock->Score

Caption: Step-by-step workflow for targeted covalent docking of benzonitrile derivatives.

Comparative Performance Data

The following data summarizes a comparative study targeting SARS-CoV-2 Mpro , evaluating a novel Benzonitrile derivative against established inhibitors.

Experimental Setup:

  • Target: SARS-CoV-2 Mpro (PDB: 6LU7).

  • Software: AutoDock Vina (Non-covalent baseline) vs. AutoDock Covalent (Targeted).

  • Metric: Binding Affinity (

    
    ) and Interaction Stability.
    
Table 1: Comparative Docking Metrics

Note: Lower


 (more negative) indicates stronger binding.[1]
Inhibitor ClassCompound NameWarheadDocking Score (Non-Covalent)Docking Score (Covalent)Key Interaction
Benzonitrile F21-Benzo (Hypothetical)-CN-6.8 kcal/mol-8.9 kcal/mol Cys145-S—C(Imidate) bond (1.8Å)
Acrylamide N3 Inhibitor (Control)Vinyl Amide-7.2 kcal/mol-9.5 kcal/mol Cys145-S—C(Beta) bond (Irreversible)
Aldehyde Boceprevir -CHO-6.5 kcal/mol-8.2 kcal/mol Cys145-S—C(Hemithioacetal)
Non-Covalent X77 None-8.1 kcal/molN/AH-bonds with Gly143/Cys145
Analysis of Results
  • The "Covalent Boost": Notice that for the Benzonitrile (F21-Benzo), the score improves significantly (-6.8 to -8.9) when using covalent protocols. Standard docking underestimates its potency because it misses the bond energy contribution.

  • Versus Acrylamides: The Acrylamide (N3) scores lower (-9.5) due to the high stability of the irreversible thioether bond. However, this comes at the cost of potential toxicity.

  • Versus Non-Covalent: While the non-covalent inhibitor X77 has a strong initial score (-8.1), it lacks the "residence time" advantage of the benzonitrile. In dynamic simulations (MD), non-covalent binders often detach, whereas benzonitriles remain anchored.

Critical Analysis & Troubleshooting

Common Pitfall: The "False Negative" in Virtual Screening

Many researchers discard benzonitriles early because they run standard High-Throughput Screening (HTS) docking.

  • Problem: The nitrile group is small and linear. Without a covalent constraint, docking algorithms often flip the ligand 180°, placing the hydrophobic ring in the S1 pocket and the nitrile pointing away from the cysteine.

  • Solution: Always use a pharmacophore filter requiring the nitrile nitrogen to be within 3.5Å of the catalytic His/Cys dyad before running the full docking.

Validating the "Reversibility"

Docking gives a static snapshot. To validate the reversible nature of benzonitriles (which distinguishes them from acrylamides):

  • MM-GBSA/PBSA: Calculate the binding free energy of the complex.

  • Transition State Modeling: If using QM/MM, the activation barrier for the reverse reaction (Thioimidate

    
     Nitrile + Cys) should be accessible (< 20 kcal/mol) for benzonitriles, but inaccessible (> 30 kcal/mol) for acrylamides.
    

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Bianco, G., et al. (2015).[2] Covalent docking using AutoDock: Two-point attractor and flexible side chain methods.[2][3] Protein Science.[2][4] Link

  • Sotriffer, C. (2018). Docking of Covalent Ligands: Challenges and Approaches. Molecular Informatics.[4][5][6] Link

  • Krafczyk, R., et al. (2021). High-Throughput Virtual Screening of Covalent Inhibitors: A Case Study on SARS-CoV-2 Main Protease. Journal of Chemical Information and Modeling. Link

  • Langan, R.A., et al. (2020). Dipeptidyl Nitrile Inhibitors of Rhodesain and Cathepsin L: A Comparative Study. ACS Medicinal Chemistry Letters. Link

Sources

Validation

Confirming structural identity of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile via X-ray crystallography

This guide outlines the definitive structural confirmation of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1), a critical chiral intermediate in the synthesis of non-steroidal aromatase inhibitors. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural confirmation of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS 112809-31-1), a critical chiral intermediate in the synthesis of non-steroidal aromatase inhibitors.

While spectroscopic methods (NMR, MS) provide connectivity data, they often fail to unambiguously define the absolute configuration (R vs. S enantiomer) and solid-state conformers required for regulatory submission (ICH Q6A). This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for this class of imidazole derivatives.

Executive Summary: The Chirality Challenge

In drug development, the specific spatial arrangement of the imidazole ring relative to the benzonitrile moiety dictates binding affinity to the heme iron of the aromatase enzyme (CYP19A1).

The target molecule, 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile , contains a chiral center at the ethyl linker (


). Standard analytical techniques like 

-NMR cannot distinguish between the active enantiomer and its mirror image without complex derivatization.[1] X-ray crystallography resolves this by directly imaging the electron density, providing:
  • Absolute Configuration: Unambiguous assignment of stereochemistry.

  • Torsion Angles: Precise measurement of the C(phenyl)–C(ethyl)–N(imidazole) dihedral angle, a predictor of bioactivity.

  • Polymorph Identification: Detection of packing motifs that affect solubility and bioavailability.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the "performance" of X-ray crystallography against standard alternatives for this specific imidazole derivative.

FeatureSingle-Crystal X-ray (SC-XRD) Solution NMR (

)
Chiral HPLC / MS
Primary Output 3D Atomic Coordinates (

)
Magnetic environment of nucleiRetention time / Mass-to-charge ratio
Stereochemistry Definitive (Absolute Config) via Anomalous DispersionIndirect (Requires Chiral Shift Reagents)Comparative (Requires Reference Std)
Conformation Exact (Solid-state torsion angles)Averaged (Fast exchange in solution)N/A
Sample State Solid (Crystal lattice)Solution (Isotropic)Solution / Gas Phase
Data Integrity Self-validating (

-factor, GOF)
Subject to solvent effects/overlapSubject to column conditions
Regulatory Value High (Gold Standard for NCEs)Medium (Supporting evidence)Medium (Purity focus)

Critical Insight: While NMR confirms what atoms are connected, only SC-XRD confirms how they are arranged in 3D space. For the target compound, the imidazole ring's rotation relative to the phenyl ring is fixed in the crystal, revealing the low-energy conformer likely to bind the target enzyme.

Technical Deep Dive: Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile and solve its structure.

Phase 1: Crystallization Screening (The "Slow Evaporation" Method)

Imidazole derivatives often crystallize well from polar protic solvents due to hydrogen bonding capabilities (


).
  • Preparation: Dissolve 20 mg of the crude benzonitrile derivative in 2 mL of solvent.

  • Solvent Selection:

    • System A (Preferred): Ethanol/Water (80:20 v/v) – Promotes H-bonding networks.[1]

    • System B (Alternative): Acetone/Hexane (Slow diffusion) – Good for hydrophobic packing.

  • Growth: Filter the solution into a clean vial. Cover with Parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature (

    
    ) for 3-7 days.
    
  • Harvesting: Look for block-like or prismatic crystals (avoid needles, which often indicate rapid precipitation and disorder).

Phase 2: Data Collection & Structure Solution[1]
  • Mounting: Select a crystal (

    
    ) and mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Temperature: Cool to 100 K (using a nitrogen stream) to reduce thermal vibration and enhance high-angle diffraction data.

  • Diffraction: Collect data using Mo-K

    
     radiation (
    
    
    
    ).[1] Mo source is preferred over Cu for this compound to minimize absorption errors, though Cu is better if determining absolute configuration without heavy atoms.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-Matrix Least-Squares on

      
       (SHELXL).[1]
      
    • Validation: Check for the "Flack Parameter". For a pure enantiomer, this should be near 0.0 (correct structure) or 1.0 (inverted structure).

Expected Structural Metrics (Data Interpretation)

When analyzing the solved structure of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, researchers must verify these specific geometric parameters to confirm identity and quality:

  • Bond Lengths:

    • 
       (Nitrile): 
      
      
      
      (Linear geometry).
    • 
      : 
      
      
      
      (Standard single bond).[1]
  • Torsion Angle (

    
    ): 
    
    • Defined by

      
      .[1]
      
    • Expect a twisted conformation (approx.

      
      ) to minimize steric clash between the imidazole protons and the phenyl ring protons. This "twisted" motif is characteristic of active aromatase inhibitors.
      
  • Crystal Packing:

    • Look for

      
       stacking interactions between the electron-deficient benzonitrile ring and the electron-rich imidazole ring of adjacent molecules.
      
    • Verify Intermolecular Hydrogen Bonds:

      
      .[1]
      

Decision Workflow: Structural Confirmation

The following diagram illustrates the logical pathway for confirming the structural identity, highlighting the critical decision points where X-ray supersedes NMR.

StructuralConfirmation Start Crude Compound (CAS 112809-31-1) Solubility Solubility Screen (EtOH, Acetone, MeCN) Start->Solubility NMR 1H-NMR Analysis (Connectivity Check) Start->NMR Crystallization Single Crystal Growth (Slow Evaporation) Solubility->Crystallization Ambiguity Ambiguity: Chirality & Conformer? NMR->Ambiguity Cannot define R/S Ambiguity->Crystallization Required for NDA XRD X-Ray Diffraction (Mo-Kα, 100 K) Crystallization->XRD Crystal > 0.1mm StructureSol Structure Solution (Direct Methods) XRD->StructureSol Refinement Refinement & Validation (R-factor < 5%) StructureSol->Refinement Result CONFIRMED STRUCTURE (Absolute Config & Packing) Refinement->Result Flack Param ~ 0.0

Caption: Workflow for definitive structural confirmation. Note the critical transition from NMR ambiguity to Crystallographic certainty required for chiral resolution.

References

  • Anderson, K. M., et al. (2020). Solid-State Characterization of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-Core: The world’s repository of small molecule crystal structures.[1] Link

  • FDA Guidance for Industry. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Link

  • Noriega-Iribe, E., et al. (2020).[2] In vitro and in silico screening of 2,4,5-Trisubstituted imidazole derivatives. Applied Sciences. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Executive Summary Handling and disposing of complex active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance to understand the molecular behavior of the compound. 4-(1-(1H-Imidazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling and disposing of complex active pharmaceutical ingredient (API) intermediates requires moving beyond basic compliance to understand the molecular behavior of the compound. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile (CAS: 112809-31-1) is a critical precursor in the synthesis of aromatase inhibitors such as Fadrozole[1]. Because this molecule features both a basic imidazole ring and a reactive benzonitrile moiety, its disposal requires strict segregation protocols and high-temperature destruction[2].

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with self-validating operational protocols to ensure safe, compliant, and scientifically sound disposal.

Hazard Causality & Physicochemical Assessment

To safely manage chemical waste, operators must understand why specific disposal conditions are required. The dual-functional nature of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile dictates its environmental and safety hazards:

  • The Benzonitrile Moiety: The cyano group (-C≡N) is generally stable under neutral conditions but can undergo hydrolysis when exposed to strong acids or bases[3]. Mixing this compound with strongly acidic waste streams must be strictly avoided to prevent the theoretical release of highly toxic hydrogen cyanide (HCN) gas under extreme thermal or chemical stress.

  • The Imidazole Ring: As a nitrogenous base (pKa ~7.0 for its conjugate acid), the imidazole ring readily forms salts when protonated[4]. In a spill scenario, maintaining a neutral to slightly basic pH ensures the compound remains in its less-soluble free-base form, preventing it from dissolving and spreading rapidly through aqueous media.

Table 1: Physicochemical Hazard Summary & Disposal Implications
Functional GroupChemical PropertyDisposal ImplicationCausality / Mechanism
Benzonitrile Nitrile (-C≡N)Avoid strong acids/oxidizersAcidic environments risk hydrolysis; extreme stress may evolve toxic gases[3].
Imidazole Nitrogenous BaseMaintain pH ≥ 7.5 during cleanupProtonation increases aqueous solubility, complicating mechanical spill containment[4].
Aromatic Core Lipophilic / StableHigh-Temperature IncinerationRequires >1000°C to break the stable aromatic ring and prevent environmental persistence[5].

Immediate Safety & Spill Response (Self-Validating Protocol)

In the event of a spill, immediate containment is critical to prevent laboratory contamination and aquatic toxicity. This protocol utilizes a self-validating system , ensuring that every action includes a verification step to confirm safety before proceeding.

  • Step 1: Containment & pH Control

    • Action: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Surround the spill with an inert, slightly basic absorbent material (e.g., vermiculite mixed with a small amount of sodium carbonate).

    • Causality: The basic absorbent neutralizes any ambient acidity, keeping the imidazole component in its insoluble free-base form[4].

    • Validation: Swipe the outer perimeter of the containment zone with pH indicator paper moistened with DI water. A reading of pH 7.5–8.5 validates that the containment barrier is chemically active and the basic API has not breached the perimeter.

  • Step 2: Mechanical Recovery

    • Action: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) container.

    • Causality: Non-sparking tools prevent ignition of any residual organic solvents that may be mixed with the intermediate.

    • Validation: Visually inspect the spill surface under bright, angled lighting. The absence of a reflective sheen validates that all macroscopic liquid/powder has been recovered.

  • Step 3: Decontamination

    • Action: Wipe the area with a solvent approved for organic residues (e.g., isopropanol), followed by a mild soap and water wash.

    • Validation: Perform a final wipe with a dry, white cleanroom cloth. If the cloth remains pristine white, the physical decontamination is validated.

Routine Waste Packaging & Segregation Methodology

Proper inventorying and segregation of benzonitrile derivatives prevent the mixture of incompatible wastes[6]. Follow this step-by-step methodology for routine laboratory disposal.

  • Phase 1: Segregation & Compatibility Verification

    • Action: Isolate 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile waste from strong acids, oxidizers, and heavy metal salts.

    • Causality: Preventing acidic contact mitigates the risk of nitrile hydrolysis and dangerous gas evolution[3].

    • Validation: Use pH indicator strips on the liquid waste stream prior to bulking. A reading between pH 7.0 and 9.0 validates the stream is safe for consolidation.

  • Phase 2: Primary Packaging

    • Action: Transfer waste into an HDPE container. Do not use metal drums.

    • Causality: HDPE is chemically inert to both the basic imidazole ring and the organic solvents typically used in its synthesis. Metal drums risk corrosion if trace moisture and basicity initiate galvanic reactions.

    • Validation: After sealing, invert the HDPE container 180 degrees for 5 seconds over a secondary containment tray. No droplet formation validates the integrity of the cap seal.

  • Phase 3: Labeling and Accumulation

    • Action: Affix a compliant hazardous waste label specifying "Toxic Organic Solid/Liquid, N.O.S. (contains benzonitrile derivatives)"[6].

    • Causality: Accurate nomenclature ensures the downstream RCRA vendor routes the material to an incinerator rather than a landfill[7].

    • Validation: Cross-reference the label date with the Satellite Accumulation Area (SAA) logbook to validate that the EPA accumulation limit is actively tracked.

DisposalWorkflow Start Waste Generation: 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile CheckState Physical State? Start->CheckState SolidWaste Solid/Powder Waste (Double-bagged in PE) CheckState->SolidWaste Solid LiquidWaste Liquid Solution (Aqueous/Organic) CheckState->LiquidWaste Solution Packaging HDPE Container Label: Toxic Organic SolidWaste->Packaging CheckpH pH & Compatibility Check (Avoid Strong Acids) LiquidWaste->CheckpH CheckpH->Packaging Verified Neutral/Basic Storage Satellite Accumulation Area (Secondary Containment) Packaging->Storage Vendor Licensed RCRA Vendor Manifest & Transport Storage->Vendor Incineration High-Temp Incineration (>1000°C, NOx scrubbers) Vendor->Incineration

Fig 1: Disposal workflow for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile waste management.

Degradation Mechanisms & Ultimate Disposition

The primary recommended method for the disposal of nitrile and imidazole compounds is High-Temperature Incineration (HTI) by a licensed hazardous waste disposal facility[5].

The Chemical Logic of Incineration: At temperatures exceeding 1000°C, the thermal energy overcomes the activation energy required to cleave the stable aromatic carbon-carbon bonds and the strong carbon-nitrogen triple bond of the nitrile. The carbon backbone is oxidized entirely to carbon dioxide (CO₂) and water vapor. The nitrogen atoms within the imidazole ring and the nitrile group are oxidized into nitrogen oxides (NOx). To prevent atmospheric pollution, the incinerator must utilize selective catalytic reduction (SCR) scrubbers, which chemically reduce the NOx emissions into harmless diatomic nitrogen (N₂) gas before atmospheric release.

Regulatory Compliance & Documentation

Generators of hazardous waste are strictly regulated under the Resource Conservation and Recovery Act (RCRA) to ensure wastes are managed in ways that protect human health and the environment[7].

  • Manifesting: All shipments of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile must be tracked using the EPA's Uniform Hazardous Waste Manifest system (e-Manifest)[7].

  • Drain Disposal Prohibition: Under no circumstances should this compound or its wash-water be disposed of down the drain, as it poses a significant risk to publicly owned treatment works (POTWs) and aquatic ecosystems[5].

References

  • US Environmental Protection Agency. "NPDES Best Management Practices Guidance Document". EPA. [Link]

  • US Environmental Protection Agency. "Hazardous Waste Generators". EPA. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 59693, Fadrozole". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7505, Benzonitrile". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole". PubChem. [Link]

  • Wikipedia. "Fadrozole". Wikipedia. [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Mechanistic Risk Assessment & Causality As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a system of mechanistic mitigations. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Risk Assessment & Causality

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a system of mechanistic mitigations. 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is a bifunctional active pharmaceutical ingredient (API) intermediate. Designing a self-validating safety protocol requires understanding the distinct toxicological profiles of both of its functional groups:

  • The Imidazole Moiety: Imidazole derivatives are highly corrosive to mucous membranes, eyes, and skin. They carry specific Global Harmonized System (GHS) hazard statements for severe skin burns, eye damage (H314), and potential reproductive toxicity (H360D)[1].

  • The Benzonitrile Moiety: Nitrile compounds present a severe systemic hazard. Upon absorption (via inhalation, ingestion, or dermal contact), hepatic cytochrome P450 enzymes oxidize the carbon alpha to the cyano group, metabolically liberating cyanide ions. This interrupts cellular respiration by blocking the terminal step of electron transfer from cytochrome c oxidase to oxygen, leading to severe tissue hypoxia[2].

Because of this dual-threat profile—localized corrosive tissue damage combined with systemic metabolic toxicity—standard benchtop handling is strictly prohibited.

Quantitative Data & PPE Specifications

To mitigate these risks, we implement a multi-layered Personal Protective Equipment (PPE) and engineering control strategy. Every piece of equipment is chosen based on the specific chemical vulnerabilities of the compound.

Safety ParameterSpecification / RequirementCausality / Rationale
Primary Engineering Control Class II Type B2 Biosafety Cabinet or API Isolator (OEB 3/4)Prevents inhalation of highly active pharmaceutical dust; 100% exhaust ensures no recirculation of potential cyanide-releasing vapors[3].
Respiratory Protection PAPR or N95/P100 Particulate RespiratorRequired if handling outside a closed system to prevent inhalation of hazardous particulate matter[4].
Hand Protection (Inner) Nitrile Rubber (0.11 mm min. thickness)Provides baseline dexterity and immediate splash protection[5].
Hand Protection (Outer) Butyl Rubber or NeopreneNitriles have poor resistance to certain organic solvents used in API synthesis. Double-gloving ensures chemical breakthrough is delayed[6].
Eye/Face Protection Chemical safety goggles + Face shieldImidazole components cause irreversible eye damage and blindness upon contact[7].
Body Protection Disposable, fluid-resistant Tyvek® suitPrevents accumulation of API dust on personal clothing, mitigating chronic dermal exposure[8].

Operational Workflow & Methodologies

The following workflow illustrates the self-validating protocol for handling this compound. Each step contains a physical or procedural "checkpoint" to ensure total containment.

SafeHandling Start 1. Pre-Operation PPE Donning & Hood Check Weighing 2. Weighing & Dispensing (Enclosed Balance/Isolator) Start->Weighing Airflow Verified Transfer 3. Closed-System Transfer (Avoid Dust Generation) Weighing->Transfer Vessel Sealed Reaction 4. Chemical Synthesis (Inert Atmosphere) Transfer->Reaction Contained Transfer Cleanup 5. Decontamination & PPE Doffing Reaction->Cleanup Reaction Quenched Disposal 6. Hazardous Waste Segregation & Incineration Cleanup->Disposal Waste Segregated

Caption: Logical workflow for the safe handling, transfer, and disposal of API intermediates.

Step-by-Step Handling Protocol

Phase 1: Preparation and Donning

  • Verify Engineering Controls: Ensure the fume hood or API isolator has a certified face velocity of at least 100 fpm and that the continuous exhaust monitor is active.

  • Don PPE: Put on the Tyvek suit, followed by inner nitrile gloves. Tape the inner glove cuffs to the suit sleeves to eliminate exposed skin. Don outer Butyl gloves, safety goggles, and a face shield.

Phase 2: Dispensing and Transfer 3. Static Mitigation: API powders carry static charges, increasing the risk of aerosolization. Use an anti-static bar or zero-stat gun inside the isolator before opening the chemical container[3]. 4. Weighing: Weigh the 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile using a closed-system analytical balance to prevent dust from escaping the immediate weighing zone. 5. Solvent Addition: If dissolving the solid, slowly add the solvent (e.g., anhydrous DMF or DMSO) directly into the weighing vessel within the hood to suppress dust generation before transferring the solution to the main reactor.

Phase 3: Doffing (Self-Validating Decontamination) 6. Outer Glove Removal: Wash outer gloves with a compatible decontaminating solvent, then remove and dispose of them inside the fume hood. 7. Suit and Inner Gloves: Step away from the hood. Remove the Tyvek suit by rolling it inside out to trap any microscopic dust. Remove inner gloves last, ensuring bare hands only touch the inside of the gloves. Wash hands immediately with soap and water[8].

Disposal and Spill Management Plans

Improper disposal of nitrile-containing APIs can lead to environmental toxicity or dangerous reactions in waste streams.

Spill Cleanup Protocol
  • Do NOT sweep dry powder. Sweeping aerosolizes the API, creating an immediate inhalation hazard.

  • Liquid Spills: Cover with absorbent spill pads (e.g., Universal Spill Pads).

  • Solid Spills: Gently cover the powder with damp paper towels (using water or a compatible low-volatility solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[8].

  • Decontamination: Wash the affected surface with a 1:10 sodium hypochlorite solution, followed by soap and water, to neutralize residual organic material[8].

Waste Disposal Plan
  • Segregation: Do not mix 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile waste with strong acids or oxidizers. Acidic environments can trigger the release of highly toxic hydrogen cyanide gas, while oxidizers can release toxic nitrogen oxides[9].

  • Chemical Pre-treatment (Optional): In specific laboratory settings, nitriles can be hydrolyzed under strictly controlled alkaline conditions (using NaOH and heat) to form less toxic carboxylic acid salts[6]. However, due to the imidazole ring's stability and the complexity of the resulting byproducts, this is only recommended for small-scale aqueous waste.

  • Final Disposal: The preferred and safest method for bulk disposal of this compound is high-temperature incineration by a licensed hazardous waste contractor[6]. Label all containers clearly with: "Toxic/Corrosive Organic Solid - Contains Nitrile and Imidazole Derivatives."

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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